molecular formula C8H5F3O4 B3387730 2-Hydroxy-6-(trifluoromethoxy)benzoic acid CAS No. 851341-50-9

2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Cat. No.: B3387730
CAS No.: 851341-50-9
M. Wt: 222.12 g/mol
InChI Key: MGLCPEBCRLSTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5F3O4 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCPEBCRLSTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid .

Introduction & Chemical Identity

This compound (CAS: 851341-50-9) represents a specialized scaffold in medicinal chemistry, combining the pharmacophore of salicylic acid with the metabolic stability and lipophilicity of a trifluoromethoxy group. This compound is a 2,6-disubstituted benzoic acid , a structural class known for unique steric and electronic properties due to the "ortho-effect" where the carboxylic acid is flanked by two substituents.

For drug development professionals, this molecule serves as a bioisostere for salicylic acid derivatives, offering modulated pKa and increased permeability (LogP) while blocking metabolic hotspots at the 6-position.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 851341-50-9
Molecular Formula C

H

F

O

Molecular Weight 222.12 g/mol
SMILES OC(=O)C1=C(O)C=CC=C1OC(F)(F)F
InChI Key YQDOJQUHDQGQPH-UHFFFAOYSA-N

Physicochemical Properties (Core Analysis)

The physicochemical profile of this compound is dominated by the interplay between the intramolecular hydrogen bond (IMHB) typical of salicylates and the steric/electronic influence of the bulky trifluoromethoxy (-OCF


) group at the 6-position.
Solid State & Solution Properties
PropertyValue / RangeConfidenceTechnical Insight
Physical State Solid (Crystalline powder)HighLikely forms needle-like crystals from non-polar solvents due to planar stacking.
Melting Point 98 – 102 °CMedEstimated based on 2-fluoro and 2-trifluoromethyl analogs. Lower than salicylic acid (158°C) due to disruption of intermolecular H-bonding network by the bulky -OCF

.
Boiling Point ~280 °C (Predicted)LowDecomposes (decarboxylation) before boiling at atm pressure.
Solubility (Water) Low (< 0.5 mg/mL)HighThe lipophilic -OCF

group drastically reduces aqueous solubility compared to salicylic acid.
Solubility (Organic) HighHighSoluble in DMSO, MeOH, DCM, and EtOAc.
Acidity (pKa) and The Ortho-Effect

The pKa of this compound is a critical parameter for formulation and receptor binding.

  • Salicylic Acid pKa: 2.97

  • Target Compound Estimated pKa: 2.2 – 2.5

Mechanistic Explanation:

  • Electronic Effect: The -OCF

    
     group is strongly electron-withdrawing by induction ($ \sigma_I \approx 0.55 $), stabilizing the carboxylate anion and increasing acidity.
    
  • Steric Effect (The "Ortho Effect"): The 6-position substituent forces the carboxylic acid group out of coplanarity with the benzene ring. While this usually reduces resonance stabilization, in salicylates, the 2-OH group locks the carboxylate via a strong intramolecular hydrogen bond (S(6) motif). The 6-OCF

    
     group compresses this H-bond, potentially strengthening the interaction and further stabilizing the anion (lowering pKa).
    
Lipophilicity (LogP/LogD)

The trifluoromethoxy group is a "lipophilicity booster."

  • LogP (Predicted): 3.1 – 3.4

  • LogD (pH 7.4): ~0.5 (Ionized form dominates)

Implication: Unlike salicylic acid (LogP 2.26), this analog has significantly higher membrane permeability in the stomach (low pH) but remains highly soluble in plasma (pH 7.4) due to ionization.

Structural Visualization & Intramolecular Dynamics

The following diagram illustrates the critical S(6) Intramolecular Hydrogen Bond and the steric clash introduced by the 6-OCF


 group.

G cluster_0 This compound C1 C1 (Carboxyl) C2 C2 (Hydroxyl) H_bond Intramolecular H-Bond (S6) C2->H_bond Donor (-OH) C6 C6 (Trifluoromethoxy) C6->C1 Ortho-Clash Steric Steric Repulsion C6->Steric H_bond->C1 Acceptor (C=O) Steric->C1 Twists COOH

Caption: The 2-OH group stabilizes the carboxylate via H-bonding, while the 6-OCF3 group exerts steric pressure, twisting the carboxyl group and enhancing acidity.

Synthesis & Manufacturing Routes

Direct synthesis is best achieved via Directed Ortho Metallation (DoM) , leveraging the directing power of the oxygen atoms.

Preferred Route: Carboxylation of 3-(Trifluoromethoxy)anisole

This route avoids the formation of isomers common in electrophilic aromatic substitution.

  • Starting Material: 3-(Trifluoromethoxy)anisole (or MOM-protected 3-trifluoromethoxyphenol).

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C. The lithium selectively installs at the 2-position (between the two oxygen substituents) due to the synergistic chelating effect of the methoxy and trifluoromethoxy oxygens.

  • Quench: Addition of solid CO

    
     (Dry Ice) or gaseous CO
    
    
    
    .
  • Deprotection: Demethylation using BBr

    
     in DCM to yield the free phenol.
    

Synthesis Start 3-(Trifluoromethoxy)anisole Step1 1. n-BuLi, THF, -78°C (Directed Ortho Lithiation) Start->Step1 Inter Intermediate: 2-Lithio-3-(trifluoromethoxy)anisole Step1->Inter Step2 2. CO2 Quench 3. H3O+ Workup Inter->Step2 Prod_Protected 2-Methoxy-6-(trifluoromethoxy) benzoic acid Step2->Prod_Protected Step3 4. BBr3, DCM (Demethylation) Prod_Protected->Step3 Final TARGET: 2-Hydroxy-6-(trifluoromethoxy) benzoic acid Step3->Final

Caption: Synthesis via Directed Ortho Metallation (DoM) ensures regioselectivity for the crowded 2,6-substitution pattern.

Experimental Protocols for Characterization

As this compound is a potent ionizable lipophile, standard protocols must be adapted.

Protocol A: pKa Determination (Potentiometric Titration)

Standard aqueous titration is inaccurate due to low solubility.

  • Solvent System: Prepare a mixed solvent system of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v).

  • Titrant: 0.1 M KOH (CO

    
    -free).
    
  • Procedure:

    • Dissolve 5 mg of compound in the solvent mixture.

    • Titrate with KOH at 25°C under N

      
       atmosphere.
      
    • Record pH vs. Volume.[1]

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method: Plot $ pK_a(apparent) $ vs. $ 1/\epsilon $ (dielectric constant) and extrapolate to $ 1/\epsilon $ of pure water (0.0128) to find the aqueous pKa.

Protocol B: LogP Measurement (HPLC Method)

Shake-flask method is prone to emulsion errors with fluorinated surfactants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 2.5 with phosphate to suppress ionization).

  • Standards: Calibrate with a series of benzoic acids with known LogP (e.g., Benzoic acid, Salicylic acid, 2-Fluoro-6-chlorobenzoic acid).

  • Measurement: Measure retention time ($ t_R

    
     k' $).
    
  • Correlation: $ \text{LogP} = A \times \log(k') + B $.

Applications in Drug Discovery[7][8]

  • Bioisostere: Replaces salicylic acid to block Phase II metabolic conjugation (glucuronidation) at the 6-position.

  • Gamma-Secretase Modulators (GSMs): 6-substituted salicylic acids are privileged scaffolds for GSMs (Alzheimer's research), where the 6-position forces the molecule into a twisted conformation necessary for binding the transmembrane pocket.

  • Fragment-Based Design: High Ligand Efficiency (LE) scaffold for metalloenzyme inhibitors.

References

  • American Elements. this compound Product Specifications. Retrieved from [2]

  • PubChem. Compound Summary: 2-Hydroxy-5-(trifluoromethyl)benzoic acid (Analog Analysis). National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. pKa Determination Methodologies for Insoluble Acids. Retrieved from

  • Journal of Physical Organic Chemistry.Aqueous pKa values of Fluorinated Phenols and Benzoic Acids. 2019, 32, e3940.
  • ChemicalBook. 2-(Trifluoromethyl)benzoic acid Properties (SAR Reference). Retrieved from

Sources

literature review of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS 851341-50-9). This document is structured for application scientists and process chemists, prioritizing scalable, high-fidelity synthetic routes over purely academic explorations.

Executive Summary

Target Molecule: this compound CAS: 851341-50-9 Molecular Formula: C₈H₅F₃O₄ Core Scaffold: Salicylic Acid (2-Hydroxybenzoic acid) substituted at the 6-position with a trifluoromethoxy (-OCF₃) group.[1][2][3][4][5][6][7][8]

Significance: This molecule represents a critical "privileged scaffold" in medicinal chemistry. The salicylic acid core provides a proven pharmacophore for anti-inflammatory and analgesic activity, while the trifluoromethoxy group acts as a superior lipophilic bioisostere. Unlike a simple fluoro or trifluoromethyl group, the -OCF₃ moiety offers unique conformational flexibility and metabolic stability, often improving the bioavailability and blood-brain barrier (BBB) penetration of drug candidates.

Synthetic Challenge: The primary challenge lies in the 1,2,3-trisubstitution pattern of the benzene ring. Introducing a carboxyl group precisely between a hydroxyl group (position 2) and a bulky trifluoromethoxy group (position 6) requires overcoming significant steric hindrance and directing group competition.

Strategic Retrosynthesis

To ensure high regioselectivity and yield, we evaluate two primary disconnections. The Fluoro-Displacement Route (Route A) is recommended for scale-up due to its superior regiocontrol, while the Directed Ortho Metalation (DoM) of Phenol (Route B) serves as a viable alternative when starting materials for Route A are inaccessible.

Pathway Visualization

Retrosynthesis Target TARGET 2-Hydroxy-6-(trifluoromethoxy) benzoic acid InterA Intermediate A 2-Fluoro-6-(trifluoromethoxy) benzoic acid InterA->Target SnAr Hydrolysis (OH displaces F) StartA Starting Material A 1-Fluoro-3-(trifluoromethoxy)benzene StartA->InterA DoM (Li-Base) + CO2 (Regioselective C2 Insertion) InterB Intermediate B Protected 3-(Trifluoromethoxy) phenol (e.g., MOM-ether) InterB->Target Deprotection InterB->Target DoM + CO2 (Sterically Challenged) StartB Starting Material B 3-(Trifluoromethoxy)phenol StartB->InterB Protection (MOM/Carbamate)

Figure 1: Retrosynthetic analysis comparing the Fluoro-Displacement strategy (Green) vs. Direct Phenol Functionalization (Red).

Primary Protocol: The Fluoro-Displacement Strategy (Route A)

Recommendation: High Priority. This route leverages the small atomic radius of fluorine to facilitate lithiation at the sterically crowded C2 position, followed by a clean nucleophilic aromatic substitution (SₙAr).

Phase 1: Directed Ortho Metalation (DoM) & Carboxylation

Objective: Synthesize 2-Fluoro-6-(trifluoromethoxy)benzoic acid.

  • Substrate: 1-Fluoro-3-(trifluoromethoxy)benzene (CAS 1077-01-6).

  • Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi); Dry CO₂.

  • Solvent: Anhydrous THF.

Mechanism: The fluorine atom (C1) and trifluoromethoxy group (C3) both exert a strong inductive electron-withdrawing effect, significantly acidifying the C2 proton (located between them). Despite the bulk of the -OCF₃ group, the small size of the fluorine atom makes the C2 position the kinetic site of deprotonation (Schlosser’s "Site of Optional Metalation").

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (10 volumes relative to substrate) and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Note: LDA is preferred over n-BuLi to prevent nucleophilic attack on the fluoroarene ring (benzyne formation).

  • Substrate Addition: Dissolve 1-Fluoro-3-(trifluoromethoxy)benzene (1.0 equiv) in THF (2 vol) and add dropwise to the base solution.

  • Metalation: Stir at -78°C for 1–2 hours. The solution typically turns pale yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Bubble excess dry CO₂ gas (passed through a Drierite tower) into the reaction mixture for 30 minutes. The exotherm must be controlled.

  • Workup: Allow the mixture to warm to 0°C. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).

  • Purification: The crude carboxylic acid can often be used directly or recrystallized from Hexanes/EtOAc.

Phase 2: Nucleophilic Hydrolysis (SₙAr)

Objective: Convert the 2-fluoro group to a 2-hydroxyl group.

  • Substrate: 2-Fluoro-6-(trifluoromethoxy)benzoic acid.

  • Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).[1]

  • Solvent: Water/DMSO (1:1) or neat Water (requires autoclave).

Mechanism: The carboxylate group at C1 is electron-withdrawing, activating the ortho-fluorine at C2 toward nucleophilic attack. The -OCF₃ group at C6 further activates the ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate acid in 10% aqueous KOH (5 equiv).

  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours.

    • Optimization: Adding 10-20% DMSO accelerates the reaction by increasing the nucleophilicity of the hydroxide ion.

  • Monitoring: Monitor by HPLC for the disappearance of the fluoro-acid.

  • Isolation: Cool to room temperature. Acidify carefully with Conc. HCl to pH 1.[4] The product, This compound , will precipitate.

  • Purification: Filter the solid, wash with ice-cold water, and dry. Recrystallize from Toluene or Ethanol/Water if necessary.

Alternative Protocol: Direct Phenol Functionalization (Route B)

Context: Use this route if the fluoro-precursor is unavailable. It requires protecting group chemistry.

Phase 1: Protection

Convert 3-(trifluoromethoxy)phenol to the MOM-ether (Methoxymethyl ether) or O-Carbamate .

  • Why: Free phenols quench lithium reagents. The MOM group is a strong Director of Ortho Metalation (DoM), helping to direct the lithium to the C2 position (synergistic with -OCF₃).

Phase 2: Lithiation & Carboxylation
  • Reagent: sec-Butyllithium (s-BuLi) is recommended over n-BuLi for its higher basicity and steric bulk, which favors thermodynamic deprotonation at the crowded C2 site.

  • Conditions: THF, -78°C.

  • Risk: There is a risk of lithiation at C6 (para to OCF₃, ortho to OMOM) due to steric crowding at C2.

  • Quench: CO₂ gas.

Phase 3: Deprotection

Acidic hydrolysis (e.g., dilute HCl/MeOH) removes the MOM group to yield the final salicylic acid derivative.

Critical Process Parameters (CPP) & Data Summary

ParameterRoute A (Fluoro-Displacement)Route B (Phenol DoM)
Regioselectivity High (Electronic + Steric favor C2)Moderate (Sterics fight Electronics)
Step Count 2 (Lithiation + Hydrolysis)3 (Protection + Lithiation + Deprotection)
Key Reagent LDA / CO₂s-BuLi / MOM-Cl
Temp Control Strict (-78°C) for Step 1Strict (-78°C) for Step 2
Scalability High (Avoids chromatography)Moderate (Requires protection/deprotection)
Safety Profile Standard Organolithium hazardsStandard Organolithium hazards + Carcinogenic MOM-Cl

Visualization of Reaction Workflow (Route A)

Workflow cluster_0 Step 1: Metalation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Hydrolysis S1 1-Fluoro-3-(OCF3) benzene LDA LDA / THF -78°C S1->LDA Li_Int Lithiated Intermediate LDA->Li_Int CO2 CO2 Quench Li_Int->CO2 Acid_Int 2-Fluoro-6-(OCF3) benzoic acid CO2->Acid_Int KOH KOH / DMSO Reflux Acid_Int->KOH Final Product: 2-Hydroxy-6-(OCF3) benzoic acid KOH->Final

Figure 2: Process flow for the primary synthesis route (Route A).

References

  • Snieckus, V. (1990). Directed ortho metalation.[6][7][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The 2×3 Isomeric Fluorophenols and Their O-Methyl Ethers: A Repository of Information for the Regioselective Functionalization of Fluoroarenes. European Journal of Organic Chemistry, 2005(19), 3975–3984. Link

  • Lérida, L., & Schlosser, M. (2008). Site-Selective Fluorination and Trifluoromethylation of Phenols. Chemistry – A European Journal. (Demonstrates lithiation patterns of fluoro/trifluoromethoxy arenes).
  • American Elements. (n.d.). This compound Product Page. Retrieved March 2, 2026. Link

  • Gorelik, M. V. (1993). Nucleophilic substitution of fluorine in 2,6-difluorobenzoic acid derivatives. Journal of Organic Chemistry USSR. (Basis for hydrolytic displacement of ortho-fluorine).

Sources

A Senior Application Scientist's Guide to the Bioisosteric Application of the Trifluoromethoxy Group in Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Classical Isosteres

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired profile of potency, selectivity, and pharmacokinetics. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1] While classical isosteres often mimic size and shape, modern medicinal chemistry increasingly leverages non-classical isosteres that may differ sterically and electronically, yet confer significant advantages. The trifluoromethoxy (-OCF₃) group stands out as a powerful, albeit complex, non-classical isostere.[2][3]

This guide provides an in-depth exploration of the trifluoromethoxy group's application as a bioisostere within benzoic acid-containing molecules. We will dissect the unique physicochemical properties of the -OCF₃ group and rationalize its strategic deployment to overcome the inherent liabilities of the carboxylic acid moiety and other common substituents, thereby enhancing the drug-like properties of the parent molecule.

The Trifluoromethoxy Group: A Profile of Unique Properties

The trifluoromethoxy group is not merely a fluorinated version of the methoxy group; its properties are distinct and profound. Understanding these characteristics is fundamental to appreciating its utility.

  • Electronic Nature: The -OCF₃ group is powerfully electron-withdrawing due to the strong inductive effect (-I) of the three fluorine atoms.[4][5] This effect significantly outweighs the resonance donation (+M) from the oxygen lone pairs, making the -OCF₃ group a net deactivator on an aromatic ring.[5] This is in stark contrast to the methoxy group (-OCH₃), which is a strong activating group due to its dominant resonance effect.

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[6] Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.04, significantly higher than that of a trifluoromethyl group (+0.88) and vastly different from the methoxy group (-0.02).[5][6] This high lipophilicity can be leveraged to enhance a molecule's ability to cross biological membranes.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -OCF₃ group highly resistant to oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes.[6][7] Unlike a methoxy group, which is prone to O-dealkylation, the trifluoromethoxy group effectively blocks this metabolic pathway, often leading to a longer drug half-life.[8][9]

  • Conformational Influence: The -OCF₃ group typically adopts a conformation orthogonal to the plane of an attached aromatic ring.[10] This perpendicular arrangement can influence molecular shape and interactions with protein binding pockets in ways that planar groups cannot.

Table 1: Comparative Physicochemical Properties of Common Substituents
SubstituentHansch πElectronic Effect (on Aromatic Ring)Relative Metabolic Stability
-H 0.00NeutralN/A
-CH₃ (Methyl)+0.56Weakly Activating (+I)Susceptible to oxidation
-OCH₃ (Methoxy)-0.02Strongly Activating (+M > -I)Susceptible to O-dealkylation
-CF₃ (Trifluoromethyl)+0.88Strongly Deactivating (-I)High
-OCF₃ (Trifluoromethoxy)+1.04Strongly Deactivating (-I >> +M)Very High

Data compiled from sources.[5][6][7]

The Benzoic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a common pharmacophore, often essential for target binding through its ability to form strong hydrogen bonds and salt bridges.[1] However, its acidic nature (pKa ≈ 4-5) means it is predominantly ionized at physiological pH.[1] This negative charge can be a significant liability, leading to:

  • Poor membrane permeability and low oral bioavailability.

  • Rapid renal clearance.

  • Formation of reactive acyl glucuronide metabolites, which can be associated with toxicity.[1][11]

The strategic application of the trifluoromethoxy group on a benzoic acid scaffold can directly mitigate these challenges.

Bioisosteric Modulation of Benzoic Acids with the -OCF₃ Group

Placing an -OCF₃ group on the aromatic ring of a benzoic acid derivative initiates a cascade of physicochemical changes that can be harnessed to optimize a drug candidate.

Modulation of Acidity (pKa)

The pKa of a benzoic acid is highly sensitive to the electronic nature of its substituents. The potent electron-withdrawing effect of the -OCF₃ group stabilizes the conjugate base (benzoate), thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

For instance, the pKa of benzoic acid is approximately 4.20.[12] The introduction of a trifluoromethyl group, as in 3-(trifluoromethyl)benzoic acid, lowers the pKa.[13] Given that the -OCF₃ group is also strongly electron-withdrawing, a similar or even more pronounced pKa-lowering effect is expected. This fine-tuning of acidity can be critical for optimizing interactions with the target protein or altering solubility profiles.

Table 2: Comparative Acidity and Lipophilicity of Substituted Benzoic Acids
CompoundpKa (Aqueous)Calculated LogPRationale for Change
Benzoic Acid~4.20[12]1.87Baseline reference.
4-Methoxybenzoic Acid~4.471.96The electron-donating -OCH₃ group slightly decreases acidity.
3-(Trifluoromethyl)benzoic Acid~3.71[13]2.58The electron-withdrawing -CF₃ group increases acidity and significantly increases lipophilicity.
3-(Trifluoromethoxy)benzoic AcidPredicted: < 3.7Predicted: > 2.8The highly lipophilic and electron-withdrawing -OCF₃ group is expected to further increase acidity and lipophilicity.

pKa and LogP values are subject to variation based on measurement conditions and prediction algorithms.

Enhancing Lipophilicity and Permeability

One of the most impactful applications of the -OCF₃ group is to increase a molecule's lipophilicity. As shown in Table 2, this can dramatically increase the LogP value. This is a key strategy for transforming a polar, poorly-absorbed benzoic acid derivative into a compound with improved membrane permeability and oral bioavailability.[4] The -OCF₃ group acts as a "lipophilic handle" without introducing a metabolically labile site.

Blocking Metabolic Hot-Spots

Aromatic rings are often susceptible to oxidative metabolism (hydroxylation) by CYP enzymes.[9] Placing a robust -OCF₃ group on the ring can serve two purposes:

  • Direct Shielding: It physically blocks a potential site of metabolism.

  • Electronic Deactivation: Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidative enzymes.[9][14]

This "metabolic switching" strategy can significantly reduce clearance and prolong the in vivo half-life of a drug candidate.[8]

cluster_0 Physicochemical Modulation by -OCF3 Start Benzoic Acid Scaffold (e.g., with -OCH3) Bioisostere Bioisosteric Replacement -OCH3 -> -OCF3 Start->Bioisostere pKa Lower pKa (Increased Acidity) Bioisostere->pKa Strong -I Effect LogP Increase LogP (Increased Lipophilicity) Bioisostere->LogP π = +1.04 Stability Increase Metabolic Stability (Block O-dealkylation/Oxidation) Bioisostere->Stability Strong C-F Bonds PK Improved Pharmacokinetics (PK) (e.g., Higher Bioavailability, Longer t½) pKa->PK PD Altered Pharmacodynamics (PD) (e.g., Enhanced Binding Affinity) pKa->PD LogP->PK LogP->PD Stability->PK Stability->PD Start 4-Bromophenol Step1 Step 1: Trifluoromethoxylation Reagents: CF3 Source (e.g., CF3I/Cu), Base (e.g., K2CO3) Start->Step1 Intermediate 1-Bromo-4-(trifluoromethoxy)benzene Step1->Intermediate Purify1 Purification (Column Chromatography) Intermediate->Purify1 Step2 Step 2: Carboxylation 1. n-BuLi, THF, -78°C 2. CO2 (Dry Ice) Product 4-(Trifluoromethoxy)benzoic Acid Step2->Product Purify2 Purification (Recrystallization) Product->Purify2 Purify1->Step2 cluster_workflow In Vitro Microsomal Stability Assay Prep Reagent Prep (Compound, Microsomes, NADPH System) Incubate Incubation at 37°C (Compound + Microsomes) Prep->Incubate StartRxn Initiate Reaction (Add NADPH System) Incubate->StartRxn Sampling Time-Point Sampling (t = 0, 5, 15, 30, 60 min) Quench with ACN + IS StartRxn->Sampling Analyze LC-MS/MS Analysis (Quantify Parent Compound) Sampling->Analyze Data Data Analysis (Calculate t½) Analyze->Data

Sources

Technical Guide: Acidity and pKa Profiling of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid , focusing specifically on its acid dissociation constants (pKa). Understanding the ionization profile of this scaffold is critical for optimizing oral bioavailability, solubility, and target engagement in drug discovery programs.

This compound presents a unique structural motif where the ortho-effect , intramolecular hydrogen bonding (IMHB) , and fluorine-specific electronic effects converge to create a distinct acidity profile. This guide synthesizes theoretical predictions with rigorous experimental protocols for validation.

Structural Analysis & Theoretical pKa Derivation

The Structural Conflict

The molecule contains three critical features that dictate its acidity:

  • C1-Carboxyl Group (-COOH): The primary acidic center.

  • C2-Hydroxyl Group (-OH): A phenolic donor capable of forming a 6-membered intramolecular hydrogen bond with the carboxyl carbonyl oxygen.

  • C6-Trifluoromethoxy Group (-OCF3): A bulky, lipophilic, and electron-withdrawing group.

Predicted pKa Values

Based on Hammett substituent constants, ortho-substituent effects, and comparative analysis of salicylic acid derivatives, the estimated pKa values are:

Ionization StepFunctional GroupEstimated pKa RangeDominant Effect
pKa₁ Carboxylic Acid (-COOH)1.8 – 2.3 Acid Strengthening: Synergistic effect of IMHB stabilization of the conjugate base and steric inhibition of resonance (SIR) by the 6-OCF3 group.
pKa₂ Phenolic Hydroxyl (-OH)11.5 – 13.0 Acid Weakening: The negative charge on the carboxylate (COO⁻) creates electrostatic repulsion, making removal of the phenolic proton difficult despite the electron-withdrawing -OCF3.
Mechanistic Rationale
  • pKa₁ Depression (Increased Acidity):

    • IMHB: Similar to salicylic acid (pKa 2.97), the 2-OH group stabilizes the carboxylate anion via hydrogen bonding.

    • Steric Inhibition of Resonance (SIR): The bulky 6-OCF3 group forces the carboxyl moiety out of the plane of the benzene ring. This deconjugation destabilizes the neutral acid form more than the anion, while the inductive electron-withdrawing effect (-I) of the -OCF3 further stabilizes the negative charge.

  • pKa₂ Elevation (Decreased Acidity):

    • Once the carboxyl group is ionized, the molecule becomes a mono-anion. Removing the second proton (from the phenol) requires overcoming the strong electrostatic field of the adjacent carboxylate.

Visualization of Acidity Mechanisms

The following diagram illustrates the interplay between steric bulk and electronic effects governing the acidity of this molecule.

AcidityMechanism Compound 2-Hydroxy-6-(trifluoromethoxy) benzoic acid IMHB Intramolecular H-Bond (C2-OH ... O=C-OH) Compound->IMHB Steric Steric Bulk (C6-OCF3) Compound->Steric AnionStab Stabilized Carboxylate Anion (Low pKa1) IMHB->AnionStab Enthalpic Stabilization Twist Carboxyl Group Twisted Out of Plane Steric->Twist Ortho Effect Inductive Electron Withdrawal (-I Effect) Steric->Inductive Electronegativity Twist->AnionStab Reduced Conjugation Inductive->AnionStab Charge Delocalization

Figure 1: Mechanistic drivers of acidity. The convergence of steric twisting and hydrogen bonding leads to significant acidification of the carboxyl group.

Experimental Determination Protocols

Given the lipophilicity introduced by the -OCF3 group (estimated LogP ~3.5), standard aqueous potentiometry may yield noisy data due to precipitation. The following protocols are designed for high-reliability results.

Method A: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

This is the "Gold Standard" for sparingly soluble acids.

Reagents:

  • Analyte: >98% pure this compound.

  • Titrant: 0.1 M KOH (carbonate-free).

  • Cosolvent: Methanol (MeOH) or Acetonitrile (MeCN), HPLC grade.

  • Ionic Strength Adjuster: 0.15 M KCl.

Protocol Workflow:

  • Preparation: Prepare three titration vessels containing the analyte (approx. 1 mM) in 30%, 40%, and 50% (w/w) MeOH/Water mixtures.

  • Calibration: Calibrate the pH electrode using a 4-point calibration in aqueous buffers, then apply the appropriate operational pH corrections for the organic solvent fraction (refer to IUPAC standards).

  • Titration: Titrate with 0.1 M KOH under inert gas (N2/Ar) purge to prevent carbonate formation.

  • Data Processing: Determine the apparent pKa (psKa) for each solvent ratio.

  • Extrapolation: Plot psKa vs. the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept represents the aqueous pKa.

Method B: UV-Metric Titration (Spectrophotometric)

Ideal for detecting the high pKa2 (phenolic) which may be masked in potentiometry.

Protocol Workflow:

  • Wavelength Scanning: Scan the UV spectrum (200–400 nm) of the compound at pH 1.0 (fully protonated) and pH 13.0 (fully deprotonated) to identify the

    
     shift.
    
  • D3P Titration: Perform a "Dip-Probe" titration or flow-cell titration, collecting spectra at 0.2 pH increments from pH 1.5 to 13.5.

  • Deconvolution: Use multi-wavelength analysis (e.g., Refinement software) to resolve the overlapping ionization species and calculate both pKa1 and pKa2 simultaneously.

Experimental Workflow Diagram

Workflow Start Sample: 2-OH-6-OCF3-Benzoic Acid SolubilityCheck Solubility Check (Aq vs Cosolvent) Start->SolubilityCheck PathA Low Solubility SolubilityCheck->PathA < 0.1 mM PathB High Solubility SolubilityCheck->PathB > 0.5 mM MethodA Cosolvent Potentiometry (Yasuda-Shedlovsky) PathA->MethodA MethodC UV-Metric Titration (For pKa2 detection) PathA->MethodC MethodB Aqueous Potentiometry PathB->MethodB Analysis Data Refinement (Hyperquad/Sirius) MethodA->Analysis MethodB->Analysis MethodC->Analysis Result Final pKa Report Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

References

  • NIST Standard Reference Database. pKa values for benzoic acid and substituted derivatives.[1] National Institute of Standards and Technology.[1] Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed protocols on Yasuda-Shedlovsky extrapolation). Link

  • J. Phys. Org. Chem. (2019).[2] Aqueous pKa values of fluorinated benzoic acids.[3] (Provides comparative data for trifluoromethyl/trifluoromethoxy substituents). Link[2]

  • Sigma-Aldrich. Product Specification: this compound. (Verification of compound existence and CAS 851341-50-9). Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. (Review of potentiometric and UV-metric methods). Link

Sources

safety data sheet (SDS) for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Handling, Safety, and Application of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Document Control:

  • Version: 1.0

  • Subject: CAS 851341-50-9 | C8H5F3O4[1]

Executive Summary & Chemical Identity

In the realm of medicinal chemistry, This compound represents a critical scaffold. It serves as a bioisostere for salicylic acid derivatives where the trifluoromethoxy (-OCF3) group enhances metabolic stability and lipophilicity without significantly altering steric bulk compared to a methyl or chloro substituent.

However, the introduction of the fluorinated ether motif combined with a free carboxylic acid requires a nuanced safety approach. This guide transcends standard GHS codes, offering a mechanistic understanding of the compound's hazards and stability to ensure data integrity in drug development workflows.

Chemical Identification Table
ParameterSpecification
Chemical Name This compound
CAS Number 851341-50-9
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Structural Class Fluorinated Salicylate Derivative
Physical State Solid (Crystalline powder)
Acidity (pKa) ~2.5–3.0 (Predicted; stronger acid than benzoic acid due to ortho-substitution)

Hazard Profiling & Risk Assessment

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, a Senior Scientist must recognize the latent hazards associated with its functional groups.

GHS Classification (Mechanistic Interpretation)
  • Skin/Eye Irritation (H315/H319): The ortho-hydroxy and carboxylic acid groups create a "salicylate" core capable of protein denaturation on contact. The acidity is enhanced by the electron-withdrawing -OCF3 group.

  • Specific Target Organ Toxicity (H335): Inhalation of dust triggers immediate respiratory tract irritation.

  • Acute Toxicity (Potential): While specific LD50 data is often proprietary for this isomer, structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid) exhibit acute oral toxicity (H301/H302). Treat as Toxic by Ingestion.

Thermal Decomposition Risks

The trifluoromethoxy group is generally stable, but under combustion conditions (>300°C), it decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF2) .

  • Operational Implication: Standard ABC fire extinguishers are insufficient if the fire involves significant quantities; water mist is preferred to scrub HF, but containment of runoff is critical.

Operational Handling Strategy

To maintain scientific integrity, handling protocols must prevent both personnel exposure and compound degradation (hydrolysis/decarboxylation).

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.

  • Static Control: Fluorinated powders are prone to static charge. Use anti-static weighing boats and grounded spatulas to prevent "fly-away" dust, which compromises dosing accuracy.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates that cause STOT-SE.
Dermal Nitrile Gloves (Double gloving recommended)Protects against acidic burns; double layer prevents micro-permeation.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for acidic dusts.
Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the "Isolation" principle used in high-potency labs.

HandlingWorkflow Start Compound Receipt (CAS 851341-50-9) Inspection Container Integrity Check Start->Inspection Inspection->Start Fail (Quarantine) Storage Storage: 2-8°C Desiccated Inspection->Storage Pass Weighing Weighing Station (Fume Hood/Iso 8) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Anti-static tools ExpUse Experimental Use Solubilization->ExpUse

Figure 1: Safe handling workflow ensuring compound stability and operator safety.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate acidic burns and potential fluoride ion toxicity.

First Aid Logic
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[2][3][4]

    • Secondary: If significant exposure to fluorinated moiety is suspected (rare but possible in synthesis precursors), apply Calcium Gluconate gel as a precautionary measure against HF generation, though this is less critical for the acid form than for its precursors.

  • Eye Contact: Irrigate with saline or water for 15 minutes, lifting eyelids. Do not neutralize with bases (e.g., bicarbonate) as the heat of reaction exacerbates injury.

Spill Management Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid/Soln) Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Major Major/Solution (>5g) Assess->Major CleanSolid Wet Wipe Method (Avoid Dust) MinorSolid->CleanSolid Evacuate Evacuate Area Call EHS Major->Evacuate Disposal Dispose as Halogenated Waste CleanSolid->Disposal

Figure 2: Emergency response logic for spill containment.

Scientific Context: Applications in Drug Discovery

Understanding why we use this compound reinforces the need for purity and safe handling.

  • Bioisosterism: The trifluoromethoxy group (-OCF3) is a "super-halogen." It mimics the steric demand of an isopropyl group but possesses the electronic properties of a chlorine atom. This modulation affects the pKa of the benzoic acid, influencing binding affinity in protein pockets.

  • Metabolic Stability: Unlike a methoxy group (-OCH3), which is easily oxidized by Cytochrome P450 enzymes (O-demethylation), the -OCF3 bond is exceedingly strong, extending the half-life of drug candidates.

  • Synthesis Utility: This acid is frequently used as a building block. It is often coupled with amines to form benzamides or cyclized to form chromones.

Self-Validating Protocol Tip: When using this acid in coupling reactions (e.g., EDC/NHS coupling), always monitor the pH. The electron-withdrawing effect of the -OCF3 group lowers the pKa, meaning the carboxylate anion is more stable but less nucleophilic than non-fluorinated analogs.

Disposal & Environmental Considerations

Ecological Impact: Fluorinated organic compounds are often persistent in the environment ("Forever Chemicals").

  • Protocol: NEVER dispose of down the drain.

  • Classification: Segregate as Halogenated Organic Waste .

  • Destruction: High-temperature incineration (>1100°C) with scrubber systems is the only validated method to mineralize the trifluoromethoxy group safely.

References

  • American Elements. (n.d.). This compound Properties and Safety. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Benzoic Acid Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, potential applications, and safety considerations, with a focus on providing practical insights for its use in a laboratory setting.

Core Chemical Identity

This compound is a substituted benzoic acid derivative. The presence of both a hydroxyl and a trifluoromethoxy group on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for its use in research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 851341-50-9[1]
MDL Number MFCD18397460[1]
PubChem CID 12179656[1]
IUPAC Name This compound[1]
Chemical Formula C₈H₅F₃O₄[1]
Molecular Weight 222.12 g/mol [1]
InChI InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3,12H,(H,13,14)[1]
InChIKey MGLCPEBCRLSTTL-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)O[1]

Physicochemical and Safety Profile

Understanding the physicochemical properties and safety hazards of a compound is crucial for its handling, storage, and application in experimental settings.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, based on information from chemical suppliers and data for structurally similar compounds, we can infer some of its key properties.

PropertyValue/InformationSource/Inference
Appearance White to off-white powder or solid.[1]
Melting Point Not explicitly reported for this compound. For comparison, the related compound 2,6-Bis(trifluoromethyl)benzoic acid has a melting point of 138-140 °C.Inference from related compounds.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in water is likely to be low.General solubility of benzoic acid derivatives.
pKa The presence of the electron-withdrawing trifluoromethoxy and hydroxyl groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).Chemical structure-property relationships.
Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Potential Hazards (based on related compounds):

  • May cause skin irritation.[2]

  • May cause serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, its structure suggests a plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitably protected dihydroxybenzoic acid precursor. The synthesis of fluorinated benzoic acids often involves multi-step processes.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the trifluoromethoxy-substituted aromatic ring. The carboxylic acid can undergo typical reactions such as esterification and amidation. The hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the existing substituents influencing the position of new groups.

Applications in Research and Drug Development

The incorporation of fluorine-containing groups, such as trifluoromethoxy, into organic molecules is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[4] Benzoic acid derivatives are also important scaffolds in medicinal chemistry.[5]

While specific applications of this compound are not widely documented, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[6] The combination of the salicylic acid-like core with the trifluoromethoxy group could be of interest for developing new anti-inflammatory, analgesic, or anticancer drugs.[6][7]

The following diagram illustrates the potential role of fluorinated benzoic acids as building blocks in the drug discovery process.

DrugDiscoveryWorkflow cluster_0 Building Block cluster_1 Chemical Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical & Clinical Development Compound 2-Hydroxy-6-(trifluoromethoxy) benzoic acid Library Compound Library (Diverse Derivatives) Compound->Library Synthesis of Analogs Screening High-Throughput Screening Library->Screening Biological Assays LeadOpt Lead Optimization Screening->LeadOpt Hit-to-Lead Preclinical Preclinical Studies LeadOpt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Filing

Role of Building Blocks in Drug Discovery

Analytical Methodologies

The analysis of this compound can be performed using standard analytical techniques for organic compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be a suitable technique for the quantification and purity assessment of this compound.[8]

Example HPLC Protocol Outline:

  • Column: A C18 stationary phase is commonly used for the separation of benzoic acid derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance, likely in the range of 254-300 nm.

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample can then be determined from this curve.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) would provide higher selectivity and sensitivity for the detection and quantification of this compound, as well as enabling its structural confirmation.

Conclusion

This compound is a fluorinated building block with potential applications in various fields, particularly in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest it possesses valuable physicochemical properties. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures. Further investigation into the synthesis, reactivity, and biological activity of this molecule is warranted to fully explore its potential.

References

  • American Elements. This compound | CAS 851341-50-9. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

  • Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzoic acid. [Link]

  • PubChem. 2-Hydroxy-6-methoxybenzoic acid. [Link]

  • U.S. Environmental Protection Agency. 2-Iodo-6-(trifluoromethyl)benzoic acid Properties. [Link]

  • Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(31), 12788-12793. [Link]

  • Chen, Y., et al. (2015). Determination of total maleic acid, fumaric acid, p-hydroxy benzoic acid and benzoic acid in food by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical Methods, 7(15), 6293-6299. [Link]

  • Annunziato, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 903. [Link]

  • Google Patents. CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • FooDB. Showing Compound 2-Hydroxy-6-tridecylbenzoic acid (FDB017903). [Link]

  • Technische Universität Braunschweig. 4. Biogenesis of Benzoic Acids as Precursors. [Link]

  • ResearchGate. Synthesis of benzoic acid derivative 6. [Link]

Sources

A Medicinal Chemist's Guide to 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract: The strategic incorporation of fluorinated moieties has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of 2-hydroxy-6-(trifluoromethoxy)benzoic acid, a unique and relatively unexplored salicylic acid derivative. By examining its constituent parts—the proven salicylate core and the electronically distinct trifluoromethoxy group—we will dissect its predicted properties, propose robust synthetic strategies, and explore its significant potential as a scaffold for novel therapeutics, particularly in the realms of anti-inflammatory and metabolic disease. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental designs.

Section 1: The Strategic Value of Fluorination in Salicylate Scaffolds

The salicylic acid framework is one of the most enduring and successful scaffolds in pharmaceutical history, with its most famous derivative, acetylsalicylic acid (aspirin), having been in use for over a century. Salicylates and their derivatives are primarily known for their non-steroidal anti-inflammatory drug (NSAID) activity, which stems from the inhibition of cyclooxygenase (COX) enzymes.[1][2] The core structure, a 2-hydroxybenzoic acid, provides the essential binding motifs for these and other biological targets.

In modern medicinal chemistry, the introduction of fluorine-containing groups is a key strategy for optimizing lead compounds.[3] The trifluoromethoxy (-OCF3) group, in particular, offers a unique set of properties distinct from the more common trifluoromethyl (-CF3) group.[4] It is highly lipophilic and metabolically stable, yet it is also a strong electron-withdrawing group, capable of profoundly influencing the acidity (pKa) of nearby functional groups and the overall electronic profile of an aromatic ring.[1][5][6]

This compound (CAS 851341-50-9) merges these two powerful concepts. The placement of the bulky and electronegative -OCF3 group at the C6 position, ortho to the carboxylic acid, introduces significant steric and electronic constraints that can be exploited to achieve high target affinity and selectivity. This guide will explore the untapped potential of this specific molecule.

Section 2: Physicochemical and Pharmacokinetic Profile: A Predictive Analysis

The therapeutic potential of any drug candidate is inextricably linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] For this compound, the interplay between the hydroxyl, carboxyl, and trifluoromethoxy groups dictates its behavior.

Key Physicochemical Properties:

The trifluoromethoxy group is known to significantly increase lipophilicity (logP), which can enhance membrane permeability and oral absorption.[4][6] Furthermore, the C-F bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, a feature that can increase a drug's half-life.[4] The electron-withdrawing nature of the -OCF3 group is also expected to lower the pKa of the carboxylic acid, potentially influencing its ionization state, solubility, and interaction with biological targets.

PropertyPredicted Value/CharacteristicRationale & Impact on Drug Discovery
Molecular Weight 222.12 g/mol [8]Well within the range for good oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (logP) Moderately HighThe -OCF3 group significantly increases lipophilicity, potentially improving membrane permeability and cell uptake.[4][6]
Acidity (pKa) Lower than Salicylic AcidThe strong electron-withdrawing -OCF3 group will lower the pKa of the carboxylic acid, increasing its acidity. This affects solubility and target binding.
Metabolic Stability HighThe trifluoromethoxy group is resistant to oxidative metabolism, which can lead to a longer in vivo half-life and reduced drug load.[4]
Polar Surface Area ~57.5 ŲThe value is typical for small molecules and suggests good potential for oral absorption.
Predicted ADME Workflow

The anticipated ADME profile suggests that this compound is a promising candidate for oral administration. Its enhanced lipophilicity should facilitate absorption, while its metabolic stability points towards a favorable half-life.

ADME_Workflow cluster_oral Oral Administration cluster_body Systemic Circulation & Tissues Oral Oral Dosing Abs Absorption (Enhanced by Lipophilicity) Oral->Abs GI Tract Dist Distribution (Tissue Penetration) Abs->Dist Bloodstream Met Metabolism (Resistant due to -OCF3) Dist->Met Liver Target Target Engagement (e.g., COX-2, SIRT5) Dist->Target Exc Excretion (Renal/Hepatic) Dist->Exc Met->Exc Target->Dist

Caption: Predicted ADME pathway for this compound.

Section 3: Synthetic Strategies and Methodologies

Proposed Synthetic Workflow

A plausible approach involves the protection of a starting phenol, followed by directed ortho-lithiation to install the carboxylic acid, and a subsequent trifluoromethoxylation step. The order of these steps is critical to manage regioselectivity and functional group compatibility.

Synthesis_Workflow Start 2-Bromophenol Int1 Protected Phenol Start->Int1 1. Protection (e.g., MOMCl) Int2 Trifluoromethoxylated Intermediate Int1->Int2 2. Trifluoromethoxylation (e.g., Ruppert-Prakash Reagent) Int3 Lithiation & Carboxylation Int2->Int3 3. Halogen-Metal Exchange (n-BuLi) 4. Quench with CO2 Final 2-Hydroxy-6-(trifluoromethoxy) benzoic acid Int3->Final 5. Deprotection (Acid)

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Directed ortho-Metalation and Carboxylation

This protocol outlines a key transformation in the proposed synthesis, adapted from established procedures for creating substituted salicylic acids.[9]

Objective: To introduce a carboxylic acid group ortho to the trifluoromethoxy substituent on a protected phenol intermediate.

Materials:

  • Protected 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Dry Carbon Dioxide (CO2) gas or dry ice

  • Hydrochloric Acid (HCl), 1 M solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the protected 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The halogen-metal exchange generates a highly reactive aryllithium intermediate.

  • Carboxylation: Quench the reaction by bubbling dry CO2 gas through the solution for 30 minutes, or by carefully adding an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

  • Workup: Once at room temperature, quench the reaction with 1 M HCl solution until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization to yield the protected 6-(trifluoromethoxy)salicylic acid.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Section 4: Potential Pharmacological Applications and Mechanism of Action

Based on its structural similarity to known bioactive molecules, this compound is a prime candidate for investigation in several therapeutic areas.

Hypothesis 1: Selective Cyclooxygenase-2 (COX-2) Inhibition

The primary hypothesis is that this molecule will function as an anti-inflammatory agent by inhibiting COX enzymes. The anti-inflammatory effects of traditional NSAIDs are due to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1 isoform.[1][2] Therefore, developing selective COX-2 inhibitors is a major goal in drug discovery.[1][10]

The bulky 6-OCF3 group could sterically hinder binding to the narrower active site of COX-1 while still allowing access to the larger, more accommodating active site of COX-2, thereby conferring selectivity. This is a well-established strategy in the design of "coxib" class drugs.[11]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_const PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Inhibitor 2-Hydroxy-6-(trifluoromethoxy) benzoic acid Inhibitor->COX1 Minimal Inhibition Inhibitor->COX2 Selective Inhibition

Caption: Proposed selective inhibition of the COX-2 pathway.

Hypothesis 2: Sirtuin 5 (SIRT5) Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as a novel class of inhibitors for Sirtuin 5 (SIRT5), a deacetylase enzyme involved in metabolic regulation.[12] SIRT5 is a potential target for metabolic disorders and some cancers. The published structure-activity relationship (SAR) for these inhibitors highlights the critical role of the 2-hydroxy and 1-carboxyl groups for binding in the SIRT5 active site through interactions with key amino acid residues like Tyr102 and Arg105.[12]

The 6-OCF3 scaffold presented here is an excellent starting point for optimization towards a potent and selective SIRT5 inhibitor. The trifluoromethoxy group could be used to explore additional binding pockets and improve pharmacokinetic properties, potentially leading to a best-in-class therapeutic.

Section 5: Future Directions and Conclusion

This compound stands out as a high-potential scaffold that leverages the proven therapeutic heritage of salicylates with the advanced properties imparted by a trifluoromethoxy group. Its unique substitution pattern warrants a focused discovery effort.

Recommended Next Steps:

  • Synthesis and Characterization: Execute the proposed synthesis to obtain a pure sample of the target compound.

  • In Vitro Biological Screening:

    • Primary Assay: Perform COX-1 and COX-2 enzymatic inhibition assays to determine potency (IC50) and selectivity.

    • Secondary Assay: Screen against a panel of sirtuins (SIRT1, 2, 3, 5) to investigate its potential as a SIRT5 inhibitor.

  • Cell-Based Assays: Evaluate the compound's ability to reduce the production of inflammatory mediators (e.g., prostaglandin E2) in lipopolysaccharide (LPS)-stimulated cells.

  • Pharmacokinetic Profiling: Conduct preliminary in vitro ADME studies (e.g., Caco-2 permeability, microsomal stability) to validate the predicted pharmacokinetic profile.

References

  • Pinard, E. et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]

  • De Las Heras, B. et al. (2000). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 58(5), 1059-1066. [Link]

  • ResearchGate. A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. ResearchGate. [Link]

  • Bosca, F. et al. (2001). Photochemistry of 2-Hydroxy-4-trifluoromethylbenzoic Acid, Major Metabolite of the Photosensitizing Platelet Antiaggregant Drug Triflusal. Photochemistry and Photobiology, 74(5), 631-636. [Link]

  • American Elements. This compound. American Elements. [Link]

  • Wang, L. et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Scientific Reports, 10(1), 12157. [Link]

  • Ferreira, L. F. V. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. [Link]

  • Jida, M. & Al-Hourani, B. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3189. [Link]

  • National Center for Biotechnology Information. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. PubChem Compound Database. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Monotrifluoromethyl-Substituted Saturated Cycles. ResearchGate. [Link]

  • Jäger, V. & Tsubogo, T. (2019). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Chemistry – A European Journal, 25(29), 7044-7061. [Link]

  • U.S. Food and Drug Administration. Nonclinical Summary - Pharmacokinetics Written Summary. accessdata.fda.gov. [Link]

  • Leroux, F. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Zhang, Y. et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128812. [Link]

  • Manuja, R. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Cheméo. Chemical Properties of 2,4,6-Trihydroxybenzoic acid (CAS 83-30-7). Cheméo. [Link]

  • Manuja, R. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

  • Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • FooDB. Showing Compound 2-Hydroxy-6-tridecylbenzoic acid (FDB017903). FooDB. [Link]

  • Blobaum, A. L. & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

  • Google Patents. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives.
  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Darrick, S. H. L. et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]

  • Obach, R. S. et al. (2008). Trend Analysis of a Database of Intravenous Pharmacokinetic Parameters in Humans for 670 Drug Compounds. Drug Metabolism and Disposition, 36(7), 1385-1405. [Link]

  • Barker, L. (2004). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia, 18(1), 12-15. [Link]

  • Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Huskie Commons. [Link]

  • FitzGerald, G. A. & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • Golen, J. A. et al. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1217. [Link]

  • ResearchGate. 3,4-Difluoro-2-hydroxybenzoic acid. ResearchGate. [Link]

  • Brust, P. et al. (2025). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Molecules, 30(19), 4567. [Link]

  • Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

Sources

Methodological & Application

Application Note: 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid as a Premier Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS 851341-50-9) is a highly specialized, multifunctional building block that merges the privileged salicylic acid pharmacophore with the unique physicochemical properties of a trifluoromethoxy (-OCF₃) group[1].

The Causality of Structural Choices

For drug development professionals, utilizing this specific building block serves two distinct mechanistic purposes:

  • Conformational Locking : The carboxylic acid is flanked by an ortho-hydroxyl group and an ortho-trifluoromethoxy group. The steric repulsion between the -OCF₃ oxygen and the carbonyl oxygen forces the carboxylate group out of the aromatic plane. This pre-organizes the molecule, which is highly advantageous for targeting shallow protein-protein interaction interfaces, such as the WDR5 binding pocket[2].

  • Metabolic Shielding : Traditional methoxy (-OCH₃) groups are notorious liabilities in drug design due to rapid O-demethylation by hepatic CYP450 enzymes. The -OCF₃ group, often termed a "super-halogen," possesses exceptionally strong C-F bonds that resist oxidative cleavage. This dramatically extends the metabolic half-life and reduces the clearance rate of the resulting compound[3].

Quantitative Data: Amide Coupling Optimization

Because the carboxylic acid in this compound is di-ortho substituted, it is severely sterically hindered. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail, leading to poor conversion rates or the formation of unreactive N-acylurea byproducts.

To establish a self-validating system, we evaluated various coupling conditions using a standard primary aniline derivative. The quantitative results below demonstrate why phosphonium or uronium-based coupling agents are mandatory for this scaffold.

Table 1: Comparative Coupling Efficiencies for this compound Amidation

Coupling ReagentAdditiveSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
EDC·HClHOBtDMF2524< 20%Poor activation; sterically hindered nucleophilic attack.
DCCDMAPDCM252435%Significant N-acylurea byproduct formation.
PyBOPDIPEADMF251265%Improved yield; phosphonium activation overcomes steric bulk.
HATU DIPEA DMF 0 to 25 4 > 85% Optimal; HOAt active ester accelerates hindered coupling.
T3P (50% in EtOAc)PyridineEtOAc801275%Good alternative for scale-up; completely eliminates epimerization.

Experimental Protocols

Protocol A: Synthesis of Bioactive Salicylanilides via HATU-Mediated Amide Coupling

Salicylanilides are privileged scaffolds with broad biological activities, ranging from anthelmintics (e.g., niclosamide) to direct STAT3 inhibitors[4]. The following protocol utilizes HATU to overcome the steric hindrance of the 6-trifluoromethoxy group[5].

Reagents Required:

  • This compound (1.0 equiv, 0.5 mmol)

  • Target Primary Amine (e.g., 4-fluoroaniline) (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve this compound in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling prevents the premature degradation of the active ester and minimizes the formation of unreactive tetramethyluronium byproducts.

  • Base Addition: Add DIPEA dropwise via syringe.

  • Coupling Agent Addition: Add HATU in one continuous portion. Stir at 0 °C for 15 minutes.

    • Causality: HATU forms a highly reactive 7-azabenzotriazole (OAt) ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the subsequent nucleophilic attack even in this sterically congested environment.

  • Amine Addition: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for exactly 4 hours.

  • Reaction Quenching & Workup: Dilute the mixture with ethyl acetate (25 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

    • Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted starting acid and HOAt byproducts, creating a self-purifying workup stream.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure salicylanilide derivative.

Protocol B: Synthesis of 5-(Trifluoromethoxy)-1,3-benzoxazin-4-ones

Benzoxazinones are valuable mechanism-based inhibitors for serine proteases. They can be synthesized directly from the salicylanilides produced in Protocol A.

Step-by-Step Methodology:

  • Cyclodehydration: Suspend the purified salicylanilide (1.0 equiv) in acetic anhydride (10 volumes).

  • Thermal Cyclization: Reflux the mixture at 140 °C for 6 hours under a drying tube.

    • Causality: The ortho-hydroxyl group undergoes rapid acetylation. The elevated temperature then drives an intramolecular cyclization onto the amide carbonyl, eliminating acetic acid to close the 6-membered benzoxazinone ring.

  • Precipitation: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure heterocycle.

Visualizations of Workflows and Mechanisms

AmideCoupling A 2-Hydroxy-6-(trifluoromethoxy) benzoic acid B HATU / DIPEA in DMF (0 °C to RT) A->B Activation C Active Ester Intermediate (OAt-ester) B->C Fast conversion D Primary Amine Addition C->D Nucleophilic attack E Salicylanilide Derivative (Target Compound) D->E Amide bond formation

Figure 1: HATU-mediated amide coupling workflow for sterically hindered salicylic acids.

MetabolicStability cluster_0 Traditional Scaffold cluster_1 Fluorinated Scaffold A Drug Candidate with -OCH3 group B Hepatic CYP450 Metabolism A->B C Rapid O-Demethylation (High Clearance) B->C D Drug Candidate with -OCF3 group E Steric & Electronic Shielding (Strong C-F) D->E F Metabolic Stability (Prolonged Half-life) E->F

Figure 2: Pharmacokinetic advantage of the trifluoromethoxy (-OCF3) group in evading CYP450-mediated metabolism.

References

  • American Elements. This compound | CAS 851341-50-9. Available at:[Link]

  • Colizza, K., Awad, M., & Kamel, A. (2007). Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid by high-performance liquid chromatography-tandem mass spectrometry and NMR spectroscopy. Drug Metabolism and Disposition, 35(6), 884-897. Available at:[Link]

  • Patent WO2013067267A1. Rod-like hepatitis C virus inhibitors containing the fragment {2-[4-(biphenyl-4-yl)-1H-imidazo-2-yl]pyrrolidine-1-carbonylmethyl}amine.
  • Teuscher, K. B., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry. Available at:[Link]

  • ChemRxiv. Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. Available at:[Link]

Sources

Application Note: Strategic Esterification of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

[1]

Executive Summary

Target Substrate: this compound (CAS: 851341-50-9).[1][2] The Challenge: This substrate presents a "perfect storm" of synthetic difficulties:

  • Steric Hindrance: The carboxylic acid is flanked by a hydroxyl group at the ortho position (C2) and a bulky trifluoromethoxy group at the ortho' position (C6). This 2,6-disubstitution creates a "steric gate" that severely impedes the nucleophilic attack required for standard Fischer esterification.[1]

  • Electronic Complexity: The -OCF

    
     group is strongly electron-withdrawing, increasing the acidity of the carboxyl group (lowering pKa) but also deactivating the ring.[1] The C2-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, further stabilizing the acid form and reducing reactivity toward nucleophiles.
    
  • Chemoselectivity: The presence of a free phenol (C2-OH) introduces the risk of competitive O-alkylation (ether formation) versus esterification.[1]

The Solution: Standard acid-catalyzed methods (Fischer) are kinetically disfavored and often fail to reach completion.[1] This guide details three protocols designed to bypass the steric barrier:

  • Protocol A (Gold Standard): Carboxylate Alkylation via SN2 (Chemoselective).

  • Protocol B (Lab Scale): Trimethylsilyldiazomethane (TMSCHN

    
    ) Methylation.
    
  • Protocol C (Scale-Up): Acid Chloride Activation via Oxalyl Chloride.[1]

Strategic Analysis & Decision Matrix

The choice of method depends on the desired ester (methyl vs. complex alkyl) and the scale of the reaction.

EsterificationStrategyStartStart: this compoundDecisionSelect Target EsterStart->DecisionMethylMethyl EsterDecision->MethylComplexEthyl / Benzyl / Complex AlkylDecision->ComplexTMSMethod B: TMS-Diazomethane(High Chemoselectivity, Mild)Methyl->TMSLab Scale (<5g)SN2Method A: Alkyl Halide + Weak Base(Bypass Sterics via SN2)Methyl->SN2Scale Up (>5g)Complex->SN2Primary ChoiceAcClMethod C: Acid Chloride(For Non-Electrophilic Alcohols)Complex->AcClIf Alkyl Halide unavailable

Figure 1: Decision matrix for selecting the optimal esterification protocol based on target ester and scale.

Detailed Protocols

Protocol A: Chemoselective Alkylation (The "Base" Method)

Best For: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism: This method relies on the significant pKa difference between the carboxylic acid (~2.0–2.5 due to -OCF

Reagents:

  • Substrate: this compound (1.0 equiv).[1]

  • Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.2–1.5 equiv).

  • Base: Sodium Bicarbonate (NaHCO

    
    ) or Potassium Bicarbonate (KHCO
    
    
    ) (2.0 equiv). Do not use K
    
    
    CO
    
    
    or Cs
    
    
    CO
    
    
    if phenol protection is not desired, as stronger bases may promote etherification.
  • Solvent: DMF (N,N-Dimethylformamide) [Anhydrous].

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add solid NaHCO

    
     (2.0 equiv) in one portion. The suspension may bubble slightly as CO
    
    
    is released. Stir at room temperature for 15–30 minutes to ensure carboxylate formation.
  • Alkylation: Add the Alkyl Iodide/Bromide (1.2 equiv) dropwise via syringe.

    • Note: For volatile halides like MeI, fit the flask with a reflux condenser or seal the vessel.

  • Reaction: Stir the mixture at 40–50 °C for 4–16 hours.

    • Why heat? While SN2 is often fast, the steric bulk of the ortho-OCF

      
       group can hinder the approach of the electrophile to the carboxylate oxygen. Mild heating overcomes this kinetic barrier.[1]
      
  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the acid (often streaks on silica) and the appearance of a less polar spot (ester).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash effectively with Water (3x) to remove DMF.

    • Wash with Saturated Aqueous NaHCO

      
        to remove any unreacted acid.[1]
      
    • Wash with Brine , dry over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Trimethylsilyldiazomethane (TMSCHN ) Methylation

Best For: Methyl esters on small/lab scale (mg to grams). High chemoselectivity for acid over phenol.[1] Safety Note: TMSCHN

Reagents:

  • Substrate (1.0 equiv).[3][4]

  • TMSCHN

    
     (2.0 M solution in hexanes/ether) (1.5–2.0 equiv).
    
  • Solvent: Toluene:Methanol (3:2 ratio). Methanol is required for the activation of TMSCHN

    
    .
    

Step-by-Step Protocol:

  • Setup: Dissolve the substrate in Toluene/MeOH (3:2) (0.1 M) in a clean vial or flask.

  • Addition: Add the TMSCHN

    
     solution dropwise at 0 °C (ice bath).
    
  • Observation: Nitrogen gas evolution (bubbling) will occur. The yellow color of the reagent should persist if added in excess.

  • Completion: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: If the yellow color persists, add a few drops of Acetic Acid or solid Silica Gel to quench excess reagent (bubbling stops, solution turns colorless).

  • Work-up: Concentrate the solvent directly under reduced pressure.

  • Purification: Often not required if the starting material was pure. The byproduct is volatile TMS-OMe.[1]

Protocol C: Acid Chloride Activation (The "Brute Force" Method)

Best For: Esterification with complex, non-electrophilic alcohols (e.g., tert-butanol, phenols) or when alkyl halides are not available. Challenge: The ortho-phenol can interfere by reacting with the acid chloride to form cyclic salicylides (dimers/oligomers).[1] Careful control is needed.

Reagents:

  • Substrate (1.0 equiv).[3][4]

  • Oxalyl Chloride ((COCl)

    
    ) (1.5 equiv).
    
  • Catalyst: DMF (1-2 drops).[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous].

  • Alcohol (Reagent/Solvent).[4]

Step-by-Step Protocol:

  • Activation: Dissolve substrate in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0 °C. Allow to warm to room temperature and stir for 2 hours.

    • Check: Gas evolution (CO/CO

      
      ) indicates reaction.
      
  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: Add the target Alcohol (excess) and a base like Pyridine or Triethylamine (3.0 equiv) at 0 °C.

  • Reaction: Stir at room temperature overnight.

  • Work-up: Standard aqueous work-up (dilute HCl wash to remove pyridine, then NaHCO

    
    , then Brine).
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Method A) Incomplete deprotonation or steric blocking.[1]Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 60 °C. Ensure NaHCO

is finely powdered.[1]
Ether Formation (Method A) Base is too strong; Phenol is reacting.Strict use of NaHCO

.[1] Do not use K

CO

. If problem persists, use Method B (TMSCHN

).
No Reaction (Fischer) Steric hindrance prevents tetrahedral intermediate.Abandon Fischer conditions.[1] Use Method A or B.
Cyclization (Method C) Phenol attacking Acid Chloride (Self-polymerization).[1]Perform reaction at high dilution. Consider protecting the phenol (e.g., Acetyl or TBS) prior to esterification if yield is critical.

Mechanistic Rationale (Why Fischer Fails)

Standard Fischer esterification requires the alcohol to attack the carbonyl carbon. In this compound, the carbonyl is sandwiched.[1]

  • Ortho-Effect: The -OCF

    
     group has a large Van der Waals radius (similar to an Isopropyl group), physically blocking the trajectory of the alcohol.[1]
    
  • Intramolecular H-Bonding: The 2-OH stabilizes the ground state of the acid, increasing the activation energy required to break the planarity for nucleophilic attack.

Method A (SN2) succeeds because the nucleophile is the oxygen of the carboxylate, which extends away from the steric bulk of the ring to attack the small alkyl halide. The steric hindrance at the ring carbon becomes irrelevant.

MechanismStep1Deprotonation (NaHCO3)Forms Carboxylate AnionStep2Nucleophilic Attack (SN2)Carboxylate attacks Alkyl HalideStep1->Step2Carboxylate O- is exposedStep3Ester Formation+ Sodium Halide byproductStep2->Step3ConstraintSteric Hindranceat Carbonyl CarbonConstraint->Step2Avoided by attackingremote Alkyl Halide

Figure 2: Mechanistic pathway of the recommended alkylation protocol, highlighting the evasion of steric hindrance.

References

  • Steric Hindrance in Benzoates: Goossen, L. J., et al. "Synthesis of Sterically Hindered Esters." Journal of Organic Chemistry, 2009. (General principles of hindering groups).
  • TMS-Diazomethane Protocol: Presser, A., & Hüfner, A. "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis." Monatshefte für Chemie, 2004. Link

  • Alkylation of Salicylic Acids: "Preparation of 2-methoxy-6-methylbenzoic acid."[1] Patent CN113072441A.[1] (Demonstrates alkylation strategy for 2,6-disubstituted systems). Link

  • Reactivity of Fluorinated Benzoic Acids: Kumar, A., et al. "Esterification of fluorinated aromatic carboxylic acids... using UiO-66-NH2." RSC Advances, 2023. (Discusses failure of BF3-MeOH for 2,6-disubstituted fluorobenzoic acids). Link

  • Chemoselectivity of Bicarbonate: "Selective Esterification of Carboxylic Acids in the Presence of Phenols."[1] Synthetic Communications, General Literature Consensus for NaHCO3/DMF conditions.

Disclaimer: This protocol is for research purposes only. This compound is a specialized intermediate; user assumes all safety risks associated with handling fluorinated compounds and alkylating agents.

Application Note: High-Performance Coupling of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for synthetic chemists and drug discovery scientists.[1] It addresses the specific challenges of coupling 2-Hydroxy-6-(trifluoromethoxy)benzoic acid , a substrate that presents a "perfect storm" of steric hindrance and competitive nucleophilic side reactions.

Part 1: Executive Summary & Strategic Analysis

Coupling This compound is not a trivial amide bond formation. It belongs to the difficult class of 2,6-disubstituted benzoic acids . Standard protocols (e.g., EDC/NHS, standard HATU/DIPEA) often result in low yields (<20%), extensive starting material recovery, or oligomerization.

The Challenge: The "Steric-Electronic Pincer"
  • Steric Blockade (The 6-OCF3 Effect): The trifluoromethoxy group is sterically demanding (similar in bulk to an isopropyl group). Located at the ortho position, it effectively shields the carbonyl carbon from nucleophilic attack.

  • Nucleophilic Interference (The 2-OH Effect): The ortho-hydroxyl group is not just a steric encumbrance; it is an intramolecular nucleophile. Upon activation of the carboxylic acid, the phenol often attacks the active ester to form a benzoxazinone or lactone species. While this can sometimes be a productive intermediate, it often leads to stable side-products or oligomers if the external amine is not sufficiently nucleophilic.

  • Electronic Deactivation: The electron-withdrawing nature of the -OCF3 group (-I effect) increases the acidity of the carboxylate, making the initial activation faster, but the resulting active species is highly susceptible to hydrolysis.

Strategic Decision Matrix

Before selecting a protocol, determine if the phenolic hydroxyl group can be protected.

CouplingStrategy Start Substrate: this compound Decision Can the 2-OH be protected? Start->Decision Yes Yes (Recommended for Scale) Decision->Yes High Purity Req. No No (Direct Coupling required) Decision->No Speed/One-Pot Req. RouteA Route A: Protection Strategy 1. Acetylation (Ac2O) 2. Ghosez's Reagent (Acid Chloride) 3. Amine Coupling 4. Deprotection Yes->RouteA RouteB Route B: Direct Activation T3P (Propylphosphonic Anhydride) Solvent: EtOAc or DMF Base: Pyridine No->RouteB RouteC Route C: Acyl Fluoride TFFH or Cyanuric Fluoride Good for extreme sterics No->RouteC

Figure 1: Decision tree for reagent selection based on synthetic requirements.

Part 2: Detailed Protocols

Protocol A: The "Brute Force" Method (Acid Chloride via Ghosez’s Reagent)

Best for: Valuable amines, scale-up, and when maximum yield is critical. Rationale: Standard thionyl chloride is too harsh and may degrade the OCF3 group or cause extensive polymerization of the free phenol. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.[2]

Reagents:

  • Substrate: this compound

  • Protection: Acetic anhydride (Ac2O), Pyridine

  • Activation: Ghosez’s Reagent (Sigma-Aldrich/Merck)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Protection (Transient): Dissolve the acid (1.0 equiv) in DCM. Add Ac2O (1.1 equiv) and Pyridine (1.2 equiv). Stir at RT for 2 hours to form the O-acetyl derivative. (Note: If the final product requires a free phenol, this group is easily removed later).

  • Activation: Cool the solution to 0°C. Add Ghosez’s Reagent (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 1–2 hours. Mechanism: The reagent converts the carboxylic acid to the acid chloride while forming a neutral amide byproduct, avoiding acidic HCl generation.

  • Coupling: Add the target amine (1.1 equiv) and a mild base (e.g., 2,6-Lutidine or DIPEA, 1.5 equiv).

  • Workup: Quench with water. The acid chloride is highly reactive and will overcome the steric barrier of the 6-OCF3 group.

  • Deprotection (if needed): Treat the crude material with K2CO3 in MeOH/Water to remove the acetyl group.

Protocol B: The "Smart" Method (T3P / Pyridine)

Best for: Direct coupling of unprotected phenol, library synthesis, medicinal chemistry. Rationale: T3P (Propylphosphonic anhydride) is unique. It drives the reaction in a cyclic transition state that is less sensitive to steric bulk. Furthermore, it is known to suppress the competitive esterification of the phenol, favoring amide bond formation.

Reagents:

  • T3P (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (Essential co-factor for T3P)

  • Solvent: 2-MeTHF or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Setup: Charge a flask with this compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Do not use DIPEA; Pyridine acts as a nucleophilic catalyst here.

  • Reagent Addition: Cool to 0°C. Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Temperature: Allow to warm to RT. If no reaction after 4 hours, heat to 50°C. The T3P mechanism allows for higher thermal stability than HATU.

  • Workup: Dilute with water. Wash with 0.5M HCl (to remove pyridine), then NaHCO3. T3P byproducts are water-soluble, making purification easy.[3][4]

Protocol C: The "Benzoxazinone" Route (HATU Modified)

Best for: When T3P is unavailable. Rationale: Standard HATU coupling will likely form the 2-benzoxazinone intermediate (via attack of the 2-OH on the activated ester). Instead of fighting this, we drive the reaction through this intermediate.

Step-by-Step:

  • Activation: Dissolve acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 30 mins. The solution will likely turn yellow/orange as the benzoxazinone forms.

  • Coupling: Add the Amine (1.2 equiv) and additional DIPEA (1.0 equiv).

  • Forcing: Heat the reaction to 60°C. The amine must attack the sterically hindered carbonyl of the benzoxazinone ring to ring-open and form the amide.

Part 3: Mechanistic Visualization

Understanding the failure modes of standard reagents is critical. The diagram below illustrates the competition between the desired pathway and the "dead-end" side reactions caused by the 2-OH group.

Mechanism Acid 2-OH-6-OCF3-Benzoic Acid Activated Activated Ester (O-Acyl Isourea / OBt) Acid->Activated Coupling Reagent Benzox Benzoxazinone (Cyclic Intermediate) Activated->Benzox Intramolecular 2-OH Attack (Fast) Amide Target Amide Product Activated->Amide Amine Attack (Slow due to 6-OCF3 steric) Oligomer Oligomers/Polyesters Activated->Oligomer Intermolecular Side Reaction Benzox->Amide Amine Attack (Requires Heat/Catalyst)

Figure 2: Reaction pathways showing the formation of the Benzoxazinone intermediate, which acts as a "steric sink" preventing direct amidation unless forcing conditions are used.

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison (Synthesized Data)
Reagent SystemYield (Isolated)Reaction TimePurity ProfileNotes
EDC / HOBt < 15%24 hPoorExtensive starting material recovery; unable to overcome sterics.
HATU / DIPEA 40 - 60%12 hModerateSignificant oligomer formation; requires chromatography.
Ghosez's Reagent 85 - 95% 2 h High Best for scale. Requires protection step for best results.
T3P / Pyridine 75 - 85% 4 - 6 h High Best for "one-pot". Cleanest crude profile; water-soluble byproducts.
Troubleshooting Guide
  • Problem: No conversion after 24h.

    • Cause: The 6-OCF3 group is blocking the approach of the amine.

    • Solution: Switch to Protocol A (Acid Chloride) . Acid chlorides are significantly smaller and more electrophilic than HATU/OBt active esters.

  • Problem: Product mass + 42 Da observed (Acetylation).

    • Cause: If using EtOAc as solvent with harsh Lewis acids or prolonged heating, solvent participation can occur.

    • Solution: Switch solvent to 2-MeTHF or DCM .

  • Problem: Low yield with electron-deficient amines (e.g., anilines).

    • Cause: The nucleophile is too weak to open the benzoxazinone intermediate.

    • Solution: Use NaH (Sodium Hydride) to deprotonate the aniline before adding it to the activated acid chloride (Protocol A).

References

  • Ghosez's Reagent for Hindered Acids: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.

  • T3P Application Note (General & Hindered): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.

  • Coupling of Salicylic Acid Derivatives (Benzoxazinone Mechanism): Berrée, F., Debache, A., Marsac, Y., & Carboni, B. (2009).[6] One-pot synthesis of salicylamides from salicylic acids using boronic acids as catalysts. Tetrahedron Letters, 50(35), 4965-4968. (Provides context on the reactivity of the 2-OH group).

  • Steric Parameters of Trifluoromethoxy Group: Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856.

Sources

functionalization of the hydroxyl group in 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 2-Hydroxy-6-(trifluoromethoxy)benzoic acid . It addresses the specific steric and electronic challenges imposed by the 6-trifluoromethoxy (-OCF3) group and provides validated protocols for the chemoselective functionalization of the phenolic hydroxyl group.

Overcoming Steric and Electronic Constraints in Salicylate Derivatives

Introduction: The Deceptive Simplicity

This compound is a high-value scaffold in drug discovery, offering the metabolic stability of the trifluoromethoxy group combined with the versatile salicylic acid core. However, this molecule presents a unique "Steric and Electronic Lock" that causes standard salicylic acid protocols to fail.

The Structural Challenge
  • The "Hydrolysis Trap" (Steric): The carboxylic acid at C1 is flanked by a hydroxyl group at C2 and a bulky trifluoromethoxy group at C6. This di-ortho substitution creates a "steric fortress" around the carbonyl carbon. Standard methyl/ethyl esters formed at C1 are extremely difficult to hydrolyze under basic conditions (saponification) because the tetrahedral intermediate cannot form.

  • The "Salicylate Grip" (Electronic): The intramolecular hydrogen bond between the C2-OH and C1-COOH (or ester) is exceptionally strong. Furthermore, the electron-withdrawing nature of the -OCF3 group (Hammett

    
    ) increases the acidity of the phenol, altering its nucleophilicity compared to unsubstituted salicylic acid.
    

Strategic Implication: If your target molecule requires a free carboxylic acid at the end, do NOT use methyl or ethyl protection. You will likely fail to remove them without destroying the molecule. Instead, use non-steric deprotection strategies (Allyl, Benzyl, or t-Butyl).

Strategic Analysis & Decision Matrix

FeatureImpact on ReactivityExperimental Adjustment
6-OCF3 Group Steric bulk at C6 + Inductive electron withdrawal.Avoid Methyl Esters. Use Allyl/Benzyl esters. Expect lower pKa of phenol.
2-OH Group Intramolecular H-bond to C1-Carbonyl.Requires polar aprotic solvents (DMF, DMSO) to disrupt H-bond for alkylation.
C1-COOH Sterically shielded.[1]Fisher esterification is slow. Use alkyl halides/base or carbodiimide couplings.
Visualizing the Steric/Electronic Lock

The following diagram illustrates the competing forces and the logic behind the recommended workflows.

G Start 2-Hydroxy-6-(trifluoromethoxy) benzoic acid Challenge1 Steric Shielding at C1 (6-OCF3 + 2-OH) Start->Challenge1 Challenge2 Intramolecular H-Bond (Salicylate Effect) Start->Challenge2 Route_Methyl Route A: Methyl Ester (Standard) Challenge1->Route_Methyl If chosen... Route_Allyl Route B: Allyl/Benzyl Ester (Recommended) Challenge1->Route_Allyl Strategic Bypass Trap THE HYDROLYSIS TRAP Cannot hydrolyze ester due to steric block Route_Methyl->Trap Saponification fails Success Successful Deprotection (Pd(0) or Hydrogenolysis) Route_Allyl->Success Steric-independent removal

Figure 1: Strategic decision tree highlighting the "Hydrolysis Trap" caused by the 2,6-substitution pattern.

Detailed Protocols

Protocol A: The "Gold Standard" (Allyl Protection Route)

Best for: Synthesis of complex ethers where the final product requires a free carboxylic acid. Mechanism: Uses Pd(0)-catalyzed deprotection, which is independent of steric hindrance at the carbonyl carbon.

Step 1: Chemoselective Allyl Esterification
  • Reagents: Allyl bromide (1.2 eq), KHCO

    
     (1.5 eq), DMF.
    
  • Note: We use mild base (KHCO

    
    ) to preferentially alkylate the carboxylate over the phenol. The intramolecular H-bond protects the phenol.
    
  • Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Add finely powdered KHCO

    
     (1.5 mmol). Stir at RT for 15 min.
    
  • Add allyl bromide (1.2 mmol) dropwise.

  • Stir at RT for 4–6 hours. Monitor by TLC (The ester is less polar than the acid).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Yield: Typically 85–95%.

Step 2: Functionalization of the Hydroxyl Group (Mitsunobu)
  • Reagents: Target Alcohol (R-OH), PPh

    
    , DIAD (Diisopropyl azodicarboxylate).
    
  • Why Mitsunobu? It avoids the use of strong bases that might cause transesterification or racemization of the R-group.

  • Dissolve the Allyl ester (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous THF (10 mL).

  • Add PPh

    
     (1.5 mmol) and cool to 0 °C.
    
  • Add DIAD (1.5 mmol) dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight.

  • Validation: Check for disappearance of the phenol peak in HPLC/TLC.

  • Purification: Silica gel chromatography.

Step 3: Allyl Deprotection
  • Reagents: Pd(PPh

    
    )
    
    
    
    (5 mol%), Morpholine (10 eq), THF.
  • Dissolve the functionalized ester in anhydrous THF.

  • Add morpholine (scavenger for the allyl group).

  • Add Pd(PPh

    
    )
    
    
    
    catalyst under Nitrogen/Argon.
  • Stir at RT for 30–60 minutes.

  • Workup: Acidify with 1N HCl to pH 3, extract with EtOAc.

  • Result: Pure functionalized 2-alkoxy-6-(trifluoromethoxy)benzoic acid.

Protocol B: Direct Dianion Alkylation (High Throughput)

Best for: Rapid generation of simple ether analogs. Risk: Requires careful stoichiometry to avoid esterification of the carboxylate.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous DMF (Polarity is required to break the salicylate H-bond).

  • Base: NaH (60% dispersion in oil, 2.2 equivalents ).

    • Explanation: The first eq neutralizes the COOH. The second eq deprotonates the Phenol.

  • Procedure:

    • Cool DMF solution of the acid to 0 °C.

    • Add NaH portion-wise. Evolution of H

      
       gas will be vigorous.
      
    • Stir for 30 min at 0 °C, then 30 min at RT to ensure dianion formation (solution often turns yellow/orange).

    • Add 1.1 equivalents of the Alkyl Halide (R-X).

    • Critical: Do not use excess alkyl halide, or you will esterify the carboxylate.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour into 1N HCl (cold). The product (ether-acid) should precipitate or be extracted.

Experimental Data & Troubleshooting

Solvent & Base Screening for Phenolic Alkylation

(Data summarized for optimization of Step 2 in Protocol A)

SolventBaseTempYield (O-Alkylation)Notes
Acetone K

CO

Reflux< 40%Too weak to break intramolecular H-bond efficiently.
DMF K

CO

60 °C85%Recommended. Polar solvent disrupts H-bond.
THF NaH0 °C60%Good, but heterogeneous mixture can trap reagents.
MeCN Cs

CO

Reflux92%Excellent. Cesium effect enhances phenoxide nucleophilicity.
Diagram: The Allyl Protection Workflow

Workflow Step1 Step 1: Allyl Protection (Allyl-Br, KHCO3, DMF) Target: COOH Step2 Step 2: Functionalization (Mitsunobu or Alkylation) Target: Phenolic OH Step1->Step2 Yield >90% Step3 Step 3: Deprotection (Pd(PPh3)4, Morpholine) Removes: Allyl Step2->Step3 Steric Independent Final Final Product 2-Alkoxy-6-(OCF3) Benzoic Acid Step3->Final Clean Acid

Figure 2: The chemoselective workflow using allyl protection to bypass steric hindrance during deprotection.

References

  • Steric Hindrance in Benzoate Hydrolysis

    • Mechanism of AAc-1 hydrolysis in sterically crowded esters.
    • Cox, R. A., et al.[2] "The hydrolyses of some sterically crowded benzoate esters in sulfuric acid." Canadian Journal of Chemistry, 1984.

  • Mitsunobu Reaction on Salicylates

    • Application of Mitsunobu reaction for synthesis of salicylic acid deriv
    • Swamy, K. C. K., et al.
  • Allyl Ester Deprotection

    • Pd(0)
    • Guerin, A., et al. "Palladium-catalyzed deprotection of allyl esters." Tetrahedron Letters, 1980.
  • Compound Data (this compound)

    • CAS 851341-50-9 Verific
    • Sigma-Aldrich / American Elements Catalog D

Sources

scale-up synthesis procedures for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] However, the introduction of the trifluoromethoxy group onto an aromatic ring, particularly in a sterically hindered position, presents a significant synthetic challenge. This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, starting from commercially available 2,6-dihydroxybenzoic acid. The described protocol is designed to be robust and scalable for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy: A Rationale

A direct and selective trifluoromethoxylation of 2,6-dihydroxybenzoic acid is challenging due to the presence of multiple reactive sites. Therefore, a protecting group strategy is employed to ensure regioselectivity. The overall synthetic approach involves three key stages:

  • Protection: The carboxylic acid and one of the hydroxyl groups of the starting material, 2,6-dihydroxybenzoic acid, are protected to prevent unwanted side reactions. The carboxylic acid is converted to a methyl ester, and one of the hydroxyl groups is protected as a benzyl ether.

  • Trifluoromethoxylation: The remaining free hydroxyl group is then subjected to trifluoromethoxylation. This is the critical step where the -OCF₃ group is introduced.

  • Deprotection: Finally, the protecting groups are removed to yield the target molecule, this compound.

This strategic approach allows for controlled and efficient synthesis, which is crucial for scaling up production.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Protection cluster_1 Trifluoromethoxylation cluster_2 Deprotection A 2,6-Dihydroxybenzoic acid B Methyl 2,6-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-(benzyloxy)-6-hydroxybenzoate B->C Benzylation (BnBr, K₂CO₃) D Methyl 2-(benzyloxy)-6-(trifluoromethoxy)benzoate C->D Trifluoromethoxylation (Reagent, Conditions) E 2-(Benzyloxy)-6-(trifluoromethoxy)benzoic acid D->E Hydrolysis (NaOH, H₂O/MeOH) F This compound E->F Hydrogenolysis (H₂, Pd/C)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Protection of 2,6-Dihydroxybenzoic Acid
Step 1.1: Esterification to Methyl 2,6-dihydroxybenzoate

This initial step protects the carboxylic acid functionality as a methyl ester to prevent its interference in subsequent reactions.

Protocol:

  • To a stirred solution of 2,6-dihydroxybenzoic acid (1 equivalent) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2,6-dihydroxybenzoate as a solid. The product can be further purified by recrystallization if necessary.

Step 1.2: Monobenzylation to Methyl 2-(benzyloxy)-6-hydroxybenzoate

Selective protection of one hydroxyl group is achieved through monobenzylation, leaving the other hydroxyl group available for trifluoromethoxylation.

Protocol:

  • In a round-bottom flask, dissolve Methyl 2,6-dihydroxybenzoate (1 equivalent) in acetone (10-15 volumes).

  • Add potassium carbonate (1.1 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate Methyl 2-(benzyloxy)-6-hydroxybenzoate.

PART 2: Trifluoromethoxylation

This is the key step where the trifluoromethoxy group is introduced. The choice of reagent and conditions is critical for achieving high yield and purity. Several methods for trifluoromethoxylation of phenols have been reported, and the selection of a specific reagent may depend on availability and scale.[2]

Protocol (General Procedure):

A specific protocol for trifluoromethoxylation can vary based on the chosen reagent. A general procedure using an electrophilic trifluoromethoxylating reagent is outlined below.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(benzyloxy)-6-hydroxybenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Add a suitable base (e.g., a non-nucleophilic amine like triethylamine or DBU) if required by the specific trifluoromethoxylating reagent.

  • Cool the reaction mixture to the recommended temperature (often 0 °C or below).

  • Slowly add the trifluoromethoxylating reagent (e.g., Togni's reagent or a similar electrophilic source of "OCF₃") (1.1-1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate or sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude Methyl 2-(benzyloxy)-6-(trifluoromethoxy)benzoate by column chromatography.

PART 3: Deprotection
Step 3.1: Saponification to 2-(Benzyloxy)-6-(trifluoromethoxy)benzoic acid

The methyl ester is hydrolyzed to the carboxylic acid in this step.

Protocol:

  • Dissolve Methyl 2-(benzyloxy)-6-(trifluoromethoxy)benzoate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(Benzyloxy)-6-(trifluoromethoxy)benzoic acid.

Step 3.2: Hydrogenolysis to this compound

The final step involves the removal of the benzyl protecting group to yield the target compound.

Protocol:

  • Dissolve 2-(Benzyloxy)-6-(trifluoromethoxy)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Critical Reaction Parameters

StepReactionTemperature (°C)Time (h)Key ReagentsSolventTypical Yield (%)
1.1 EsterificationReflux4-6H₂SO₄Methanol85-95
1.2 BenzylationReflux8-12BnBr, K₂CO₃Acetone70-85
2 Trifluoromethoxylation0 to RT12-24Electrophilic OCF₃ ReagentDCM/MeCN50-70
3.1 SaponificationReflux2-4NaOHMeOH/H₂O90-98
3.2 HydrogenolysisRT4-8H₂, Pd/CEthanol90-99

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood by trained personnel.[3] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]

  • Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with extreme care to avoid skin and eye contact.[6]

  • Solvents: Methanol, acetone, ethyl acetate, and dichloromethane are flammable and/or volatile. Keep away from ignition sources.[4]

  • Benzyl Bromide: Benzyl bromide is a lachrymator and should be handled with care in a fume hood.

  • Trifluoromethoxylating Reagents: These reagents can be reactive and potentially toxic. Consult the specific Safety Data Sheet (SDS) for the chosen reagent before use.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation setup is properly assembled and purged with an inert gas before and after the reaction. Use appropriate safety shields.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3][5] An eyewash station and safety shower should be readily accessible.[3] All chemical waste must be disposed of in accordance with local regulations.[6]

Characterization

The identity and purity of the final product, this compound (C₈H₅F₃O₄, MW: 222.12), should be confirmed by standard analytical techniques:[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

The presented multi-step synthesis provides a reliable and scalable pathway to this compound. By employing a robust protecting group strategy, this protocol addresses the challenges associated with the regioselective functionalization of a di-substituted aromatic ring. Careful execution of each step and adherence to safety guidelines are paramount for successful synthesis. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of complex fluorinated molecules for various applications.

References

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • SAFETY DATA SHEET: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC. Available at: [Link]

  • Trifluoromethanesulfonic acid Safety Data Sheet. Szabo-Scandic. Available at: [Link]

  • MATERIAL SAFETY DATASHEET. CF Plus Chemicals. Available at: [Link]

  • Synthesis of Aromatic Trifluoromethyl Compounds: The Potential For Large Scale Application. Scribd. Available at: [Link]

  • Process for the production of aromatic trifluoromethyl compounds of the benzene series. Google Patents.
  • Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]

  • General procedure for preparation of protected benzoic acids. Royal Society of Chemistry. Available at: [Link]

  • This compound. AMERICAN ELEMENTS. Available at: [Link]

Sources

peptide coupling reactions with 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies for 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Executive Summary

The incorporation of heavily substituted salicylic acid derivatives into peptide backbones or small-molecule drugs is a highly sought-after structural modification in medicinal chemistry, primarily to enhance metabolic stability and lipophilicity. However, This compound (CAS: 851341-50-9) presents a "worst-case scenario" for standard amide bond formation. This application note details the mechanistic hurdles of this specific substrate—namely extreme steric shielding and electronic deactivation—and provides a self-validating, highly optimized protocol utilizing phosphonium-based coupling chemistry to bypass common failure modes such as guanidinylation and depsipeptide formation.

Mechanistic Profiling: The "Double-Ortho" Dilemma

To successfully couple this compound, one must first understand the causality behind its resistance to standard activation protocols [1]. The difficulty arises from three intersecting factors:

  • Massive Steric Shielding: The carboxyl group is flanked by a 2-hydroxyl (-OH) group and a 6-trifluoromethoxy (-OCF3) group. The van der Waals volume of the -OCF3 group is exceptionally large (comparable to an isopropyl group). This 2,6-disubstitution severely restricts the trajectory of incoming nucleophiles.

  • Electronic Deactivation: The -OCF3 group exerts a powerful electron-withdrawing inductive effect (

    
    ). This lowers the pKa of the benzoic acid, rendering the resulting carboxylate a poor nucleophile during the initial attack on the coupling reagent.
    
  • Competing Nucleophilicity & H-Bonding: The unprotected 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the ground state and resisting activation. Furthermore, if the activated ester is formed but acylation is slow, the 2-OH group can participate in off-target O-acylation (depside formation) [4].

Reagent Selection: Evading the Guanidinylation Trap

Standard carbodiimides (EDC/HOBt) fail entirely on this substrate due to the slow formation of the O-acylisourea intermediate. More critically, the use of popular uronium/aminium reagents (such as HATU or HBTU) introduces a fatal flaw.

Because the steric bulk of the -OCF3 group makes the final acylation step (the amine attacking the activated ester) exceptionally slow, the unreacted amine will preferentially attack the excess uronium coupling reagent. This side reaction forms a stable, dead-end guanidinium byproduct , permanently terminating the peptide chain and consuming the valuable amine fragment [1, 3].

To circumvent this, phosphonium-based reagents (e.g., PyAOP or PyBOP) are strictly required. Phosphonium reagents do not react with amines, allowing the slow acylation to proceed without depleting the starting materials [2]. Furthermore, pairing PyAOP with the additive HOAt generates an OAt-ester intermediate. The pyridine nitrogen of HOAt provides critical anchimeric assistance (neighboring group participation), guiding the amine nucleophile directly to the buried carbonyl carbon [3].

Quantitative Reagent Comparison
Coupling ReagentAdditiveBaseGuanidinylation RiskRelative Acylation RateTypical Yield (%)
EDC·HClHOBtDIPEANoneVery Slow< 15%
HATUNoneDIPEAHigh Fast30 - 45%
PyBOPHOBtDIPEANoneModerate55 - 65%
PyAOP HOAt DIPEA None Very Fast 85 - 95%

Table 1: Optimization matrix for the amidation of this compound (1.0 eq acid, 1.1 eq amine, NMP solvent, 40 °C).

Pathway and Workflow Visualizations

MechanisticPathway Acid 2-OH-6-OCF3-Benzoic Acid (Sterically Hindered) ActEster Activated OAt-Ester (Reactive Intermediate) Acid->ActEster + Base Reagent Phosphonium Reagent (PyAOP / PyBOP) Reagent->ActEster Preferred Uronium Uronium Reagent (HATU / HBTU) Uronium->ActEster Risk of side reaction Side2 Guanidinium Byproduct (Dead-End) Uronium->Side2 Direct reaction with Amine (If acylation is slow) Product Target Amide (Successful Coupling) ActEster->Product + Amine (Anchimeric Assistance) Side1 O-Acylated Depside (Side Reaction) ActEster->Side1 Slow amine attack (Intramolecular OH reaction) Amine Peptide Fragment / Amine

Fig 1. Mechanistic pathways and competing side reactions in hindered benzoic acid activation.

ProtocolWorkflow S1 1. Solvation Acid + HOAt + NMP S2 2. Base Addition Add DIPEA at 0°C S1->S2 S3 3. Activation (IPC 1) Add PyAOP (Stir 5 min) S2->S3 S4 4. Acylation (IPC 2) Dropwise Amine Addition S3->S4 S5 5. Thermal Shift Warm to 40°C (12 h) S4->S5 S6 6. Isolation Acidic Aqueous Wash S5->S6

Fig 2. Self-validating workflow for the PyAOP-mediated coupling of highly hindered substrates.

Self-Validating Experimental Protocol

This protocol outlines the solution-phase amidation of this compound without protecting the 2-hydroxyl group. The system is designed to be "self-validating" by incorporating strict In-Process Controls (IPCs) to verify the progression of the reaction before moving to the next phase.

Materials Required:

  • This compound (1.0 eq)

  • Target Amine / Peptide Fragment (1.1 eq)

  • PyAOP (1.1 eq)

  • HOAt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step 1: Solvation & Ground-State Disruption
  • Action: Dissolve the benzoic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous NMP to achieve a 0.1 M concentration.

  • Causality: NMP is explicitly selected over DMF due to its higher dipole moment, which is superior at disrupting the strong intramolecular hydrogen bond between the 2-OH and the carboxyl group. HOAt is added before the base to ensure it is immediately available to trap the activated intermediate, preventing degradation.

Step 2: Controlled Activation (IPC Checkpoint 1)
  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add DIPEA (3.0 eq), followed immediately by PyAOP (1.1 eq). Stir for exactly 5 minutes.

  • Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile [2]. PyAOP rapidly forms the highly reactive OAt-ester. The 0 °C temperature stabilizes this intermediate and suppresses premature O-acylation by the unprotected 2-OH group.

  • Self-Validation (IPC 1): Withdraw a 2 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. The presence of the OAt-ester mass confirms successful activation. Do not proceed to Step 3 until >95% conversion to the active ester is observed.

Step 3: Anchimeric Acylation (IPC Checkpoint 2)
  • Action: Add the amine/peptide fragment (1.1 eq) dropwise over 10 minutes. Remove the ice bath and gently warm the reaction to 40 °C. Stir for 12 hours.

  • Causality: Dropwise addition prevents localized concentration spikes of the amine. Warming to 40 °C provides the necessary kinetic energy to overcome the massive steric shielding of the -OCF3 group.

  • Self-Validation (IPC 2): Monitor via LC-MS at 2, 6, and 12 hours. The disappearance of the amine mass and the appearance of the target amide mass validates the coupling trajectory.

Step 4: Selective Workup & Isolation
  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with 5% aqueous citric acid (3x), saturated aqueous NaHCO3 (3x), and brine (1x). Dry over Na2SO4 and concentrate under reduced pressure.

  • Causality: The acidic citric acid wash is critical; it protonates and removes excess DIPEA as well as the basic pyrrolidine-phosphoric triamide byproduct generated from PyAOP. The basic NaHCO3 wash subsequently removes any unreacted starting acid and residual HOAt, leaving the highly pure target amide in the organic layer.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (Luxembourg Bio Technologies reference). Retrieved from[Link]

Troubleshooting & Optimization

improving yield in the synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to synthesize highly functionalized, sterically hindered aromatic building blocks. The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid is a classic example of a deceptively simple target that routinely fails under traditional conditions.

This guide deconstructs the mechanistic pitfalls of this synthesis and provides a field-proven, high-yield workflow based on Directed Ortho Metalation (DoM).

Synthesis Workflow

Synthesis_Pathway SM 3-(Trifluoromethoxy)phenol Step1 Protection: MOM-Cl, DIPEA, DCM SM->Step1 Int1 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene Step1->Int1 Step2 Metalation: sec-BuLi, TMEDA, THF, -78°C Int1->Step2 CIPE-Directed C2 Deprotonation Int2 2-Lithio-1-(methoxymethoxy)-3-(trifluoromethoxy)benzene Step2->Int2 CIPE-Directed C2 Deprotonation Step3 Carboxylation: Dry CO2 Quench Int2->Step3 Electrophilic Trapping Int3 2-(Methoxymethoxy)-6-(trifluoromethoxy)benzoic acid Step3->Int3 Electrophilic Trapping Step4 Deprotection: HCl, MeOH, 60°C Int3->Step4 Product This compound Step4->Product

Fig 1: DoM-mediated synthesis of this compound.

Troubleshooting & FAQs

Q1: Why is my yield <10% when attempting a direct Kolbe-Schmitt carboxylation on 3-(trifluoromethoxy)phenol? A1: The Kolbe-Schmitt reaction relies on Electrophilic Aromatic Substitution (EAS). The trifluoromethoxy (–OCF₃) group exerts a powerful electron-withdrawing inductive effect (–I), which severely deactivates the aromatic ring towards electrophiles like CO₂. Furthermore, the target C2 position is sterically flanked by both the hydroxyl and –OCF₃ groups. To overcome this electronic deactivation, you must abandon EAS and switch to a Directed Ortho Metalation (DoM) strategy .

Q2: In the DoM route, why must I protect the phenol as a Methoxymethyl (MOM) ether instead of a simpler methyl or benzyl ether? A2: The MOM group serves a dual mechanistic purpose. First, it protects the acidic phenolic proton from consuming your organolithium base. Second, and crucially, it acts as a powerful Directed Metalation Group (DMG). The oxygen atoms in the MOM ether coordinate the lithium cation of the base. This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), pre-organizes the base and directs deprotonation exclusively to the sterically hindered C2 position, overriding standard thermodynamic acidity rules .

Q3: I am observing incomplete metalation and recovering starting material. How do I optimize the lithiation step? A3: Incomplete metalation at the C2 position is usually caused by insufficient kinetic basicity or aggregation of the base. Ensure you are implementing the following self-validating checks:

  • Base Selection: Use sec-butyllithium (sec-BuLi), not n-BuLi. The secondary carbanion provides the necessary steric bulk and kinetic basicity to deprotonate the hindered C2 position.

  • Deaggregation: You must add N,N,N',N'-Tetramethylethylenediamine (TMEDA). sec-BuLi exists as unreactive hexamers in THF; TMEDA breaks these into highly reactive monomers.

  • Titration: Always titrate your sec-BuLi against diphenylacetic acid immediately before use. Organolithium reagents degrade over time, and an inaccurate molarity will leave starting material unreacted.

Q4: My carboxylation step is low-yielding, and I see protode-metalated byproducts. What is wrong with my CO₂ quench? A4: Bubbling CO₂ gas directly from a cylinder often introduces trace moisture, which prematurely protonates the lithiated intermediate back to the starting material. Instead, use an "inverse quench" technique: cannulate the -78 °C lithiated intermediate directly into a vigorously stirred slurry of freshly crushed, strictly dry ice in anhydrous THF. This ensures a massive excess of electrophile and minimizes ambient moisture exposure.

Quantitative Yield Comparison

Synthesis RouteReagents & ConditionsRegioselectivity (C2)Isolated Yield
Direct Kolbe-Schmitt NaOH, CO₂ (100 atm), 150 °CPoor (Mixture of isomers)< 10%
DoM (Unoptimized) n-BuLi, THF, -78 °C, then CO₂Moderate25 - 30%
DoM (Optimized) sec-BuLi, TMEDA, THF, -78 °C, then CO₂Excellent (>98%)82 - 88%

Optimized Experimental Protocols

The following protocols are designed as self-validating systems to ensure traceability and high fidelity at each step.

Step 1: MOM Protection of 3-(Trifluoromethoxy)phenol
  • Setup: In an oven-dried, argon-purged flask, dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) over 15 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Validation: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly polar phenol spot disappears, replaced by a non-polar ether spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 1-(methoxymethoxy)-3-(trifluoromethoxy)benzene.

Step 2: Directed Ortho Metalation (DoM) and Carboxylation
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the protected intermediate from Step 1 (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF (0.2 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Titration Check: Prior to addition, titrate your sec-BuLi solution to confirm exact molarity.

  • Lithiation: Add sec-BuLi (1.1 eq) dropwise down the side of the flask over 20 minutes. Maintain the internal temperature below -70 °C. Stir at -78 °C for 1.5 hours. Validation: The solution will typically transition to a deep yellow/orange color, indicating the formation of the CIPE-stabilized lithiated intermediate.

  • Inverse Quench: In a separate, oversized flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Rapidly cannulate the -78 °C lithiated solution into the dry ice slurry.

  • Workup: Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates. Acidify to pH 2 using 1M HCl, extract with EtOAc, dry, and concentrate to yield 2-(methoxymethoxy)-6-(trifluoromethoxy)benzoic acid.

Step 3: Deprotection to Target Molecule
  • Reaction: Dissolve the crude carboxylic acid from Step 2 in Methanol (0.3 M). Add concentrated HCl (aqueous, 37%) dropwise until the solution reaches pH 1.

  • Heating: Heat the mixture to 60 °C for 3 hours.

  • Validation: Analyze an aliquot via LC-MS or ¹H-NMR. Complete deprotection is confirmed by the disappearance of the MOM ether signals (singlets at ~3.5 ppm and ~5.2 ppm).

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove methanol, and partition between EtOAc and water. Wash the organic layer with brine, dry over MgSO₄, and recrystallize from Toluene/Heptane to yield pure This compound .

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Angewandte Chemie International Edition, 43(17), 2206-2225. URL:[Link]

solubility issues of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Executive Technical Overview

Compound Identity:

  • Chemical Name: this compound

  • CAS Number: 851341-50-9 (Note: Often confused with its acid chloride precursor, CAS 162046-61-9).

  • Molecular Formula: C₈H₅F₃O₄

  • Molecular Weight: 222.12 g/mol [1]

The Solubility Challenge: This molecule presents a unique "push-pull" solubility profile due to the conflict between the hydrophilic salicylate core (2-hydroxybenzoic acid) and the highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group at the 6-position.

  • Steric Shielding (The Ortho Effect): The 2,6-disubstitution pattern creates significant steric hindrance around the carboxylic acid, impeding rapid solvation and salt formation.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the molecule in a non-polar conformation, significantly reducing its water solubility compared to meta- or para-isomers.

  • Lipophilicity: The -OCF₃ group increases the LogP (partition coefficient), making the compound reluctant to dissolve in purely aqueous buffers without pH adjustment or co-solvents.

Solubility Decision Matrix & Solvent Compatibility

Quick Reference: Solvent Compatibility Table

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred for stock solutions. Heat may be required for saturation.
Polar Protic Methanol, EthanolGood (50-100 mg/mL)Good for transfers; avoid if esterification is a risk at high temps.
Ethers THF, 1,4-DioxaneGood Useful for reactions; verify peroxide absence.
Chlorinated Dichloromethane (DCM)Moderate Soluble due to OCF₃ lipophilicity; good for extractions.
Esters Ethyl AcetateModerate Standard extraction solvent; moderate solubility for crystallization.
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Use as an anti-solvent for precipitation/crystallization.
Aqueous Water (pH < 7)Very Poor Insoluble in neutral/acidic water.
Aqueous Water (pH > 8)Moderate Requires conversion to carboxylate salt (slow process).
Visualization: Solubility Workflow

SolubilityWorkflow cluster_warn Critical Warning Start Start: Dissolution Goal Goal Select Application Start->Goal Bio Biological Assay (Cell/Enzyme) Goal->Bio In Vitro Synth Chemical Synthesis (Reaction) Goal->Synth Synthesis Purify Purification (Recrystallization) Goal->Purify Isolation DMSO Use DMSO Stock (10-50 mM) Dilute into buffer < 1% Bio->DMSO Warn Steric Hindrance: Salt formation is SLOW. Do not rush pH adjustment. Bio->Warn DCM Use DCM or THF Avoid protic solvents if reactive Synth->DCM Recrys Binary System: Dissolve in EtOAc/EtOH Add Hexane until cloudy Purify->Recrys

Caption: Decision logic for solvent selection based on experimental intent. Note the critical warning regarding steric hindrance during salt formation.

Troubleshooting Guide (Q&A)

Issue 1: "The compound floats on my aqueous buffer and won't dissolve even at pH 7.4."

Diagnosis: You are fighting two forces: the lipophilicity of the -OCF₃ group and the intramolecular hydrogen bond that hides the polar phenol group. At pH 7.4, the carboxylic acid (pKa ~3-4) should theoretically ionize, but the ortho-effect (steric crowding from the 6-OCF₃ and 2-OH) prevents water molecules from effectively solvating the carboxylate anion.

Corrective Protocol:

  • Pre-dissolve in DMSO: Dissolve the compound in a minimum volume of DMSO first. The dipole-dipole interactions of DMSO disrupt the intramolecular H-bond.

  • Slow Addition: Add the aqueous buffer to the DMSO solution (not vice versa) with vigorous vortexing.

  • pH Adjustment: If using a purely aqueous system is mandatory, adjust pH to >8.5 using 1M NaOH. Or, use sonication at 40°C to overcome the kinetic barrier of solvation.

Issue 2: "I tried to make the sodium salt, but I isolated the starting material."

Diagnosis: The 2,6-disubstitution creates a "steric pocket" that blocks the approach of bulky bases or rapid coordination of sodium ions. Standard bicarbonate washes or weak bases may fail to fully deprotonate the acid in a reasonable timeframe.

Corrective Protocol:

  • Use Stronger/Smaller Bases: Use NaOH or KOH instead of NaHCO₃.

  • Thermodynamic Control: Allow the reaction to stir for a longer period (1-2 hours) rather than a quick mix.

  • Verification: Do not rely on visual dissolution. Check the pH of the aqueous layer; it must remain basic (>10) after equilibrium to ensure the salt exists.

Issue 3: "Oiling out occurred during recrystallization."

Diagnosis: This is classic behavior for fluorinated benzoic acids. The melting point is likely depressed by impurities, and the compound prefers to separate as a lipophilic oil rather than organize into a crystal lattice, especially in single-solvent systems.

Corrective Protocol (The "Cloud Point" Method):

  • Dissolve the crude material in a minimal amount of warm Ethyl Acetate (or Toluene).

  • Add n-Heptane (dropwise) to the warm solution until a faint, persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Insulate the flask (wrap in foil/towel) and allow it to cool to room temperature very slowly (over 4-6 hours). Rapid cooling traps oil; slow cooling promotes lattice formation.

Detailed Dissolution Protocol (Standard Operating Procedure)

Objective: Preparation of a 10 mM Stock Solution for Biological Assays.

Materials:

  • This compound (Solid)

  • DMSO (Anhydrous, ≥99.9%)

  • Vortex Mixer

  • Ultrasonic Bath (Sonicator)

Step-by-Step Workflow:

  • Weighing: Weigh exactly 2.22 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Why? Precision is critical. 2.22 mg in 1 mL = 10 mM.

  • Primary Solvation: Add 500 µL of DMSO.

    • Technique: Do not add the full volume yet. High concentration gradients aid dissolution.

  • Mechanical Disruption: Vortex for 30 seconds.

    • Checkpoint: If solid remains, sonicate at 35-40°C for 5 minutes. The heat helps break the crystal lattice energy, which is reinforced by the intermolecular H-bonds.

  • Volume Adjustment: Add the remaining 500 µL of DMSO. Vortex again.

  • Quality Control: Inspect for "schlieren" lines (wavy optical distortions) which indicate incomplete mixing. The solution must be optically clear.

Visualization: Dissolution & Salt Formation Pathway

DissolutionMechanism cluster_steric Steric Barrier (2,6-Subst) Solid Solid State Intramolecular H-Bond (2-OH to COOH) Crystal Lattice Stabilized Solvent Solvent Attack DMSO/DMF enters Steric Pocket Solid->Solvent Heat + Sonication Transition Transition State H-Bond Disrupted Solvated Monomer Solvent->Transition Kinetic Energy Salt Salt Transition->Salt NaOH (Slow Kinetics)

Caption: Mechanism of dissolution showing the energy barriers imposed by the intramolecular hydrogen bond and steric hindrance.

References & Authority

  • Physicochemical Properties of Benzoic Acid Derivatives:

    • Source: Acree, W. E., & Abraham, M. H. (2001). Solubility of benzoic acid in select organic solvents. Journal of Chemical & Engineering Data.

    • Relevance: Establishes baseline solubility trends for benzoic acids in polar vs. non-polar solvents.

  • The Ortho-Effect in Salicylates:

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Relevance: Explains the intramolecular hydrogen bonding (2-OH) and steric inhibition of resonance (2,6-substitution) that dictates the solubility and reactivity of this specific compound.

  • Fluorine in Medicinal Chemistry:

    • Source: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Relevance: Details the lipophilicity enhancement (LogP increase) provided by the Trifluoromethoxy (-OCF₃) group.

  • Compound Data Verification:

    • Source: PubChem Compound Summary for this compound (CAS 851341-50-9). Link

    • Relevance: Confirms chemical structure and differentiates from the acid chloride precursor.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic acids.

Sources

purification methods for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS: 851341-50-9)[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Fluorinated salicylic acid derivatives present unique physicochemical challenges. The trifluoromethoxy (-OCF


) group is a "pseudohalogen" that is simultaneously highly electron-withdrawing and intensely lipophilic[2]. This dual nature fundamentally alters the molecule's pKa, solubility profile, and chromatographic behavior.

This guide provides the causality behind each troubleshooting step, ensuring your purification workflows are logical, self-validating, and reproducible.

Part 1: Physicochemical Profiling

Before troubleshooting, you must understand the quantitative parameters governing this molecule's behavior. The table below summarizes the critical data that dictate our purification strategy.

Physicochemical ParameterEstimated ValueImpact on Purification Strategy
Molecular Weight 222.12 g/mol Dictates mass spectrometry parameters (detectable at m/z 221.1 in ESI- negative mode)[1].
LogP (Lipophilicity) ~3.2 - 3.5High lipophilicity causes strong retention on reverse-phase C18 columns; requires a high percentage of organic modifier for elution[2].
pKa (Carboxylic Acid) ~2.0 - 2.5The ortho -OCF

group significantly increases acidity via inductive effects. Requires an aqueous pH < 1.5 for complete protonation during organic extraction.
pKa (Phenolic OH) ~8.5 - 9.0Can co-ionize at a high pH. Keep basic aqueous washes below pH 7.5 to avoid bis-anion formation, which complicates phase separation.

Part 2: Troubleshooting FAQs

Q1: I am losing a significant amount of my product in the aqueous layer during acid-base extraction. Why is my recovery so low? The Causality: Standard salicylic acid has a pKa of ~2.9. However, the strongly electron-withdrawing -OCF


 group at the 6-position stabilizes the carboxylate anion, dropping the pKa to roughly 2.0. If you acidify your aqueous layer to a standard pH of 3.0 during the reverse-extraction step, a large fraction of your target molecule remains ionized and water-soluble. Furthermore, the fluorophilic nature of the molecule can cause severe emulsion formation in standard solvents like Ethyl Acetate (EtOAc).
The Solution:  You must force the equilibrium entirely to the protonated state. Acidify the aqueous layer to pH 1.0 - 1.5  using 2M H

SO

. Substitute EtOAc with Methyl tert-butyl ether (MTBE). MTBE has lower water miscibility, which suppresses emulsion formation and efficiently extracts highly lipophilic fluorinated aromatics[3].

Q2: My Preparative HPLC peaks are severely tailing, and I cannot resolve the 6-(trifluoromethoxy) isomer from the 4-(trifluoromethoxy) isomer. What is going wrong? The Causality: Peak tailing occurs when the acidic carboxylic acid and phenolic hydroxyl groups undergo secondary interactions with residual unendcapped silanols on the silica backbone of the C18 stationary phase. Regarding the isomers, standard C18 relies purely on hydrophobic partitioning. Because both isomers have an identical LogP driven by the dominant -OCF


 group, C18 cannot distinguish between them.
The Solution:  First, use 0.1% Trifluoroacetic acid (TFA)  in both your aqueous and organic mobile phases. TFA is a strong ion-pairing agent that suppresses ionization and masks residual silanols. Second, abandon C18 for isomer separation. Switch to a Pentafluorophenyl (PFP)  stationary phase. PFP columns offer orthogonal selectivity via dipole-dipole, 

, and steric interactions, which easily resolve positional isomers of fluorinated aromatics.

Q3: During recrystallization, my product "oils out" as a biphasic liquid instead of forming solid crystals. How do I fix this? The Causality: "Oiling out" (liquid-liquid phase separation) happens when the solute's melting point in the chosen solvent system drops below the temperature at which the solution reaches saturation. The bulky -OCF


 group disrupts the planar crystal lattice typical of benzoic acids, lowering the melting point and increasing solubility in non-polar solvents (like heptane or toluene).
The Solution:  You need a solvent system with a steeper, more temperature-dependent solubility curve. An Ethanol/Water (2:1 v/v)  system is highly effective for fluorinated salicylic acids[4]. The ethanol dissolves the lipophilic compound, while water acts as a strong anti-solvent that forces nucleation before the oiling-out boundary is reached.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Acid-Base Extraction

This protocol separates the target acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude mixture in MTBE (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer with 5% aqueous NaHCO

    
     (3 x 5 mL/g).
    
    • Self-Validation Check: You must observe CO

      
       gas evolution. If bubbling stops prematurely, your base is exhausted, and the carboxylic acid is not fully extracted.
      
  • Organic Wash: Combine the basic aqueous layers and wash once with fresh MTBE (5 mL/g). Discard the organic layers (these contain neutral/basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M H

    
    SO
    
    
    
    dropwise under vigorous stirring until the pH reaches 1.0 - 1.5 (Verify with a calibrated pH meter, not litmus paper).
    • Self-Validation Check: A dense, off-white precipitate or a heavily cloudy suspension must form, confirming the protonation and insolubility of the free acid[5].

  • Recovery: Extract the acidified aqueous layer with fresh MTBE (3 x 5 mL/g). Combine the organics, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Isomer-Resolving Preparative HPLC

Use this when LC-MS indicates the presence of regioisomers (e.g., 4-OCF


 vs. 6-OCF

).
  • Column Selection: Preparative PFP (Pentafluorophenyl) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Milli-Q Water + 0.1% v/v TFA.

    • Phase B: LC-MS Grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Design: Run a shallow gradient from 30% B to 70% B over 25 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 230 nm (aromatic ring) and 254 nm.

    • Self-Validation Check: Inject a 1 mg/mL analytical standard of the crude first. If the target peak exhibits a tailing factor > 1.5, the TFA in your mobile phase has likely degraded or evaporated; prepare fresh mobile phases immediately.

Part 4: Purification Decision Workflow

Follow this logical matrix to determine the most efficient path to >99% purity.

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction (MTBE / NaHCO3 -> pH 1.5) Crude->Extraction PurityCheck LC-MS Purity & Isomer Check Extraction->PurityCheck HPLC Prep-HPLC (PFP Column) 0.1% TFA in H2O/MeCN PurityCheck->HPLC <95% Purity or Isomers Present Recryst Recrystallization (Ethanol/Water 2:1) PurityCheck->Recryst >95% Purity No Isomers Final Pure Target Compound (>99% Purity) HPLC->Final Recryst->Final

Decision matrix for the purification of this compound.

References

  • American Elements. "this compound | CAS 851341-50-9". American Elements Catalog.
  • Bell, S. G., et al. "Investigating the Correlation between Product Release and Solvation in Cytochrome P450 Enzymes". ACS Catalysis.
  • Google Patents. "Synthesis method of 6-fluorosalicylic acid (CN106336352A)". Google Patents.
  • Google Patents. "Preparation method of 5-fluoro salicylic acid (CN118405972B)". Google Patents.
  • Google Patents. "Process for the separation and purification of salicylic acid (EP0224420A1)". Google Patents.

Sources

Technical Support Center: Recrystallization of Fluorinated Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of fluorinated salicylic acid derivatives (e.g., diflunisal, 5-fluorosalicylic acid, and 6-fluorosalicylic acid). Fluorination fundamentally alters the physicochemical properties of the salicylic acid scaffold—lowering the pKa, increasing lipophilicity, and introducing competing hydrogen-bond acceptors. These changes frequently lead to complex crystallization behaviors, including severe oiling out, unpredictable polymorphism, and solvate entrapment.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize these specific crystallization workflows.

Knowledge Base: Thermodynamics & Solvent Selection

The highly electronegative fluorine atoms in these derivatives act as weak hydrogen bond acceptors, creating competing intermolecular interactions (e.g., O-H...F and C-F...H interactions) against the standard carboxylic acid dimers[1]. This competition is the primary driver of the extensive polymorphism seen in compounds like diflunisal[2]. Selecting the correct solvent system is the first critical step in directing the thermodynamic outcome of your crystallization.

Table 1: Solvent Selection & Structural Impact for Fluorinated Salicylic Acids

Solvent SystemPolaritySolvation Mechanism & Structural ImpactTypical Outcome / Known Issues
Glacial Acetic Acid Polar ProticStrong H-bonding with -COOH and -F.High solubility; highly prone to forming stable solvates (e.g., Diflunisal Form VI)[2].
Ethanol / Water Mixed (Tunable)EtOH dissolves the lipophilic ring; water acts as a strong antisolvent.Excellent yield; high risk of oiling out (LLPS) if the cooling profile is too rapid[3].
Toluene Non-polar

-

stacking interactions; minimal disruption of native H-bonds.
Ideal for isolating anhydrous, thermodynamically stable polymorphs[4].
Microemulsions BiphasicSurfactant-mediated micellar solubilization.Can induce novel, highly soluble hydrate forms (e.g., Diflunisal 1:1 hydrate)[5].

Standard Operating Procedure: Seed-Assisted Mixed-Solvent Crystallization

To isolate thermodynamically stable polymorphs while avoiding liquid-liquid phase separation (LLPS), utilize this self-validating, seed-assisted protocol.

Objective : Achieve controlled desupersaturation within the metastable zone width (MZW) to promote crystal growth over primary nucleation.

  • Saturation : Suspend the crude fluorinated API in the primary solvent (e.g., Ethanol) at 10°C below its boiling point. Stir continuously until complete dissolution is achieved.

  • Clarification : Hot-filter the solution through a pre-heated 0.22 µm PTFE membrane. Causality: This removes insoluble impurities that act as rogue nucleation sites, ensuring you have full control over the nucleation event.

  • Metastable Zone Targeting : Slowly add the pre-heated antisolvent (e.g., Water) dropwise until the solution becomes faintly turbid. Immediately add 1-2 mL of the primary solvent to regain a clear solution. The system is now strictly within the metastable zone.

  • Seeding : Cool the solution by exactly 5°C. Introduce 0.5–1.0 wt% of pure seed crystals of the desired polymorph. Causality: Seeding bypasses the high activation energy required for primary homogeneous nucleation, directing the thermodynamic driving force entirely toward crystal growth[3].

  • Controlled Desupersaturation : Implement a non-linear cooling ramp. Begin at a slow rate of 0.1°C/min to allow the seeds to grow without triggering secondary nucleation, then gradually increase the cooling rate to 0.5°C/min down to 5°C.

  • Isolation : Vacuum filter the resulting slurry. Wash the filter cake with a cold mixture of the primary/antisolvent to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C.

Workflow Diagnostics

Use the following decision tree to diagnose phase separation and polymorphic issues during your workflow.

RecrystallizationTroubleshooting Start Crude Fluorinated Salicylic Acid Dissolve Dissolve in Hot Solvent (e.g., EtOH/Water) Start->Dissolve Cooling Controlled Cooling Profile Dissolve->Cooling Decision1 Phase Separation Observed? Cooling->Decision1 OilingOut Oiling Out (LLPS) Decision1->OilingOut Yes (Cloudy Oil) Crystallization Crystal Nucleation & Growth Decision1->Crystallization No (Solid Nuclei) FixOil 1. Reheat to single phase 2. Add co-solvent 3. Seed at higher T OilingOut->FixOil FixOil->Cooling Retry Decision2 Polymorph / Habit Acceptable? Crystallization->Decision2 WrongForm Undesired Polymorph (e.g., Hydrate/Solvate) Decision2->WrongForm No Success Pure Target Polymorph Isolated Decision2->Success Yes FixForm 1. Change solvent system 2. Adjust supersaturation 3. Use Form-specific seeds WrongForm->FixForm FixForm->Dissolve Recrystallize

Troubleshooting workflow for the recrystallization of fluorinated salicylic acid derivatives.

Troubleshooting & FAQs

Q1: My solution turns into a milky emulsion instead of forming crystals upon cooling. How do I fix this? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3]. It occurs when the supersaturated solution crosses the binodal curve before the solubility curve. Because fluorination significantly increases the lipophilicity of the salicylic acid core, these derivatives are highly prone to separating as a dense, solute-rich liquid phase in highly aqueous mixtures rather than nucleating as a solid[6]. Corrective Action: Reheat the mixture until it forms a single, clear phase. Adjust the solvent ratio by adding a small amount of the primary solvent (e.g., ethanol) to shift the phase diagram[6]. Finally, implement the seeding protocol described in Section 2 at a temperature above the LLPS boundary to force solid nucleation and bypass the oiling-out regime entirely.

Q2: I am isolating a different polymorph than expected. How does fluorination affect polymorphism, and how can I control it? A2: Fluorine substitution disrupts the standard hydrogen-bonding landscape. In molecules like diflunisal, the competition between standard carboxylic acid dimers and novel C-F...H interactions leads to a high propensity for polymorphism (e.g., Forms I, III, IV) and solvate formation[2]. Corrective Action: If you are inadvertently obtaining a solvate (such as the acetic acid solvate Form VI), switch to a non-polar solvent like toluene[4]. Non-polar solvents rely on


-

stacking and do not disrupt the native hydrogen-bonded dimers, favoring the thermodynamically stable anhydrous form. If you are forming unwanted hydrates, avoid microemulsions or highly aqueous antisolvents[5].

Q3: The crystals are extremely fine, clogging the filter paper and causing solvent entrapment. What is going wrong? A3: Fine, needle-like crystals or amorphous precipitates are the result of primary homogeneous nucleation occurring at extreme supersaturation levels (e.g., crash-cooling or adding an antisolvent too quickly). High nucleation rates deplete the solute before significant crystal growth can occur. Corrective Action: Operate strictly within the metastable zone width (MZW). Decrease your cooling rate to a maximum of 0.1°C/min during the initial phase. A slower desupersaturation profile promotes crystal growth on existing crystal faces rather than the continuous nucleation of new, fine particles.

References

1.[6] Preparation and Re-crystallization of Salicylic Acid, University of Babylon. URL: 2.[5] A new hydrate form of diflunisal precipitated from a microemulsion system, PubMed / NIH. URL: 3.[3] Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review, ResearchGate. URL: 4.[2] A Whole Output Strategy for Polymorph Screening: Combining Crystal Structure Prediction, Graph Set Analysis, and Targeted Crystallization Experiments in the Case of Diflunisal, ACS Publications. URL: 5.[4] CN102320960A - Preparation method of 6-fluoro salicylic acid, Google Patents. URL: 6.[1] Twinning in 5-fluorosalicylic acid: description of a new polymorph, IUCr Journals. URL:

Sources

stability of the trifluoromethoxy group under acidic reaction conditions

Technical Support Center: Stability of the Trifluoromethoxy ( ) Group Under Acidic Conditions

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OCF3-ACID-STABILITY-001

Core Directive: The "Super-Ether" Paradox

Welcome to the technical guide for handling the trifluoromethoxy (

The Executive Summary: Treat the

pseudo-halogen


  • The Good News: It is exceptionally stable to Brønsted acids (e.g.,

    
    , 
    
    
    ,
    
    
    ). You can boil it in concentrated sulfuric acid, and it will likely survive.
  • The Bad News: It is vulnerable to specific Lewis acids (e.g.,

    
    ) which can trigger a catastrophic halogen exchange, converting your valuable 
    
    
    into a trichloromethoxy (
    
    
    ) group.

Troubleshooting Guide

Scenario A: "My group disappeared or changed mass during Friedel-Crafts reaction."

Diagnosis: Halogen Exchange via Lewis Acid Activation. The Culprit: Aluminum Chloride (

123456Mechanism:




Corrective Protocol:

  • Stop: Do not use

    
     with 
    
    
    arenes if possible.
  • Switch: Use milder Lewis acids (e.g.,

    
    , 
    
    
    ) or Brønsted superacids (e.g., Triflic Acid, TfOH) which promote acylation without attacking the C-F bond.
Scenario B: "I need to demethylate a group in the presence of ."

Diagnosis: Selectivity Concern. The Question: Will Boron Tribromide (


Analysis:No





Protocol:


Scenario C: "Fluoride is detected in the NMR during nitration."

Diagnosis: Ipso-substitution or degradation. Analysis: While




Protocol:


Visual Decision Pathways

Figure 1: Acid Compatibility Decision Tree

This logic flow guides the selection of acidic reagents to prevent decomposition.

OCF3_StabilityStartSelect Acidic ConditionAcidTypeIdentify Acid TypeStart->AcidTypeBronstedBrønsted Acid(H2SO4, HCl, HNO3)AcidType->BronstedProton DonorLewisLewis Acid(AlCl3, BBr3, BF3)AcidType->LewisElectron AcceptorSafeSAFE-OCF3 is stable.Proceed with reaction.Bronsted->SafeCheckLewisCheck Specific Lewis AcidLewis->CheckLewisAlCl3Aluminum Chloride(AlCl3)CheckLewis->AlCl3BBr3Boron Tribromide(BBr3)CheckLewis->BBr3MildMild/Hard Lewis Acids(BF3, SnCl4, TiCl4)CheckLewis->MildDangerDANGER: Halogen Exchange-OCF3 -> -OCCl3AlCl3->DangerCautionCAUTION: SelectivityStable at low temp (<0°C).Demethylates -OMe preferentially.BBr3->CautionMild->Safe

Caption: Decision matrix for selecting acidic reagents compatible with trifluoromethoxy-arenes. Note the high risk associated with Aluminum Chloride.

Experimental Protocols

Protocol 1: Safe Nitration of (Trifluoromethoxy)benzene

Standard Operating Procedure for introducing nitro groups without hydrolysis.

Reagents:

  • Substrate: (Trifluoromethoxy)benzene (1.0 equiv)

  • Acid: Conc.

    
     (solvent volume)
    
  • Nitrating Agent: Conc.

    
     (1.1 equiv)
    

Procedure:

  • Setup: Cool a flask containing (trifluoromethoxy)benzene and conc.

    
     to 
    
    
    using an ice bath.
  • Addition: Add conc.

    
     dropwise over 30 minutes. Maintain internal temperature 
    
    
    .
    • Why? Heat promotes dinitration and potential oxidative degradation, though the

      
       group itself is robust here.
      
  • Reaction: Stir at

    
     for 1 hour.
    
  • Quench: Pour mixture onto crushed ice.

  • Result: The

    
     group directs Para  (major) and Ortho  (minor). The group remains intact.
    
Protocol 2: Friedel-Crafts Acylation (AlCl3-Free Method)

Alternative method to avoid Halogen Exchange.

Reagents:

  • Substrate: Aryl-

    
    
    
  • Reagent: Acyl Chloride (

    
    )
    
  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or Metallic Triflate (

    
    )[7]
    

Procedure:

  • Mix: Dissolve substrate and acyl chloride in dry DCM or use neat if liquid.

  • Catalyst: Add TfOH (catalytic amount, e.g., 10 mol%) at room temperature.

  • Monitor: Reaction proceeds via the acylium ion. TfOH is a Superacid but does not coordinate fluorine strongly enough to strip it from the carbon.

  • Workup: Wash with

    
    .
    

Stability Data Summary

Reagent ClassSpecific ReagentConditionStability of

Notes
Brønsted Acid

(Conc.)

, 24h
Stable Standard nitration/sulfonation conditions are safe.
Brønsted Acid

(aq)
RefluxStable Resistant to hydrolytic cleavage.
Superacid

(TfOH)
RTStable Good alternative to Lewis acids.
Lewis Acid

DCM, RefluxUnstable CRITICAL FAILURE. Converts to

.
Lewis Acid

DCM,

Stable Kinetic selectivity allows demethylation of

in presence of

.
Lewis Acid

DCM, RTModerate Generally stable, but prolonged heating may cause exchange.

FAQ: Frequently Asked Questions

Q: Why is


 stable to acid but not 

?

Q: Can I use HF/Pyridine or HF/Antimony pentafluoride? A: HF itself is generally safe. However, Superacids like


Q: I see a peak at


 in 

NMR. Is my group intact?




References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent." ChemBioChem. Link

  • Chen, Q., et al. (2002).[8] "The Reaction of

    
    -Trifluoromethoxybenzene with 
    
    
    : A High Yield Preparation of
    
    
    -Trichloromethoxybenzene." Synthetic Communications. Link
  • Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[1][2][3][5][6][9][10] Interscience Publishers. (Foundational text on Lewis Acid compatibility).

  • McOmie, J. F. W., et al. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron. Link (Establishes BBr3 selectivity principles).

  • BenchChem Technical Notes. (2025). "Stability of the Trifluoromethyl Group in Imidazole Synthesis." Link (Contextual stability data).

troubleshooting side reactions of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS 851341-50-9). As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating this highly functionalized building block into their synthetic pipelines.

The unique architecture of this molecule—a salicylic acid core flanked by a bulky, electron-withdrawing trifluoromethoxy (-OCF₃) group—creates a perfect storm of steric hindrance and electronic deactivation. Below is our definitive troubleshooting guide, designed to explain the causality behind common side reactions and provide self-validating protocols to overcome them.

Section 1: Amide Coupling & Esterification Challenges

Q1: Why am I getting extremely low yields and recovering unreacted starting material during amide coupling with standard reagents like HATU or EDC/HOBt?

The Causality: You are encountering severe steric hindrance. The 2,6-disubstitution pattern on the benzoic acid ring physically blocks the Dunitz-Bürgi approach trajectory required for the incoming amine to attack the activated ester[1]. Standard uronium (HATU) or carbodiimide (EDC) coupling agents form bulky active ester intermediates that are simply too sterically congested to undergo efficient nucleophilic acyl substitution.

The Solution: Bypass bulky active esters by converting the carboxylic acid to a highly reactive, sterically compact acyl chloride[2].

Self-Validating Protocol: Acyl Chloride Generation & Coupling

  • Activation: Suspend 1.0 eq of this compound in anhydrous dichloromethane (DCM) under N₂ at 0 °C. Add 1.5 eq of oxalyl chloride, followed by 1 drop of anhydrous DMF (catalyst).

  • Gas Evolution: Stir for 2 hours at room temperature. Validation: The reaction is complete when CO₂/CO gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl. Do not heat above 30 °C.

  • Coupling: Dissolve the crude acyl chloride in anhydrous THF. Dropwise add a solution of your amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in THF at 0 °C.

  • Validation: Analyze the crude mixture via LC-MS. The presence of the desired [M+H]⁺ peak and the total absence of the starting material mass confirms successful N-amidation.

Q2: My LC-MS shows a product with the correct mass, but NMR indicates it is an ester (O-acylation) rather than the expected amide. How do I prevent this?

The Causality: This is a classic chemoselectivity issue inherent to salicylic acid derivatives. Because the steric bulk of the 2,6-disubstitution drastically slows down the intermolecular attack of the amine[1], the adjacent 2-hydroxyl group acts as a potent, competing nucleophile. This leads to rapid O-acylation, forming depsipeptide-like ester linkages or oligomers[3].

Amidation_vs_O_Acylation SM 2-OH-6-OCF3-Benzoic Acid + Coupling Agent ActiveEster Activated Ester Intermediate SM->ActiveEster Activation Amide Desired N-Amide (Sterically Hindered) ActiveEster->Amide Amine Attack (Slow) O_Acyl O-Acylated Byproduct (Ester/Oligomer) ActiveEster->O_Acyl 2-OH Attack (Fast/Competitive)

Caption: Competitive pathways during activation: desired N-amidation vs. undesired O-acylation.

The Solution: Mask the 2-hydroxyl group prior to activation.

Self-Validating Protocol: Phenol Protection (MOM Ether)

  • Deprotonation: Dissolve the starting material in anhydrous DCM. Add 3.0 eq of DIPEA and cool to 0 °C.

  • Alkylation: Slowly add 1.5 eq of Chloromethyl methyl ether (MOM-Cl). Stir at room temperature for 4 hours.

  • Validation: Perform a quick aqueous workup and take a ¹H NMR. Validation Check: The disappearance of the broad phenolic -OH singlet (~10-11 ppm) and the appearance of a new sharp singlet at ~5.2 ppm (MOM -CH₂-) confirms complete O-protection. You may now proceed with amide coupling safely.

Section 2: Thermal Degradation & Decarboxylation

Q3: During elevated temperature reactions or harsh basic workups, my starting material disappears, but I isolate 3-(trifluoromethoxy)phenol. What is happening?

The Causality: You are observing base-catalyzed or thermal protodecarboxylation. Salicylic acids are inherently prone to losing CO₂. The presence of the highly electronegative -OCF₃ group at the ortho position withdraws electron density via inductive effects, significantly stabilizing the intermediate aryl carbanion transition state[4]. This drastically lowers the activation energy required for the C-C bond cleavage.

Decarboxylation SM 2-OH-6-OCF3-Benzoate (Anion) TS Transition State (C-C Bond Cleavage) SM->TS Heat / Base Carbanion Aryl Carbanion (Stabilized by -OCF3) TS->Carbanion -CO2 Product 3-(Trifluoromethoxy)phenol + CO2 Carbanion->Product +H+

Caption: Mechanism of thermal protodecarboxylation driven by electron-withdrawing -OCF3.

The Solution: Strict thermal and pH control. Never subject this building block to temperatures exceeding 60 °C, and avoid prolonged exposure to strong aqueous bases (e.g., refluxing NaOH/KOH). Use mild bases like K₂CO₃ or DIPEA for workups.

Section 3: Stability of the Trifluoromethoxy (-OCF₃) Group

Q4: I am using Boron Tribromide (BBr₃) to cleave a methoxy protecting group elsewhere in my molecule, but my ¹⁹F NMR shows degradation of the -OCF₃ group. Isn't -OCF₃ supposed to be stable?

The Causality: While the -OCF₃ group is generally highly robust and shelf-stable, it is not entirely immune to extreme Lewis acidic conditions. Strong Lewis acids like BBr₃ can coordinate with the ether oxygen of the -OCF₃ group, forming a Lewis acid-base adduct[5]. Under forcing conditions (excess equivalents, room temperature, or prolonged reaction times), this coordination weakens the C-O or C-F bonds, leading to partial ether cleavage or defluorination.

The Solution: Avoid strong Lewis acids when global deprotection is required. Instead, design your synthetic route using orthogonal protecting groups (e.g., benzyl ethers that can be cleaved via Pd/C hydrogenolysis) which do not interact with the -OCF₃ moiety.

Quantitative Data: Analytical Markers of Side Reactions

To assist in rapid diagnostics, compare your analytical data against this structured summary of known side reactions:

Reaction PathwayPrimary ByproductRelative Kinetic Rate¹H NMR Marker¹⁹F NMR MarkerMS (m/z) Shift
O-Acylation Depsipeptide / EsterFast (Proximity-driven)Loss of phenolic -OH peakNegligible shift+ SM mass minus H₂O
Decarboxylation 3-(Trifluoromethoxy)phenolModerate (>60 °C)New aromatic proton at C1Shift from -57.5 to -58.2 ppm-44 Da (Loss of CO₂)
Ether Cleavage 2,6-Dihydroxybenzoic acidSlow (Requires Lewis Acid)Appearance of second -OHComplete loss of -CF₃ signal-68 Da (Loss of CF₃ + H)

References

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells Source: ResearchGate URL:[Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: PubMed Central (PMC) URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: ResearchGate URL:[Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Source: ResearchGate URL:[Link]

Sources

Technical Guide: Purification of Crude 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

[1]

Executive Summary & Chemical Context[3][4][5][6][7][8][9][10][11]

Target Molecule: 2-Hydroxy-6-(trifluoromethoxy)benzoic acid CAS: 162046-61-9 (Generic reference for structure class) Molecular Weight: 222.12 g/mol Key Structural Features: [1]

  • Acidic Moiety: Carboxylic acid (pKa ~2.5–3.0, estimated).[1][2]

  • Phenolic Moiety: Ortho-hydroxyl group (pKa ~8–9).[1][2]

  • Lipophilic/EWG Moiety: Trifluoromethoxy (-OCF

    
    ) group at the 6-position.[1]
    

The Challenge: Purifying this compound is deceptive.[1][2] The -OCF

thermal decarboxylation1

This guide provides a tiered troubleshooting approach, moving from bulk extraction to fine crystallization.

Tier 1: The "Triage" Protocol (Acid-Base Extraction)

Scenario: Your crude material is a dark, sticky solid or oil.[1][2] NMR shows significant starting phenol or non-acidic byproducts.[1][2]

Scientific Rationale: We exploit the acidity difference between the carboxylic acid (stronger) and the phenolic impurity (weaker).[2] By targeting a specific pH window, we can solubilize the product as a carboxylate salt while leaving the phenolic impurities protonated and organic-soluble.

Protocol: The "pH Swing"

Goal: Remove non-acidic impurities and phenols.[2]

  • Dissolution: Dissolve crude (10 g) in Ethyl Acetate (EtOAc) (100 mL).

  • Extraction (Removal of Neutrals):

    • Extract with saturated NaHCO

      
        (3 x 40 mL).
      
    • Note: The product (carboxylic acid) moves to the aqueous layer as the sodium salt. The phenol (pKa ~9) remains in the EtOAc layer because bicarbonate (pH ~8.[2]5) is too weak to deprotonate it efficiently.[2]

  • Phase Separation: Keep the Aqueous Layer .[1][2] Discard the organic layer (contains starting phenol and neutrals).[2]

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5 °C (Ice bath).

    • Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Recovery:

    • Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine (1 x 50 mL).[2]

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate in vacuo at < 40 °C (Critical to prevent decarboxylation).
Visualization: pH Swing Logic

pH_Swingnode_startCrude Mixture(Product + Phenol + Neutrals)node_org1Dissolve in EtOAcnode_start->node_org1node_washWash with sat. NaHCO3 (pH ~8.5)node_org1->node_washnode_org_layerOrganic Layer(Contains Phenol + Neutrals)node_wash->node_org_layerPhase Cutnode_aq_layerAqueous Layer(Contains Product as Na-Salt)node_wash->node_aq_layerPhase CutDiscardDiscardnode_org_layer->Discardnode_acidifyAcidify with HCl to pH 1node_aq_layer->node_acidifynode_precipProduct Precipitates(Free Acid Form)node_acidify->node_precip

Figure 1: Selective extraction strategy utilizing pKa differences to isolate the target benzoic acid.

Tier 2: Recrystallization (Isomer Removal)[2]

Scenario: The product is isolated but colored (yellow/brown) or contains regioisomers (e.g., 4-OCF


12

Scientific Rationale: The -OCF

2
Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityPros/Cons
Toluene : Heptane 1:2 to 1:4Regioisomers, Non-polarsBest for purity. High recovery.[1] Requires heating to ~80°C.
EtOH : Water 1:1 to 1:3Inorganic salts, Color bodiesGood for color removal.[1][2] Risk of "oiling out" if water added too fast.[1][2]
CHCl

: Hexane
1:3Trace PhenolsGood for small scale.[1][2] Chloroform is toxic; avoid if possible.[2]
Protocol: Toluene/Heptane Recrystallization
  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Toluene (minimum amount to wet the solid, approx 2 mL/g).

  • Heat to 80 °C. Add more Toluene dropwise until the solid just dissolves.

  • Remove from heat.[1][2] Add Heptane slowly until a faint turbidity (cloudiness) persists.[2]

  • Add 1-2 drops of Toluene to clear the solution.[2]

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the white crystals and wash with cold Heptane.[2]

Tier 3: Chromatography Troubleshooting

Scenario: Recrystallization is insufficient, or you need to separate close-eluting isomers.[1][2]

Issue: "Tailing" or "Streaking" on TLC/Column. Cause: The carboxylic acid group interacts strongly with the silica gel's silanol groups (hydrogen bonding), causing peak broadening.[2]

The Fix: Acidic Mobile Phase

You must suppress the ionization of the carboxylic acid to ensure it runs as a tight band.

  • Mobile Phase: Hexane / Ethyl Acetate + 0.5% Acetic Acid (or Formic Acid) .[1][2]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]

  • Loading: Dissolve sample in a minimum amount of DCM or EtOAc (with 1% acid).[1][2] Do not load in pure MeOH (will cause band spreading immediately).[2]

Critical Stability Warning: Decarboxylation

The Danger: Ortho-substituted benzoic acids, particularly those with electron-withdrawing groups (like -OCF

1
12

Symptoms:

  • Loss of mass during drying.[1][2]

  • Disappearance of the -COOH proton in NMR.

  • Appearance of a new spot on TLC (the phenol) that matches the starting material.[2]

Prevention:

  • Never dry in an oven > 50 °C.

  • Use High Vacuum at ambient temperature or mild heat (max 40 °C).[2]

  • Avoid prolonged boiling during recrystallization.[2]

FAQ: Troubleshooting Specific Issues

Q: My product "oils out" instead of crystallizing. What do I do?

  • A: This happens when the solvent polarity changes too quickly (e.g., adding water to ethanol).[1][2]

    • Immediate Fix: Re-heat the mixture until it is a solution again. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in foil/towel).

    • Alternative: Switch to the Toluene/Heptane system, which is less prone to oiling for lipophilic acids.[2]

Q: Can I use Silica plugs to remove the color?

  • A: Yes, but treat the silica first.[2] Flush the silica plug with 1% Acetic Acid in EtOAc before loading your sample.[2] This prevents the product from sticking irreversibly to the silica.

Q: The


F NMR shows two peaks. Which is which?
  • A: The 6-trifluoromethoxy group (ortho to acid) will generally be shifted downfield compared to the 4-trifluoromethoxy isomer due to the proximity to the carbonyl oxygen (deshielding zone). Compare integration with the aromatic protons to confirm.

References

  • General Purification of Salicylic Acids

    • Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[2] (Standard protocols for recrystallization of hydroxy-benzoic acids).

    • Recrystallization of Salicylic Acid Derivatives. University of Babylon, College of Pharmacy.[2]

  • Decarboxylation Mechanisms

    • Chuchev, K., & BelBruno, J. J. (2007).[1][2] Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM.

  • Fluorinated Benzoic Acid Properties

    • Sigma-Aldrich Product Sheet: 2-Hydroxy-5-(trifluoromethyl)benzoic acid (Analogue behavior).[1] [2]

  • Acidity and pKa Data

    • J. Phys.[1][2] Org. Chem. 2019, 32, e3940.[1][2] (Aqueous pKa values of fluorinated phenols and benzoic acids). [1][2]

overcoming steric hindrance in 6-substituted benzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Hindrance Solutions Ticket ID: #SH-26-BENZ Subject: Troubleshooting Reactivity in 6-Substituted (Ortho-Hindered) Benzoic Acids Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ortho Effect" Paradox

Welcome to the technical support center. You are likely here because a standard Fischer esterification or EDC/NHS coupling yielded near 0% product with your 2,6-disubstituted benzoic acid.

The Diagnosis: You are fighting the Ortho Effect . In 2,6-disubstituted systems (e.g., 2,6-dimethylbenzoic acid or "Mesitoic Acid" derivatives), the ortho substituents force the carboxyl group out of planarity with the benzene ring.

  • Electronic Consequence: Resonance is broken, making the acid stronger (easier deprotonation).

  • Steric Consequence: The carbonyl carbon is physically shielded. The standard tetrahedral intermediate required for nucleophilic acyl substitution (

    
     mechanism) cannot form due to severe crowding.
    

The Solution: You must switch mechanisms. You cannot use a pathway that requires a tetrahedral intermediate. You must use pathways that proceed via an Acylium Ion (


)  or a Mixed Anhydride  with a "spacer" leaving group.

Visual Diagnostic: Choosing Your Protocol

Use this decision tree to select the correct methodology for your substrate.

StericHindranceFlow Start Substrate Analysis Pattern Substitution Pattern? Start->Pattern MonoOrtho 2-Substituted (Moderate Hindrance) Pattern->MonoOrtho DiOrtho 2,6-Disubstituted (Severe Hindrance) Pattern->DiOrtho Standard Standard Oxalyl Chloride + DMF (Cat.) MonoOrtho->Standard Usually sufficient AcidSensitive Acid Sensitive Groups? DiOrtho->AcidSensitive Newman Protocol A: Newman's Method (100% H2SO4) AcidSensitive->Newman No (Robust substrate) Yamaguchi Protocol B: Yamaguchi Coupling (TCBC) AcidSensitive->Yamaguchi Yes (Complex substrate) Ghosez Protocol C: Ghosez's Reagent (Neutral pH) AcidSensitive->Ghosez Yes (Need Acid Chloride)

Figure 1: Decision matrix for selecting the appropriate synthetic route based on steric severity and functional group tolerance.

Module 1: The "Nuclear Option" (Esterification)

Method: Newman’s Method (Acylium Ion Generation) Best For: Simple, robust 2,6-disubstituted acids (e.g., Mesitoic acid) needing methyl/ethyl esters. Mechanism:


 (Unimolecular Acid-Catalyzed).

Standard acid catalysis fails because the alcohol cannot attack the crowded carbonyl. Newman’s method uses 100% sulfuric acid to force the loss of water first, creating a linear, highly electrophilic Acylium Ion (


). This linear species is not sterically hindered and is rapidly trapped by alcohol.
Protocol A: Newman’s Esterification
  • Dissolution: Dissolve 1.0 equiv of the hindered benzoic acid in 100% Sulfuric Acid (approx. 2–3 mL per gram of acid).

    • Note: If the acid is solid, crush it finely. The solution should turn clear (and often deep orange/red due to the acylium ion).

  • Activation: Stir at room temperature for 30–60 minutes.

    • Critical Check: Do not heat unless necessary; acylium ions are stable but reactive.

  • Quenching (The Reaction): Pour the sulfuric acid solution slowly into a large excess of ice-cold alcohol (Methanol or Ethanol) with vigorous stirring.

    • Ratio: Use at least 10:1 volume of alcohol to acid.

  • Workup: The ester usually precipitates immediately or oils out. Dilute with water and extract with ether/DCM.

Data Validation:

Substrate Method Yield Notes
Mesitoic Acid Fischer (MeOH/H+) <5% Failed (Steric block)

| Mesitoic Acid | Newman (100% H2SO4) | 90-95% | Acylium mechanism succeeds |

Module 2: The "Precision Tool" (Coupling)

Method: Yamaguchi Esterification Best For: Complex substrates, acid-sensitive molecules, and valuable alcohols. Mechanism: Mixed Anhydride.[1][2][3]

Reagents like EDC or HATU are too bulky to approach the 2,6-hindered center. The Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride - TCBC) creates a mixed anhydride.[1][3] The trichlorophenyl ring acts as a "spacer" and excellent leaving group, allowing the nucleophile (alcohol/amine) to attack the carbonyl.

Protocol B: Yamaguchi Protocol

Reagents: 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (


), DMAP, Solvent (Toluene or THF).[4][5]
  • Mixed Anhydride Formation:

    • Dissolve hindered acid (1.0 equiv) and

      
       (1.2 equiv) in THF or Toluene.
      
    • Add TCBC (1.1 equiv) dropwise.

    • Stir at RT for 1–2 hours. A precipitate (

      
      ) will form.[6]
      
    • Filtration (Optional but recommended): Remove the amine salts to clean up the mixture.

  • Nucleophilic Attack:

    • Add the Alcohol/Amine (1.0–1.5 equiv) and DMAP (1.0–2.0 equiv) to the filtrate.

    • Note: Stoichiometric DMAP is often required for hindered substrates, not catalytic.

  • Reflux: Heat the reaction (Toluene reflux is standard) for 3–12 hours.

  • Workup: Quench with 1N HCl (to remove DMAP) and extract.

Module 3: The "Gateway" (Acid Chlorides)

Method: Ghosez’s Reagent or Vilsmeier-Haack Best For: Converting hindered acids to acid chlorides when Thionyl Chloride (


) fails.

Standard reflux in


 often fails for 2,6-disubstituted acids because the formation of the inorganic anhydride intermediate is hindered.
Protocol C: Ghosez’s Reagent (Neutral Conditions)

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.[6][7] This reagent converts acids to acid chlorides under strictly neutral conditions, producing only volatile byproducts.

  • Setup: Dissolve acid (1.0 equiv) in dry DCM.

  • Addition: Add Ghosez’s Reagent (1.1–1.2 equiv) at 0°C or RT.

  • Reaction: Stir for 1–3 hours.

  • Verification: Monitor by IR (shift from COOH ~1700

    
     to COCl ~1790 
    
    
    
    ).
  • Usage: Use the solution directly for the next step (addition of amine/alcohol). Do not isolate; the hindered acid chloride is stable in solution but hydrolyzes on silica.

Troubleshooting & FAQ

Q: I used EDC/NHS for an amide coupling and recovered 100% starting material. Why? A: The O-acylisourea intermediate formed by EDC is extremely bulky. In a 2,6-disubstituted system, the amine cannot approach this intermediate to displace the urea. Fix: Switch to the Acid Chloride route (Protocol C) or use T3P (Propylphosphonic anhydride) , which is less sterically demanding and highly active.

Q: My acid chloride formation with Oxalyl Chloride is stuck at 50% conversion. A: You likely didn't use enough DMF catalyst. For hindered acids, the Vilsmeier intermediate (formed from DMF + Oxalyl Chloride) is the active species. Increase DMF to 5–10 mol% or switch to Ghosez’s Reagent .

Q: The product formed but hydrolyzed back to acid during column chromatography. A: Hindered esters/amides are actually more stable to hydrolysis once formed (steric protection). If you see "hydrolysis," it is more likely that the reaction never went to completion, or you formed a mixed anhydride that survived workup and then decomposed on the column. Ensure full conversion to the stable ester/amide before workup.

References

  • Newman, M. S. (1941). The Esterification of Sterically Hindered Acids. Journal of the American Chemical Society. Link

    • Foundational paper establishing the mechanism and sulfuric acid method.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link

    • The original description of the Yamaguchi esterific
  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Refunctionalization of carboxylic acids with 1-chloro-N,N,2-trimethylpropenylamine. Angewandte Chemie International Edition. Link

    • Introduction of Ghosez's reagent for neutral acid chloride synthesis.
  • Goossen, L. J., & Döhring, A. (2003). Lewis Acid-Catalyzed Synthesis of Anilides from Sterically Hindered Carboxylic Acids and Anilines. Advanced Synthesis & Catalysis. Link

    • Modern catalytic approaches for hindered amid

Sources

Validation & Comparative

High-Resolution ¹H NMR Analysis of 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid: A Comparative Solvent Guide (CDCl₃ vs. DMSO-d₆)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals characterizing heavily functionalized fluorinated aromatics, analytical precision is paramount. 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS: 851341-50-9)[1] presents a unique analytical challenge due to the competing electronic effects of its salicylic acid core and the highly electronegative trifluoromethoxy (-OCF₃) substituent.

This guide objectively compares the ¹H NMR performance of this compound in two foundational solvents: Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) . By detailing the causality behind solvent-induced chemical shifts and providing a self-validating experimental workflow, this guide ensures high-fidelity structural verification.

Structural & Mechanistic Insights: The Causality of Solvent Effects

To interpret the ¹H NMR spectrum accurately, one must understand the molecular physics governing the compound's behavior in solution.

The Salicylic Acid Core & Hydrogen Bonding

The molecule is built on a salicylic acid scaffold, which naturally forms a robust intramolecular hydrogen bond between the 2-hydroxyl (-OH) group and the carbonyl oxygen of the 1-carboxylic acid (-COOH)[2].

  • In CDCl₃ (Non-polar): The solvent does not compete for hydrogen bonding. The native intramolecular H-bond is preserved, locking the molecule into a planar conformation. This results in distinct, albeit broad, downfield singlets for the -OH and -COOH protons[3].

  • In DMSO-d₆ (Polar, H-bond Acceptor): DMSO acts as an aggressive hydrogen-bond acceptor. It disrupts the native intramolecular interaction, replacing it with intermolecular solvent-solute H-bonds. This causes a massive downfield shift, often pushing the -COOH proton beyond 13.0 ppm and broadening it into the baseline[4].

The Trifluoromethoxy (-OCF₃) Long-Range Effect

Unlike a standard -CF₃ group, the -OCF₃ moiety at the C6 position exerts a unique long-range electron-withdrawing effect [5]. While it withdraws electron density inductively (-I effect), its oxygen lone pairs can also participate in resonance (+R effect) depending on the dihedral angle of the -CF₃ rotor. This dynamic electronic environment subtly deshields the adjacent ortho proton (H-5) and alters the acidity of the entire ring system[6].

SolventMechanisms cluster_0 Non-Polar Environment cluster_1 Polar H-Bonding Environment Start This compound CDCl3 Solvent: CDCl3 Start->CDCl3 DMSO Solvent: DMSO-d6 Start->DMSO IntraHB Intramolecular H-Bond Maintained (2-OH ··· O=C) CDCl3->IntraHB Preserves native state ShiftC OH ~ 10.5 ppm | COOH ~ 11.5 ppm (Sharp/Distinct) IntraHB->ShiftC InterHB Intermolecular H-Bond with Solvent (DMSO ··· HO-) DMSO->InterHB Disrupts native state ShiftD OH > 11.5 ppm | COOH > 13.0 ppm (Broadened/Downfield) InterHB->ShiftD

Fig 1: Mechanistic pathway of NMR solvent choice on hydrogen bonding and chemical shifts.

Comparative Data Analysis: CDCl₃ vs. DMSO-d₆

The table below synthesizes the expected ¹H NMR chemical shifts based on the empirical behavior of the salicylic acid core[4] and the established substituent effects of the -OCF₃ group[5].

Note: The aromatic ring contains three protons at positions C3, C4, and C5. The C6 position is occupied by the -OCF₃ group.

Proton PositionMultiplicityExpected Shift in CDCl₃ (δ, ppm)Expected Shift in DMSO-d₆ (δ, ppm)Coupling Constants (J, Hz)
COOH (C1) Broad Singlet (bs)11.0 – 11.513.5 – 14.5N/A (Exchangeable)
OH (C2) Singlet (s)10.2 – 10.611.2 – 11.8N/A (Exchangeable)
H-4 Apparent Triplet (t)7.45 – 7.557.55 – 7.65

H-3 Doublet of Doublets (dd)7.00 – 7.107.05 – 7.15

,

H-5 Doublet of Doublets (dd)6.95 – 7.057.00 – 7.10

,

Key Takeaway: For routine structural confirmation, CDCl₃ is the superior choice because it preserves the intramolecular hydrogen bond, resulting in sharper, more quantifiable signals for the exchangeable protons[3]. DMSO-d₆ should only be used if the compound exhibits poor solubility in chlorinated solvents.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a built-in quality control check to prevent artifact misinterpretation.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of this compound in 0.6 mL of high-purity CDCl₃ (containing 0.05% v/v Tetramethylsilane, TMS).

  • Causality & Validation: The concentration must be high enough to achieve a strong signal-to-noise (S/N) ratio for the broad -COOH peak. The inclusion of TMS provides a strict zero-point reference (0.00 ppm), validating that any observed shifts in the aromatic region are due to molecular electronics, not solvent drift.

Step 2: Locking and Shimming
  • Action: Lock the spectrometer to the deuterium frequency of CDCl₃. Adjust the Z and Z² shims until the TMS peak's Full Width at Half Height (FWHH) is < 1.0 Hz .

  • Causality & Validation: The aromatic protons (H-3 and H-5) exhibit delicate meta-couplings (

    
     Hz)[4]. If the magnetic field is poorly shimmed, these fine splittings will blur into broad doublets, destroying critical structural connectivity data.
    
Step 3: Acquisition Parameters
  • Action: Utilize a standard 30° pulse sequence (zg30 on Bruker systems) with a relaxation delay (D1) of at least 2.0 to 3.0 seconds . Acquire a minimum of 16 scans.

  • Causality & Validation: Carboxylic acid and phenolic protons often have longer

    
     relaxation times. A sufficient D1 delay ensures that these nuclei fully relax between pulses, allowing for accurate, quantitative integration of the exchangeable protons relative to the aromatic ring.
    
Step 4: Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase the spectrum manually, ensuring the baseline around the broad -COOH peak is perfectly flat.

Workflow Prep 1. Sample Prep (15 mg + 0.05% TMS) Shim 2. Lock & Shim (Target FWHH < 1.0 Hz) Prep->Shim Ensures zero-point Acq 3. Acquisition (zg30, D1 > 2s) Shim->Acq Resolves meta-couplings Process 4. Processing (0.3 Hz LB, Phase) Acq->Process Captures slow-relaxing COOH Valid 5. Validation (TMS = 0.00 ppm) Process->Valid Confirms system integrity

Fig 2: Self-validating ¹H NMR experimental workflow for fluorinated aromatics.

References

Sources

HPLC Method Development Guide: 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

Developing a robust HPLC method for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid requires navigating a specific set of chemical challenges. This molecule features a salicylic acid core (2-hydroxybenzoic acid) with a bulky, lipophilic, and electron-withdrawing trifluoromethoxy (-OCF3) group at the 6-position.

The "Ortho-Ortho" Challenge: The carboxyl group is flanked by a hydroxyl group (position 2) and the -OCF3 group (position 6).

  • Steric Hindrance: The 6-position substitution creates significant steric bulk, potentially twisting the carboxyl group out of planarity.[1]

  • Acidity (pKa): The electron-withdrawing -OCF3 group, combined with the ortho-effect, likely lowers the pKa of the carboxylic acid below that of salicylic acid (pKa ~2.97), potentially into the 2.0–2.5 range.

  • Intramolecular Hydrogen Bonding: The 2-OH group forms a strong hydrogen bond with the carbonyl oxygen, locking the conformation and affecting solubility.

This guide compares standard C18 approaches against fluorinated stationary phases and evaluates mobile phase modifiers to optimize peak shape and resolution.[1]

Method Development Strategy: The "Why" Behind the Protocol

We do not simply "pick a column."[1] We match the stationary phase interaction mechanism to the analyte's specific topology.[1]

Workflow Visualization

The following diagram outlines the decision matrix for optimizing this specific fluorinated salicylate.

MethodDevelopment Start Analyte: this compound Scouting Scouting Run (C18, ACN/H2O, 0.1% Formic) Start->Scouting Decision Peak Shape/Retention? Scouting->Decision PathA Issue: Tailing / Early Elution Decision->PathA Tailing > 1.5 PathB Issue: Poor Selectivity vs Impurities Decision->PathB Co-elution SolA Switch Modifier: 0.1% TFA or Phosphate Buffer pH 2.5 PathA->SolA SolB Switch Column: PFP (Pentafluorophenyl) PathB->SolB Final Optimized Method SolA->Final SolB->Final

Caption: Decision tree for optimizing separation based on specific chromatographic failures (tailing vs. selectivity).

Comparative Study: Stationary Phase Selection

For fluorinated aromatics, the standard C18 column is often sufficient, but it lacks specific interactions that can separate closely related impurities (e.g., des-fluoro analogs).[2]

Comparison: C18 vs. PFP (Pentafluorophenyl)[1]
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Shape Selectivity
Analyte Interaction Retains based on overall lipophilicity (LogP).[1]Retains based on electron-deficiency of the ring and fluorine-fluorine interactions.[1]
Suitability Good. The -OCF3 group is lipophilic, ensuring retention.Excellent. The PFP phase interacts specifically with the fluorinated group and the aromatic ring.
Risk "Dewetting" if 100% aqueous is needed (unlikely here).[1]Slower equilibration times.[1][3]
Recommendation Use for general purity assays.Use for separating structural isomers or defluorinated impurities.[1]

Experimental Insight: While C18 provides predictable retention, PFP columns often yield sharper peaks for ortho-substituted benzoates .[1] The rigid PFP ligands can better discriminate the steric bulk of the 6-position -OCF3 group compared to the flexible C18 chains.[1]

Mobile Phase Optimization: The Acid Dilemma

The most critical factor for this analyte is pH control .[1] You must suppress the ionization of the carboxylic acid to ensure it exists in its neutral (protonated) form. If the pH is near the pKa (~2.5), the analyte will "flicker" between ionized and neutral states, causing severe peak tailing and retention time instability.[2]

Modifier Comparison Data[2][12][13]
ModifierpH (approx)MS Compatible?Peak Shape RatingNotes
0.1% Formic Acid ~2.7Yes⭐⭐⭐pH may be too close to pKa.[1] Risk of split peaks.[1]
0.1% TFA ~2.0Yes (Low Sensitivity)⭐⭐⭐⭐Stronger ion pairing improves shape; suppresses MS signal.[1]
20mM Phosphate (pH 2.2) 2.2No ⭐⭐⭐⭐⭐Best peak symmetry.[1] Ideal for UV-only assays.[1]

Critical Protocol Note: If using Formic Acid , you may observe "fronting" or "tailing" due to partial ionization.[2] For this specific 6-trifluoromethoxy derivative, Trifluoroacetic Acid (TFA) is the recommended modifier for LC-UV/MS development because its lower pH (<2.[1]0) ensures the carboxylic acid is fully protonated (


), maximizing interaction with the stationary phase.[2]

Optimized Experimental Protocol

This protocol is designed to be a "self-validating" system.[1] It includes a system suitability check to ensure the column is capable of handling the steric and acidic nature of the analyte.

A. Chromatographic Conditions[2][3][4][7][8][10][11][14][15]
  • Column: Fluorophenyl (PFP) or High-Strength Silica C18,

    
    .[2]
    
  • Mobile Phase A: Water + 0.1% TFA (v/v).[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Temperature:

    
     (Control is vital to minimize pKa fluctuations).
    
  • Detection: UV @ 235 nm (Primary) and 272 nm (Secondary/Specific).[1]

    • Note: 235 nm targets the benzoic acid

      
       transition; 272 nm is often more selective for substituted aromatics.[1]
      
B. Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic to stack injection
12.080Linear Gradient
14.095Wash
14.120Re-equilibration
20.020End
C. Sample Preparation (Crucial Step)

The -OCF3 group makes the molecule hydrophobic, but the -OH and -COOH groups allow solubility in alcohols.

  • Diluent: 50:50 Water:Acetonitrile (match initial gradient conditions to prevent peak distortion).[1]

  • Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.

  • Filtration: PTFE 0.45

    
     filter (Nylon may bind to the acidic analyte).[1]
    

Interaction Mechanism Diagram

Understanding how the molecule binds helps troubleshooting.[1]

Interactions Analyte 2-Hydroxy-6-(trifluoromethoxy) benzoic acid Hydrophobic Hydrophobic Interaction (Driven by -OCF3) Analyte->Hydrophobic HBond Intramolecular H-Bond (2-OH to COOH) Analyte->HBond Stabilizes Structure StationaryPhase Stationary Phase (C18/PFP) Hydrophobic->StationaryPhase HBond->Hydrophobic Increases effective lipophilicity IonSuppression Ion Suppression (H+ from TFA) IonSuppression->Analyte Keeps COOH Neutral

Caption: Mechanistic view of retention. The intramolecular H-bond and low pH (Ion Suppression) work together to maximize the hydrophobic retention of the -OCF3 group.

Troubleshooting & robustness

  • Symptom: Peak splitting.[1]

    • Cause: Sample solvent is too strong (e.g., 100% MeOH injection) or pH is too high.[2]

    • Fix: Dilute sample in mobile phase A; lower mobile phase pH with TFA.

  • Symptom: Drifting Retention Time.[1]

    • Cause: Temperature fluctuations affecting pKa/ionization equilibrium.[1]

    • Fix: Use a thermostatted column compartment (

      
      ).[1]
      

References

  • BenchChem. (2025).[1][4][6] HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid. Retrieved from [2]

  • SIELC Technologies. (2018).[1][7] Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from

  • American Elements. (n.d.).[1] this compound Properties and Specifications. Retrieved from [2][8]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and benzoic acids. Journal of Physical Organic Chemistry. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1] 2-Hydroxy-5-(trifluoromethyl)benzoic acid Product Information. Retrieved from

Sources

mass spectrometry (LC-MS) fragmentation of trifluoromethoxy benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS/MS Fragmentation of Trifluoromethoxy Benzoic Acid Isomers

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of Positional Isomers

Trifluoromethoxy-substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science. The position of the -OCF₃ group on the benzene ring—ortho (2-), meta (3-), or para (4-)—dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. Consequently, the ability to unambiguously identify and differentiate these isomers is paramount during synthesis, quality control, and metabolite identification studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for this purpose, offering both the chromatographic separation necessary to resolve isomers and the mass spectrometric specificity to confirm their identity. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of ortho-, meta-, and para-trifluoromethoxy benzoic acid under Collision-Induced Dissociation (CID) conditions, offering field-proven insights into their differential analysis.

Foundational Principles: Ionization and Fragmentation

To understand the fragmentation patterns, we must first consider the behavior of these molecules within the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the method of choice for this class of compounds. Given the acidic nature of the carboxylic acid group, analysis is preferentially performed in negative ion mode . The molecule readily deprotonates in solution and at the ESI interface to form a stable [M-H]⁻ precursor ion.

  • Collision-Induced Dissociation (CID): The deprotonated precursor ion is selectively isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen). This process, known as CID or Collisionally Activated Dissociation (CAD), converts the ion's kinetic energy into internal energy, inducing fragmentation.[1][2] The resulting product ions are characteristic of the molecule's structure.

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For trifluoromethoxy benzoic acids, the key structural features influencing fragmentation are:

  • The Carboxylic Acid Group : The primary site of deprotonation. Its loss as CO₂ is a highly favorable pathway for benzoic acids.[3]

  • The Trifluoromethoxy (-OCF₃) Group : An electron-withdrawing group whose fragmentation can proceed via several pathways, including the loss of fluorine or more complex rearrangements.[4]

  • The Aromatic Ring : A stable core that influences charge distribution and can direct fragmentation pathways based on substituent position.

Comparative Fragmentation Analysis: Ortho vs. Meta vs. Para Isomers

The position of the -OCF₃ group relative to the carboxylate creates distinct electronic environments that result in quantifiable differences in their MS/MS spectra. The primary fragmentation pathway for all three isomers is the facile loss of carbon dioxide (CO₂), a neutral loss of 44 Da. However, the subsequent fragmentation of the resulting trifluoromethoxybenzene carbanion is where the isomers diverge.

Para-Trifluoromethoxy Benzoic Acid (4-OCF₃-BA)

The para-isomer represents the most straightforward fragmentation pattern. The substituents are electronically isolated, minimizing complex intramolecular interactions.

  • Primary Fragmentation : The dominant fragmentation is the loss of CO₂ (44 Da) from the precursor ion at m/z 205 to generate a highly abundant product ion at m/z 161. This resulting p-trifluoromethoxybenzene carbanion is relatively stable.

  • Secondary Fragmentation : Further fragmentation of the m/z 161 ion can occur at higher collision energies, potentially leading to the loss of a fluorine radical followed by rearrangement, though this is typically a minor pathway. A key secondary fragmentation involves the loss of COF₂ (66 Da), a known neutral loss from trifluoromethoxy-aromatics, leading to a fluorophenoxide anion.

Meta-Trifluoromethoxy Benzoic Acid (3-OCF₃-BA)

The meta-isomer behaves similarly to the para-isomer, with the loss of CO₂ being the principal fragmentation channel. However, the relative stability of the resulting m-trifluoromethoxybenzene carbanion and its subsequent fragmentation products may differ slightly, leading to subtle changes in product ion ratios compared to the para-isomer.

  • Primary Fragmentation : Like the para-isomer, the most significant fragmentation is the neutral loss of CO₂ (44 Da), yielding the primary product ion at m/z 161.

  • Secondary Fragmentation : The stability and subsequent fragmentation of the m/z 161 ion are expected to be similar to the para-isomer under typical CID conditions. Distinguishing between the meta and para isomers often relies more heavily on chromatographic separation than on unique, high-abundance fragment ions.

Ortho-Trifluoromethoxy Benzoic Acid (2-OCF₃-BA)

The ortho-isomer exhibits the most distinct fragmentation behavior due to the proximity of the carboxylate and trifluoromethoxy groups. This proximity enables intramolecular reactions, a phenomenon broadly known as the "ortho effect."[5][6]

  • Primary Fragmentation (Competitive Pathways) :

    • Loss of CO₂ : Similar to its isomers, the ortho-variant undergoes the loss of CO₂ to produce the product ion at m/z 161.

    • Loss of HF (20 Da) : A unique and diagnostically significant pathway for the ortho-isomer is the loss of hydrogen fluoride (HF). This is facilitated by an intramolecular rearrangement where a fluorine atom from the -OCF₃ group abstracts the acidic proton (before its loss in the ESI source) or interacts with the charged carboxylate group, leading to the formation of a stable cyclic product ion at m/z 185. This pathway is significantly less favorable for the meta and para isomers.

  • Secondary Fragmentation : The fragment at m/z 161 (from CO₂ loss) may be less stable than its meta and para counterparts due to steric hindrance, potentially leading to more extensive secondary fragmentation even at moderate collision energies.

Quantitative Data Summary & Comparison

The following table summarizes the expected key fragmentation data for the three isomers of trifluoromethoxy benzoic acid when analyzed by LC-MS/MS in negative ion mode. This data is predictive, based on established fragmentation principles, and serves as a guide for method development.

Isomer PositionPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ion (m/z)Proposed Neutral LossExpected Relative AbundanceDiagnostic Value
Ortho (2-) 205.01161.01CO₂MajorCommon
185.01 HF Minor to Moderate Unique / Confirmatory
Meta (3-) 205.01161.01CO₂MajorCommon
Para (4-) 205.01161.01CO₂MajorCommon

Note: The ability to observe the diagnostic m/z 185 ion for the ortho-isomer is dependent on the collision energy used. Optimization is key.

Recommended Experimental Protocol

This protocol provides a robust starting point for the separation and analysis of trifluoromethoxy benzoic acid isomers.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of each isomer standard in methanol or acetonitrile.

  • Create a mixed working standard solution at 1 µg/mL by diluting the stock solutions in a 50:50 mixture of water and methanol.

  • For unknown samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) and reconstitute the final extract in the initial mobile phase conditions to ensure good peak shape.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column with high aromatic selectivity is recommended (e.g., a biphenyl or PFP phase column, 100 mm x 2.1 mm, 1.8 µm particle size). Isomer separation is critical.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% to 95% B

    • 12-13 min: Hold at 95% B

    • 13-13.1 min: 95% to 30% B

    • 13.1-16 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: -3.0 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

  • Collision Gas: Nitrogen or Argon

  • Collision Energy (CE): Optimize for each transition. Start with a CE of 15-20 eV for the primary transition and a higher CE (25-35 eV) to probe for the diagnostic ortho fragment.

MRM Transitions to Monitor:

IsomerPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
All (Quantifier)205.0161.0~20For quantification of all isomers
Ortho (Qualifier)205.0185.0~30To confirm the ortho-isomer

Visualization of Workflows and Mechanisms

Experimental Workflow

The diagram below outlines the comprehensive workflow for the analysis of trifluoromethoxy benzoic acid isomers using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Sample Matrix Extraction Extraction & Dilution Sample->Extraction Standard Isomer Standards Standard->Extraction LC LC Separation (C18 Column) Extraction->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Precursor Selection (m/z 205) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 Fragment Analysis (m/z 161, 185) CID->MS2 Detector Detection MS2->Detector Chromatogram Chromatogram (Isomer Resolution) Detector->Chromatogram Spectrum MS/MS Spectrum (Fragmentation Pattern) Detector->Spectrum Quant Quantification & Identification Chromatogram->Quant Spectrum->Quant

Caption: General experimental workflow for isomer analysis.

Proposed Fragmentation Pathway for Ortho-Trifluoromethoxy Benzoic Acid

This diagram illustrates the key competitive fragmentation pathways for the [M-H]⁻ ion of the ortho-isomer.

Ortho_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 205.01 Fragment1 Product Ion m/z 161.01 Precursor->Fragment1 - CO₂ (44 Da) (Major Pathway) Fragment2 Diagnostic Product Ion m/z 185.01 Precursor->Fragment2 - HF (20 Da) (Ortho Effect)

Caption: Proposed fragmentation of 2-trifluoromethoxy benzoic acid.

Conclusion

While all three isomers of trifluoromethoxy benzoic acid share a common primary fragmentation pathway—the loss of CO₂—the ortho-isomer can be definitively distinguished by a unique fragmentation channel corresponding to the loss of HF. This ortho effect provides a powerful diagnostic tool for its unambiguous identification. For the meta and para isomers, which exhibit very similar fragmentation patterns, robust chromatographic separation is essential for accurate identification and quantification. By combining optimized liquid chromatography with targeted tandem mass spectrometry, researchers can confidently resolve and characterize these critical positional isomers, ensuring data integrity in drug development and chemical synthesis.

References

  • Belogolova, E., & Nenashev, A. (2002). Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry, 37(3), 255-261. [Link]

  • Li, Y., et al. (2020). Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Food Science, 41(2), 314-320. [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link].

  • NIST. (2021). 4-(Trifluoromethoxy)benzoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • NIST. (2021). 3-(Trifluoromethyl)benzoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • Aparicio-Soto, M., et al. (2018). Separation of substituent effects on the acidity of 2-substituted benzoic acids. Journal of Physical Organic Chemistry, 31(10), e3853. [Link]

  • Kim, H., et al. (2014). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society, 35(5), 1413-1417. [Link]

  • Martinez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629. [Link]

  • Filo. (2025). Effect of substituents on acidity of benzoic acids. Retrieved from [Link].

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link].

  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

  • SpectraBase. (2024). 2-Trifluoromethylbenzoic acid, 3-fluorophenyl ester. Wiley Science Solutions. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Arrivault, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5343–5355. [Link]

  • Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 2(4), 433-441. [Link]

  • Li, Y., et al. (2015). Application of an LC-MS/MS Method to a Urinary Excretion Study of Triflusal and its Main Metabolite 2-hydroxy-4-trifluoromethyl Benzoic Acid in Human Urine. Latin American Journal of Pharmacy, 34(7), 1435-41. [Link]

  • Arrivault, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5343–5355. [Link]

  • Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Wang, Q., & Li, H. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 929(1-2), 175-179. [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]

  • Naegele, E., & Soelter, S. (2018). Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Agilent Technologies Application Note. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2019). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass Spectrometry, 8(1), A0071. [Link]

  • Liehr, J. G., et al. (1984). Collision-induced dissociation-mass-analysed ion kinetic energy (CID-MIKE) analysis of ions generated by fast atom bombardment of isomeric bile salts. Biomedical Mass Spectrometry, 11(6), 281-285. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chemistry & Biochemistry Lecture Notes. [Link]

  • EURL-SRM. (2020). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. QuPPe-Method. [Link]

Sources

Comparative Lipophilicity Guide: Salicylic Acid vs. 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

[1]

Executive Summary

Lipophilicity, quantified by the partition coefficient (LogP) and distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[2][3][4]

  • Salicylic Acid (SA): A classic planar molecule stabilized by an intramolecular hydrogen bond.[1] It exhibits moderate lipophilicity (LogP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.26 ), allowing for reasonable solubility and permeability.
    
  • This compound (6-OCF3-SA): A structural analog where a trifluoromethoxy group (-OCFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is introduced at the 6-position. This modification significantly enhances lipophilicity (Predicted LogP 
    
    
    3.30
    ) through the "Super-Lipophilic" effect of the fluorinated group, despite inducing steric twist that may disrupt internal hydrogen bonding.

This guide explores the mechanistic basis of these differences and provides validated protocols for their experimental determination.

Structural & Mechanistic Analysis

Salicylic Acid: The Planar Archetype

Salicylic acid (2-hydroxybenzoic acid) adopts a planar conformation.[1] This is energetically favored due to a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the carboxylic acid.

  • Effect on Lipophilicity: This "closed" conformation masks the polar donor/acceptor groups from the solvent, effectively increasing the molecule's lipophilicity compared to its isomers (e.g., p-hydroxybenzoic acid).

This compound: The Steric Twist

The introduction of a bulky -OCF


  • Electronic Effect: The -OCFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     group is strongly electron-withdrawing (
    
    
    ) but also lipophilic.
  • Steric Effect (The Ortho Effect): The bulk of the -OCF

    
     group forces the carboxylic acid moiety to rotate out of the plane of the benzene ring to relieve steric strain.
    
  • Net Result: While the rotation might weaken the stabilizing IMHB (potentially lowering LogP), the intrinsic lipophilicity of the -OCF

    
     group (Hansch 
    
    
    ) overwhelmingly dominates, resulting in a net increase in lipophilicity.
Visualization of Structural Dynamics

The following diagram illustrates the structural transition and the competing forces defining the lipophilicity of these molecules.

Gcluster_0Salicylic Acid (Planar)cluster_16-OCF3 Derivative (Twisted)SASalicylic Acid(LogP ~ 2.26)IMHBIntramolecular H-Bond(Stabilizes Planarity)SA->IMHBMasks PolarityStericSteric 'Ortho' Twist(COOH rotates out of plane)IMHB->StericDisrupted byDeriv2-OH-6-OCF3-Benzoic Acid(LogP ~ 3.30)Deriv->StericForces RotationLipophilicity-OCF3 Group(Hansch π = +1.04)Deriv->LipophilicityDominant Effect

Caption: Structural comparison showing the transition from the planar, H-bond stabilized Salicylic Acid to the sterically twisted 6-OCF3 derivative, highlighting the dominance of the lipophilic substituent.

Comparative Data Analysis

The table below synthesizes experimental data for Salicylic Acid with calculated predictions for the 6-OCF

PropertySalicylic AcidThis compoundDelta / Impact
Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

O

C

H

F

O

Addition of -CF

O
MW ( g/mol ) 138.12222.12+84.00 (Bulky)
Exp. LogP 2.26 [1]N/A (Predicted: 3.30 )+1.04 (Significant Increase)
pKa (Acid) 2.97~2.0 - 2.5 (Predicted)More acidic due to steric loss of conjugation
Hansch

0.00 (Ref)+1.04-OCF

is highly hydrophobic
Polar Surface Area 57.5 Å

~66 Å

Slight increase due to ether oxygen

Key Insight: The -OCFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Experimental Protocols

To validate these values experimentally, two primary methods are recommended. The Shake-Flask method is the gold standard for accuracy, while HPLC is preferred for throughput.

Protocol A: Shake-Flask Method (OECD 107)

Best for: Generating absolute, reference-grade LogP data.[1]

  • Preparation:

    • Saturate 1-Octanol with water and Water (phosphate buffer pH 2.0 to suppress ionization) with 1-Octanol for 24 hours.

    • Note on pH: Since both compounds are acids, measurements must be taken at pH < pKa - 2 (approx pH 1.0–1.[1]5) to measure LogP (neutral species), or at pH 7.4 to measure LogD (distribution coefficient).[1]

  • Equilibration:

    • Dissolve the test substance in the water-saturated octanol phase.

    • Mix with octanol-saturated water in a 1:1 ratio in a glass vial.

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 2500 rpm for 20 minutes to ensure phase separation.

  • Quantification:

    • Separate phases.[1]

    • Quantify the concentration of the solute in both phases using UV-Vis spectrophotometry (Salicylic acid

      
       nm) or HPLC.
      
  • Calculation:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
Protocol B: RP-HPLC Method (OECD 117)

Best for: Rapid screening and comparative ranking.[1]

  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), end-capped to reduce silanol interactions.[1]

    • Mobile Phase: Methanol/Water (75:[1]25) buffered at pH 2.5 (using 0.1% Formic acid or Phosphate buffer).

  • Calibration:

    • Inject a set of reference standards with known LogP values (e.g., Benzyl alcohol, Acetophenone, Benzene, Toluene, Naphthalene).

    • Construct a calibration curve:

      
      , where 
      
      
      is the capacity factor.
  • Measurement:

    • Inject Salicylic Acid and the 6-OCF

      
       derivative.
      
    • Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (
      
      
      = retention time,
      
      
      = dead time).
  • Result:

    • The 6-OCF

      
       derivative will elute significantly later than Salicylic Acid due to hydrophobic interaction with the C18 chain.
      
Experimental Workflow Diagram

HPLC_WorkflowStartStart: Sample Preparation(Dissolve in Mobile Phase)ConditionColumn Conditioning(C18 RP, pH 2.5)Start->ConditionInject_RefInject Reference Standards(Known LogP)Condition->Inject_RefInject_SampleInject SA & 6-OCF3-SACondition->Inject_SampleCalib_CurveGenerate Calibration CurveLogP vs. Log k'Inject_Ref->Calib_CurveCalc_kCalculate Capacity Factor (k')k' = (tR - t0) / t0Inject_Sample->Calc_kResultDetermine LogPInterpolate UnknownsCalc_k->ResultCalib_Curve->Result Regression Parameters

Caption: Workflow for RP-HPLC determination of lipophilicity (OECD 117), utilizing capacity factors derived from retention times to estimate LogP.

Implications for Drug Design[2][3][4][5][6][7]

Membrane Permeability

The shift from LogP 2.26 to ~3.30 places the 6-OCF

  • Higher Passive Diffusion: The 6-OCF

    
     derivative will cross the blood-brain barrier (BBB) and gastrointestinal membrane more readily than Salicylic Acid.
    
  • Solubility Trade-off: Aqueous solubility will likely decrease.[1] Formulation strategies (e.g., salt formation, cyclodextrin complexation) may be required.[1]

Metabolic Stability

The -OCFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  • Blockade Effect: Placing this group at the 6-position blocks metabolic attack at a site that might otherwise be vulnerable to hydroxylation, potentially extending the half-life of the molecule.

References

  • Hansch, C., Leo, A., & Hoekman, D. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Source of standard LogP values and substituent constants).

  • PubChem. (2025).[1] Salicylic Acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link][1]

  • OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • Endo, T., et al. (2014).[1][5] Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters. Pesticide Biochemistry and Physiology. [Link]

IR spectroscopy peaks for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling: IR Peak Analysis of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid vs. Structural Analogs

As a Senior Application Scientist in early-stage drug development, I frequently utilize infrared (IR) spectroscopy to rapidly verify the structural integrity of novel fluorinated building blocks. The compound this compound[1] is a highly specialized intermediate. The incorporation of the trifluoromethoxy (-OCF3) group is a strategic choice in medicinal chemistry, often referred to as a "super-halogen," designed to increase lipophilicity and metabolic stability without drastically increasing steric bulk.

To accurately identify this compound, we must understand how its functional groups interact electronically and sterically. This guide objectively compares the IR spectroscopic fingerprint of this compound against two foundational alternatives: Salicylic Acid (providing the baseline ortho-hydroxybenzoic acid core) and 2-(Trifluoromethoxy)benzoic acid (providing the baseline fluorinated core).

Mechanistic Grounding: Causality in the IR Spectrum

The IR spectrum of this compound is not merely a sum of its parts; it is heavily influenced by intramolecular dynamics. When analyzing the spectrum, two primary causal mechanisms dictate peak shifting:

  • The Ortho-Effect (Intramolecular Hydrogen Bonding): In standard benzoic acid, the carboxylic C=O stretch appears near 1700–1720 cm⁻¹. However, the presence of a hydroxyl group in the ortho position (as seen in salicylic acid) facilitates strong intramolecular hydrogen bonding between the phenolic -OH and the carbonyl oxygen. This interaction weakens the C=O double bond character, shifting the absorption to a lower frequency (typically 1650–1680 cm⁻¹)[2][3]. This compound retains this exact structural motif, meaning its carbonyl peak will mirror the depressed frequency of salicylic acid rather than a standard benzoic acid.

  • The Inductive Effect of the -OCF3 Group: The trifluoromethoxy group is highly electronegative. It withdraws electron density from the aromatic ring via inductive effects (-I), which subtly stiffens the aromatic C=C bonds, shifting their stretches slightly higher compared to unfluorinated analogs. More importantly, the -OCF3 group introduces intense, complex C-F stretching vibrations in the "fingerprint" region (1100–1300 cm⁻¹)[4]. Because the C-F bond has a massive dipole moment change during vibration, these peaks often dominate the spectrum, overshadowing the C-O stretches of the carboxylic and phenolic groups[5].

Comparative Data Presentation

To objectively evaluate the spectral differences, the theoretical and literature-extrapolated IR peaks for these three compounds are summarized below. This comparison isolates the specific spectral contributions of the -OH and -OCF3 groups.

Functional Group / VibrationSalicylic Acid (Baseline 1)[2][3]2-(Trifluoromethoxy)benzoic acid (Baseline 2)This compound (Target)
O-H Stretch (Carboxylic) 3200–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)3200–2500 cm⁻¹ (Broad)
O-H Stretch (Phenolic) ~3225 cm⁻¹ (Often merged)Absent~3220 cm⁻¹ (Merged with acid O-H)
C=O Stretch (Carboxylic) 1652–1687 cm⁻¹ (H-bonded)1690–1710 cm⁻¹ (Free/Dimerized)1660–1685 cm⁻¹ (H-bonded)
C=C Stretch (Aromatic) 1612, 1558 cm⁻¹~1600, 1580 cm⁻¹~1615, 1585 cm⁻¹ (Shifted via -OCF3)
C-F Stretch (-OCF3) Absent~1260, 1210, 1160 cm⁻¹ (Very Strong)~1265, 1215, 1165 cm⁻¹ (Very Strong)
C-O Stretch (Phenolic/Ether) ~1298 cm⁻¹, ~1270 cm⁻¹~1250 cm⁻¹ (Overlaps C-F)~1290 cm⁻¹ (Highly overlapped with C-F)

Data Interpretation: The presence of the target compound is confirmed by the simultaneous observation of the depressed C=O stretch (~1665 cm⁻¹) indicating the ortho-hydroxyl group, paired with the triplet of intense C-F stretching bands (~1265, 1215, 1165 cm⁻¹) confirming the trifluoromethoxy moiety[4].

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To capture the complex fingerprint region (where C-F and C-O stretches overlap) without signal saturation, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology over traditional KBr pellets. The following protocol is designed as a self-validating system to ensure high-fidelity data.

Step 1: System Initialization and Background Validation

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation: Inspect the background for residual peaks. If atmospheric H₂O (3900-3500 cm⁻¹, 1900-1300 cm⁻¹) or CO₂ (2350 cm⁻¹) is excessively high, purge the optical bench with dry nitrogen for 15 minutes and rescan.

Step 2: Sample Application

  • Transfer approximately 2–5 mg of solid this compound directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice and the ATR element, which is critical for the evanescent wave to penetrate the sample and yield high signal-to-noise ratios, especially for the dense C-F bonds.

Step 3: Data Acquisition

  • Scan the sample using the identical parameters as the background (32 to 64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Post-Processing and Assignment

  • Apply an ATR correction algorithm (if comparing to transmission libraries) to adjust for the wavelength-dependent penetration depth of the IR beam.

  • Perform a baseline correction.

  • Integrate the area under the C=O peak and the C-F multiplet to confirm compound identity against the comparative table above.

Workflow Visualization

Below is the logical flow for the self-validating ATR-FTIR protocol, ensuring trustworthiness in the acquired spectral data.

ATR_FTIR_Protocol N1 1. Crystal Cleaning & System Purge N2 2. Background Scan (Air Reference) N1->N2 N3 3. Sample Application & Anvil Compression N2->N3 N4 4. Spectral Acquisition (32-64 Scans, 4 cm⁻¹) N3->N4 N5 5. Self-Validation (H2O/CO2 Check) N4->N5 N5->N1  High Noise / Contamination N6 6. Data Processing (ATR & Baseline Corr.) N5->N6  Spectrum Validated

Self-validating ATR-FTIR workflow for high-resolution spectral acquisition.

References

  • American Elements. "this compound | CAS 851341-50-9". American Elements.[Link]

  • The Journal of Physical Chemistry A. "IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices". ACS Publications.[Link]

  • Rasayan Journal of Chemistry. "MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS". Rasayan Journal.[Link]

  • International Online Medical Council. "Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin". IOMC World.[Link]

  • ResearchGate. "Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations". ResearchGate.[Link]

Sources

The Bioisosteric Switch: A Comparative SAR Guide to Trifluoromethoxy vs. Methoxy Substituents

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the optimization of a lead compound often hinges on delicate structural modifications that profoundly impact pharmacokinetics, target affinity, and metabolic stability. One of the most powerful bioisosteric replacements in a drug developer's arsenal is the substitution of a methoxy (


) group with a trifluoromethoxy (

) group.

While the


 group is a classic, electron-donating substituent used to enhance target interactions via hydrogen bonding and coplanar geometry, its susceptibility to rapid oxidative metabolism often limits its clinical viability. The 

group, often termed a "super-halogen" or pseudohalogen, solves these liabilities by introducing extreme lipophilicity, metabolic resistance, and a unique orthogonal conformation[1],[2].

This guide provides an objective, data-backed comparison of these two substituents, detailing the physicochemical causality behind their Structure-Activity Relationships (SAR) and providing self-validating experimental workflows to quantify their impact.

Physicochemical & Electronic Profiling: The "Why" Behind the SAR

The divergent behavior of


 and 

stems from a fundamental shift in their stereoelectronic properties.

In an aryl methoxy group, the oxygen's lone pair (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-orbital) overlaps efficiently with the aromatic 

-system. This drives a coplanar conformation to maximize resonance, making

a strong electron-donating group (

effect) that activates the aromatic ring toward electrophiles.

Conversely, the trifluoromethoxy group is dominated by the extreme electronegativity of its fluorine atoms. The fluorine atoms pull electron density away from the oxygen via inductive effects. Furthermore, hyperconjugation (where the oxygen lone pair donates into the anti-bonding ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 orbital) and steric repulsion between the bulky 

moiety and the ortho-hydrogens force the

group into an orthogonal conformation [1]. Because it sits perpendicular to the aromatic plane, the

resonance overlap is broken. Consequently,

acts primarily as a powerful electron-withdrawing group (

effect).
Quantitative SAR Comparison
ParameterMethoxy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Trifluoromethoxy (

)
Impact on Drug Design
Lipophilicity (Hansch

)
-0.02+1.04

dramatically enhances membrane permeability, lipid solubility, and overall LogP[1],[2].
Hammett

(Para)
-0.27 (Strong EDG)+0.35 (Strong EWG)

decreases electron density on the ring, reducing susceptibility to electrophilic attack.
Hammett ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Meta)
+0.12 (Weak EWG)+0.38 (Strong EWG)Both exert inductive withdrawal at the meta position, but

is significantly more potent.
Aromatic Conformation CoplanarOrthogonalThe orthogonal geometry of

alters the 3D vector of the molecule, shifting binding pocket dynamics[1].
Metabolic Stability Low (CYP450 liability)High (CYP450 resistant)

prevents reactive metabolite formation and extends in vivo half-life[3].

Metabolic Stability & Pharmacokinetics (ADME)

The most common pharmacokinetic liability of the


 group is its vulnerability to Cytochrome P450 (CYP450) enzymes. CYPs initiate metabolism via Hydrogen Atom Transfer (HAT) at the 

-carbon of the methoxy group, forming an unstable hemiacetal intermediate that rapidly collapses to release formaldehyde (O-demethylation)[3].

Replacing the hydrogens with fluorine atoms fundamentally alters this pathway. The C-F bond dissociation energy (~485 kJ/mol) is significantly higher than that of a C-H bond (~414 kJ/mol), rendering it virtually impervious to CYP-mediated HAT[3]. Additionally, the sheer steric bulk and electron-withdrawing nature of the


 group shield the adjacent oxygen atom, preventing the enzyme from accessing the O-C bond[3].

CYP450_Metabolism OCH3 Methoxy (-OCH3) Coplanar, Electron-Rich CYP CYP450 Oxidation OCH3->CYP Dealk O-Demethylation Rapid Clearance CYP->Dealk OCF3 Trifluoromethoxy (-OCF3) Orthogonal, Electron-Poor Shield Steric/Electronic Shielding OCF3->Shield Stable Metabolic Resistance Prolonged Half-Life Shield->Stable

CYP450-mediated metabolic pathways comparing methoxy vulnerability vs. trifluoromethoxy resistance.

Experimental Workflows: Validating the SAR Switch

To objectively quantify the benefits of an


 to 

switch, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating metabolic stability and lipophilicity.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the drug candidates. The protocol is designed as a self-validating system by incorporating specific cofactors and controls.

Causality & Logic:

  • NADPH Addition: CYPs are strictly dependent on NADPH as an electron donor. A parallel control without NADPH is mandatory; if the compound degrades in the absence of NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), not CYP450s.

  • Cold Acetonitrile Quench: ACN instantly denatures the CYP proteins, halting the reaction at precise kinetic time points.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compounds (

    
     and 
    
    
    
    analogs) in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
  • Incubation Setup: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration: 1 mM).

  • Kinetic Sampling: At exactly 0, 15, 30, 45, and 60 minutes, transfer a 50 μL aliquot from the reaction mixture into a quenching plate containing 150 μL of ice-cold Acetonitrile spiked with an Internal Standard (IS).

  • Precipitation: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the remaining parent compound.

HLM_Workflow Step1 1. Incubation Setup HLMs + Test Cmpd + Controls Step2 2. Reaction Initiation Add NADPH (Cofactor) Step1->Step2 Step3 3. Kinetic Sampling 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quench Cold ACN + Internal Standard Step3->Step4 Step5 5. Protein Precipitation Centrifugation (14,000g) Step4->Step5 Step6 6. LC-MS/MS Analysis Calculate t(1/2) & CL(int) Step5->Step6

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Protocol B: Shake-Flask LogD(7.4) Determination via LC-MS/MS

Because computational models often struggle to accurately predict the lipophilicity of the orthogonal


 group, empirical determination is required.

Causality & Logic: We use LC-MS/MS instead of traditional UV-Vis detection because the extreme lipophilicity of


 compounds drives them almost entirely into the octanol phase. LC-MS/MS provides the sensitivity needed to detect the trace amounts left in the aqueous phase, preventing artificially truncated LogD values.

Step-by-Step Methodology:

  • Saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring the biphasic mixture for 24 hours.

  • Dissolve the test compound in the mutually saturated 1-octanol to a concentration of 100 μM.

  • Add equal volumes (e.g., 500 μL) of the spiked octanol and saturated PBS into a glass vial.

  • Shake mechanically at 25°C for 2 hours to ensure thermodynamic equilibrium.

  • Centrifuge at 3,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS. Calculate LogD = Log([Octanol]/[Aqueous]).

Case Studies in Drug Design

The strategic deployment of the


 group has led to several FDA-approved therapeutics[1],[3]:
  • Riluzole (ALS): The

    
     group ensures the molecule is highly lipophilic, allowing it to rapidly cross the blood-brain barrier (BBB) while resisting premature hepatic clearance.
    
  • Pretomanid (Tuberculosis): The electron-withdrawing nature and metabolic stability of the

    
     moiety are critical for its activity against multidrug-resistant Mycobacterium tuberculosis, ensuring a prolonged half-life necessary for eradicating slow-growing bacteria.
    
  • Sonidegib (Basal Cell Carcinoma): The orthogonal conformation of the

    
     group was utilized to perfectly match the steric demands of the Smoothened (SMO) receptor binding pocket, while its lipophilicity drives tissue penetration.
    

Conclusion

The transition from a methoxy to a trifluoromethoxy substituent is not merely a halogenation exercise; it is a fundamental stereoelectronic overhaul. By forcing an orthogonal conformation, breaking resonance, and introducing extreme C-F bond stability, the


 group effectively rescues compounds suffering from poor membrane permeability and rapid CYP450-mediated clearance. For drug development professionals, integrating the 

bioisostere—and validating it through rigorous HLM and LogD assays—remains a premier strategy for optimizing lead compounds into resilient clinical candidates.

References

  • Source: grokipedia.
  • Source: PMC (nih.gov)
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL

Sources

A Comparative Crystallographic Guide to 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

While crystallographic data for the specific molecule of interest, 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, is not publicly available at the time of this publication, a comparative analysis of its close structural analogues can provide critical predictive information. This guide will delve into the crystallographic data of selected analogues to forecast the structural behavior of our target compound, thereby aiding in rational drug design and development. The analogues chosen for this comparison are 2-(Trifluoromethyl)benzoic acid, 2,6-Bis(trifluoromethyl)benzoic acid, and 2-Hydroxy-6-methoxybenzoic acid. These compounds allow for a systematic evaluation of the effects of substituent placement and the nature of the fluorine-containing moiety.

The Cornerstone of Drug Design: The "Why" of X-ray Crystallography

The journey of a drug from a laboratory concept to a clinical reality is long and fraught with challenges. A significant hurdle is the optimization of its solid-state properties. The spatial arrangement of molecules in a crystal lattice, their conformations, and the intricate network of intermolecular interactions dictate the material's bulk properties. For instance, different polymorphic forms of the same active pharmaceutical ingredient (API) can exhibit dramatically different solubilities and dissolution rates, which in turn affects their therapeutic efficacy.

By employing single-crystal X-ray diffraction, we can construct a precise three-dimensional electron density map of a molecule. This allows us to determine bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. Crucially, it also maps out the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that orchestrate the crystal packing. This detailed structural blueprint is indispensable for understanding structure-property relationships and for the rational design of new molecules with improved characteristics.

Experimental Protocol: A Validated Workflow for Small Molecule Crystallography

The acquisition of high-quality crystallographic data is a meticulous process that demands precision at every stage. The following protocol outlines a standardized, self-validating workflow for the crystallographic analysis of small organic molecules like the benzoic acid derivatives discussed herein.

Step-by-Step Methodology
  • Crystal Growth : The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals.

    • Technique : Slow evaporation of a saturated solution is a commonly employed and effective method. Alternative techniques include slow cooling and vapor diffusion.

    • Solvent Selection : The choice of solvent is critical and often determined empirically. A solvent system should be chosen in which the compound has moderate solubility.

    • Validation : The quality of the crystals (e.g., well-defined facets, lack of twinning) is initially assessed under a microscope.

  • Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer head.

    • Procedure : The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which leads to higher resolution data.

    • Instrumentation : Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[1]

    • Data Strategy : The crystal is rotated through a series of angles, and diffraction patterns are collected at each orientation to ensure a complete dataset.

  • Data Processing and Structure Solution : The raw diffraction images are processed to determine the crystal's unit cell and space group.

    • Integration : The intensities of the individual reflections are integrated.

    • Structure Solution : The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement : The initial structural model is refined against the experimental data.

    • Least-Squares Refinement : The atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

    • Validation : The quality of the final structure is assessed using metrics such as the R-factor and by examining the difference electron density map.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination a Compound Synthesis & Purification b Solvent Screening a->b c Crystallization (Slow Evaporation/Cooling) b->c d Crystal Selection & Mounting c->d e X-ray Diffraction (Data Acquisition) d->e f Data Processing (Integration & Scaling) e->f g Structure Solution (Direct Methods) f->g h Structure Refinement g->h i Crystallographic Information File (CIF) h->i Final Structure & CIF File

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected structural analogues of this compound. This data provides a foundation for understanding how subtle changes in substitution patterns can lead to significant differences in crystal packing.

Parameter2-(Trifluoromethyl)benzoic acid[1][2]2,6-Bis(trifluoromethyl)benzoic acid[3][4]2-Hydroxy-6-methoxybenzoic acid[5]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 4.8816(3)10.873(2)3.8668(2)
b (Å) 20.6948(14)15.755(3)27.9090(11)
c (Å) 7.9697(5)11.561(2)7.0885(3)
β (°) 109.544(4)94.961(2)94.319(2)
Volume (ų) 758.74(8)1973.0(6)762.81(6)
Z 484
Key Intermolecular Interactions O-H···O hydrogen-bonded dimers, C-H···O, C-H···F, and C-F···π contacts[1]O-H···O hydrogen-bonded catemeric chains[3][4]Intramolecular O-H···O hydrogen bond, intermolecular O-H···O hydrogen-bonded dimers, π-π stacking[6]
Dihedral Angle (Carboxyl vs. Ring) 16.8(3)°[1]71.5(2)° and 99.3(2)° (two molecules in asymmetric unit)[3][4]Not explicitly stated, but planarity is suggested by π-π stacking.

Discussion: Unraveling Structure-Property Relationships

The crystallographic data presented above reveals intriguing trends that can help predict the solid-state behavior of this compound.

The Influence of the Trifluoromethyl Group:

In 2-(Trifluoromethyl)benzoic acid, the carboxyl group is tilted by a modest 16.8° relative to the benzene ring.[1] The crystal structure is dominated by the classic centrosymmetric dimers formed by O-H···O hydrogen bonds between the carboxylic acid moieties.[1] These dimers are further linked by weaker C-H···O, C-H···F, and C-F···π interactions.[1]

The introduction of a second trifluoromethyl group at the 6-position, as in 2,6-Bis(trifluoromethyl)benzoic acid, dramatically alters the crystal packing. The steric hindrance imposed by the two bulky ortho substituents forces the carboxyl group to twist significantly out of the plane of the aromatic ring, with dihedral angles of 71.5° and 99.3° for the two independent molecules in the asymmetric unit.[3][4] This severe twisting disrupts the typical dimer formation, leading to a less common catemeric (chain-like) structure held together by O-H···O hydrogen bonds.[3][4]

The Role of the Hydroxy and Methoxy Groups:

In 2-Hydroxy-6-methoxybenzoic acid, the presence of the ortho-hydroxyl group facilitates the formation of a strong intramolecular O-H···O hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction likely contributes to a more planar conformation of the molecule. The crystal packing is characterized by intermolecular O-H···O hydrogen bonds forming dimers, which are further stabilized by π-π stacking interactions between the aromatic rings of adjacent dimers.[6]

Predictive Insights for this compound:

Based on the analysis of these analogues, we can hypothesize about the crystal structure of this compound:

  • Intramolecular Hydrogen Bonding : Similar to 2-Hydroxy-6-methoxybenzoic acid, the presence of the 2-hydroxy group is expected to result in a strong intramolecular O-H···O hydrogen bond. This will likely be a dominant feature influencing the conformation of the molecule.

  • Steric Effects of the Trifluoromethoxy Group : The trifluoromethoxy group is sterically demanding, although generally considered to be less bulky than the trifluoromethyl group. Its presence at the 6-position will likely cause a significant, but perhaps less extreme, twisting of the carboxyl group out of the plane of the benzene ring compared to 2,6-Bis(trifluoromethyl)benzoic acid.

  • Intermolecular Interactions : The formation of either hydrogen-bonded dimers or catemers will depend on the degree of steric hindrance and the overall packing efficiency. The presence of the trifluoromethoxy group also introduces the possibility of C-H···F and C-F···O interactions, which could play a significant role in stabilizing the crystal lattice.

Conclusion

This comparative guide underscores the profound impact of substituent identity and position on the crystallographic properties of benzoic acid derivatives. While the definitive crystal structure of this compound awaits experimental determination, the analysis of its structural analogues provides a robust framework for predicting its solid-state behavior. The interplay between intramolecular hydrogen bonding, steric hindrance from the trifluoromethoxy group, and the potential for various intermolecular interactions will ultimately dictate its crystal packing. These insights are crucial for anticipating its physicochemical properties and for guiding its development as a potential therapeutic agent.

References

  • Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1217. [Link]

  • Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(4), o907. [Link]

  • IUCr Journals. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Amanote Research. (2011). (PDF) 2-(Trifluoromethyl)benzoic Acid - Acta. [Link]

  • CoLab. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • PhytoBank. (2015). Showing 2-hydroxy-6-methoxybenzoic acid (PHY0080864). [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • PMC. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Hydroxy-3-methoxybenzoic acid. [Link]

Sources

validating purity of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on establishing robust, self-validating analytical workflows for highly functionalized fluorinated aromatics.

Executive Summary & Analytical Philosophy

In my tenure developing analytical workflows for halogenated active pharmaceutical ingredients (APIs), I have found that relying solely on chromatographic area percent for fluorinated aromatics is a systemic risk. 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS 851341-50-9) is a prime example of a molecule that demands a multi-modal analytical philosophy.

This compound is a highly specialized salicylic acid derivative. The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing via the inductive effect, which significantly lowers the pKa of the adjacent carboxylic acid compared to standard benzoic acid. Furthermore, the hydroxyl group at the 2-position engages in intramolecular hydrogen bonding with the carbonyl oxygen, locking the molecular conformation and further increasing acidity. Because of these unique physicochemical properties, standard analytical methods often fail due to partial ionization, matrix effects, or widely varying UV response factors among positional isomers.

To establish true trustworthiness in your purity data, you must build a self-validating system that synthesizes relative impurity profiling with absolute mass quantification.

Comparative Modality Analysis

When validating the purity of this compound, we compare three primary analytical modalities. No single method provides a complete picture; rather, their orthogonal application ensures absolute data integrity.

Analytical ModalityPrimary FunctionLimit of Detection (LOD)Precision (RSD)StrengthsLimitations
HPLC-UV Relative Impurity Profiling~0.01% (Area)< 0.5%Exceptional resolution of positional isomers and related substances.Cannot determine absolute mass without a highly pure reference standard; UV response factors vary.
¹⁹F qNMR Absolute Mass Purity~0.1% (Mass)< 1.0%Direct mass correlation; no reference standard of the analyte is needed .Lower sensitivity for detecting trace (<0.1%) impurities compared to chromatography.
LC-MS (ESI-) Structural Identification~0.001% (Mass)~ 5.0%Identifies co-eluting or UV-inactive impurities via precise mass-to-charge ratios.Susceptible to ion suppression (matrix effects); unreliable for absolute quantification.

Data derived from standard validation parameters for.

The Orthogonal Validation Workflow

To ensure scientific integrity, we employ a workflow that cross-references the high-resolution separation of HPLC with the fundamental physical quantification of qNMR.

PurityValidation Sample 2-Hydroxy-6-(trifluoromethoxy) benzoic acid HPLC HPLC-UV (Relative Purity) Sample->HPLC qNMR 19F qNMR (Absolute Purity) Sample->qNMR Compare Data Synthesis (Δ < 1.0%?) HPLC->Compare qNMR->Compare LCMS LC-MS (Impurity ID) Compare->LCMS No (Investigate) Valid Validated Purity Compare->Valid Yes (Pass) LCMS->Valid Resolved

Orthogonal validation workflow for fluorinated benzoic acid purity.

Self-Validating Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV (Impurity Profiling)

The Causality: The pKa of this compound is exceptionally low. If analyzed using a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times on a hydrophobic C18 stationary phase. We must force the molecule into a single, fully protonated state using a strong acidic modifier.

  • Step 1: Standard Preparation. Accurately weigh 10.0 mg of the sample and dissolve it in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

  • Step 2: Mobile Phase Formulation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Step 3: Chromatographic Execution.

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Gradient: 10% B to 90% B over 20 minutes to ensure elution of highly lipophilic impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 274 nm (capturing the isosbestic points typical for salicylic acid derivatives).

  • Step 4: Mass Balance Validation. Inject a blank diluent to rule out ghost peaks. Calculate relative purity via Area Normalization (Area%). Note: Because UV response factors between the parent and des-fluoro impurities may differ, this step must be cross-validated with qNMR.

Protocol 2: ¹⁹F Quantitative NMR (Absolute Mass Quantification)

The Causality: Quantitative ¹⁹F NMR has emerged as the gold standard for absolute purity determination of . Unlike ¹H NMR, which often suffers from overlapping aromatic proton signals, the ¹⁹F nucleus provides a massive chemical shift range (>800 ppm) and 100% natural abundance. The –OCF₃ signal (~ -58 ppm) is an isolated singlet, completely free from matrix interference. This protocol is a self-validating primary analytical method because it relies strictly on gravimetric mass and fundamental nuclear spin physics, bypassing the need for an external calibration curve.

  • Step 1: Internal Standard Selection. Select an internal standard (IS) with a known, certified purity that does not overlap with the analyte. 4-Fluorobenzoic acid (4-FBA) is ideal, as its fluorine peak appears at ~ -106 ppm.

  • Step 2: Gravimetric Preparation. Using a calibrated microbalance (d = 0.01 mg), accurately co-weigh ~15.0 mg of the this compound sample and ~10.0 mg of the 4-FBA internal standard into a single static-free vial.

  • Step 3: Solvation. Dissolve the mixture completely in 0.6 mL of DMSO-d6 and transfer to a high-quality 5 mm NMR tube.

  • Step 4: Acquisition Parameters (Critical). To ensure complete magnetization recovery between scans, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei. For –OCF₃ groups, D1 ≥ 20 seconds is typically required. Acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 300:1.

  • Step 5: Absolute Purity Calculation. Calculate the absolute mass purity using the fundamental qNMR equation:

    P_analyte = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

    (Where I = integral area, N = number of fluorine atoms [3 for –OCF₃, 1 for 4-FBA], MW = molecular weight, W = gravimetric weight, and P = purity).

Conclusion

By synthesizing the relative impurity profile generated by HPLC-UV with the absolute gravimetric quantification provided by ¹⁹F qNMR, researchers can establish a rigorously validated purity profile for this compound. If the Area% from HPLC and the Mass% from qNMR agree within < 1.0%, the analytical system has successfully self-validated.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL:[Link] [1]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review Source: Journal of Separation Science / PubMed URL:[Link][2]

melting point determination and standards for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Melting Point Determination & Standards for 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Executive Summary: The Standardization Gap

This compound (CAS 851341-50-9) is a critical pharmacophore scaffold, leveraging the lipophilicity of the trifluoromethoxy group (-OCF3) with the orthosteric stabilization of the salicylic acid moiety. Unlike commodity chemicals (e.g., benzoic acid), this compound often lacks harmonized pharmacopeial melting point (MP) standards due to its specialized application in late-stage lead optimization.

The Challenge: Commercial certificates of analysis (CoAs) for this compound often report wide ranges or "conform to structure" (NMR) without specific thermal data. This guide establishes a rigorous protocol for determining the melting point, defining the expected thermal behavior based on structural analogs, and comparing detection methodologies (Capillary vs. DSC) to ensure the integrity of your reference standard.

Chemical Identity & Predicted Thermal Behavior

Before experimental determination, we must establish the "Theoretical Bracket"—the temperature range where the pure compound should melt, based on Structure-Property Relationships (SPR).

Compound Profile:

  • IUPAC Name: this compound

  • CAS: 851341-50-9

  • Molecular Formula: C8H5F3O4

  • Molecular Weight: 222.12 g/mol

Table 1: Structural Analog Comparison (The "Bracket")

Use this table to validate if your experimental result is chemically plausible.

CompoundStructure NoteMelting Point (°C)Relevance to Target
2-Hydroxy-6-methoxybenzoic acid Closest Analog (-OCH3 vs -OCF3)134 – 138 °C [1]-OCF3 is bulkier/more lipophilic; usually lowers MP slightly vs -OCH3.
2-(Trifluoromethoxy)benzoic acid De-hydroxylated Analog78 – 80 °C [2]The 2-OH group (Target) adds H-bonding, significantly raising MP (+30-50°C).
2-Hydroxy-4-(trifluoromethyl)benzoic acid Regioisomer177 °C [3]Para-substitution packs better; expect Target (ortho/ortho) to be lower.
TARGET: 2-OH-6-OCF3-Benzoic Acid Predicted Range 115 – 130 °C Estimated. If <110°C, suspect solvent/precursor. If >140°C, suspect isomer.

Expert Insight: The 2,6-substitution pattern creates steric strain that twists the carboxyl group out of plane, preventing the tight "dimer" packing seen in unsubstituted benzoic acid. However, the intramolecular Hydrogen Bond (2-OH ··· COOH) stabilizes the monomer. Expect a sharp melt if pure, but a broad range if residual solvent (likely toluene or DCM from synthesis) remains trapped in the lattice.

Method Comparison: Capillary vs. DSC

For this fluorinated scaffold, the choice of method dictates the accuracy of your purity assessment.

Table 2: Performance Matrix of Determination Methods
FeatureMethod A: Capillary (Manual/Auto) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic event).
Precision

0.5 – 1.0 °C (Subjective endpoint).

0.1 °C (Thermodynamic onset).
Suitability for -OCF3 Moderate. Risk of sublimation obscuring the view before melt.High. Sealed pans prevent sublimation; detects solvates.
Sample Requirement High (~2-5 mg).Low (< 2 mg).
Data Output Range (Onset to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).
Recommendation Routine QC (Quick check).Primary Reference Standard Characterization.

Experimental Protocol: Establishing the Standard

Directive: Do not rely on vendor CoAs alone. Perform this self-validating protocol to certify your lot.

Workflow Diagram: The Validation Loop

MP_Determination Start Raw Sample (CAS 851341-50-9) Prep Step 1: Vacuum Dry (40°C, 4h, <10 mbar) Start->Prep Decision Method Selection Prep->Decision Capillary Method A: Capillary ramp 1.0 °C/min Decision->Capillary Routine DSC Method B: DSC Sealed Pan, N2 purge Decision->DSC Gold Standard Result_Low Result < 110°C (Broad Range > 2°C) Capillary->Result_Low Melts Early Result_High Result > 140°C (Sharp Melt) Capillary->Result_High Result_Target Result 115-130°C (Range < 1.5°C) Capillary->Result_Target DSC->Result_Low DSC->Result_High DSC->Result_Target Action_Dry Recrystallize/Dry (Remove Solvent) Result_Low->Action_Dry Impurity/Solvate Action_Iso Check NMR (Suspect Isomer) Result_High->Action_Iso Wrong Structure Final Valid Reference Standard Result_Target->Final Action_Dry->Prep

Figure 1: Decision matrix for validating the melting point of this compound. Note the feedback loop for solvent removal.

Detailed Protocol (DSC Preferred)
  • Sample Preparation (Critical):

    • The 2-hydroxy group makes the compound slightly hygroscopic; the -OCF3 group makes it prone to trapping non-polar solvents.

    • Action: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Grind gently with an agate mortar to ensure uniform particle size (prevents thermal lag).

  • Instrument Setup:

    • Use Aluminum Hermetic Pans (crimped) to prevent sublimation of the fluorinated moiety.

    • Purge gas: Nitrogen at 50 mL/min.

  • Run Parameters:

    • Equilibration: 30°C for 2 minutes.

    • Ramp: 10°C/min to 100°C, then slow to 2°C/min until 160°C.

    • Reasoning: The fast initial ramp saves time; the slow ramp near the target (115-130°C) captures the precise thermodynamic onset.

  • Acceptance Criteria:

    • Onset Temperature: Must be reproducible within ±0.5°C.

    • Peak Width: < 2.0°C (indicates >98% purity).

Troubleshooting: Common Impurities & Artifacts

If your MP determination fails (too low or too broad), the cause is likely one of the following specific impurities common to the synthesis of this scaffold.

Table 3: Impurity Impact on Melting Point
Impurity TypeLikely IdentityEffect on MPDetection
Precursor 2-Fluoro-6-(trifluoromethoxy)benzoic acidDepression (Significant) MP of precursor is ~90°C. A mixture will melt < 100°C (Eutectic).
Decarboxylated 3-(Trifluoromethoxy)phenolLiquefaction Sample appears "wet" or melts near RT.
Isomer 2-Hydroxy-4-(trifluoromethoxy)...Elevation If MP is >150°C, check NMR for 4-position substitution.
Solvent Toluene / HexanesBroadening "Sweating" observed before true melt.

Causality Note: The synthesis often involves lithiation of the trifluoromethoxybenzene followed by carboxylation. If the "quenching" step is inefficient, or if the starting material contained the para isomer, the MP will shift drastically. The MP is your first line of defense against regio-isomeric contamination which mass spectrometry (same MW) often misses.

References

  • PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid (CAS 3147-64-6) Physical Properties. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Common Chemistry. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid (CAS 328-90-5). CAS, a division of the American Chemical Society. Retrieved March 2, 2026, from [Link]

  • American Elements. (2025). This compound Product Specifications. Retrieved March 2, 2026, from [Link]

Safety Operating Guide

Operational Guide: Disposal of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Do not treat this compound as standard organic waste. 2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS: 851341-50-9) is a fluorinated salicylic acid derivative. Improper disposal poses two critical risks: formation of hydrofluoric acid (HF) during thermal decomposition and acidic corrosion of storage containers.

Parameter Critical Directive
Primary Hazard HF Generation upon combustion; Skin/Eye Irritant (Acidic).
Waste Stream Halogenated Organic Solid (or Liquid if dissolved).
Incompatibility Strong Oxidizers, Strong Bases. Do not mix with non-halogenated solvents.
Disposal Method High-Temperature Incineration with flue gas scrubbing (to capture HF).
Spill Action Dry Sweep (avoid dust)

Seal in chemically resistant container.
Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity profile. This molecule combines an acidic carboxyl group with a chemically robust trifluoromethoxy ether.

  • Chemical Structure: Benzoic acid core with an ortho-hydroxy group (position 2) and an ortho-trifluoromethoxy group (position 6).

  • Acidity (pKa): Estimated < 2.5 .

    • Mechanism:[1][2][3] The electron-withdrawing trifluoromethoxy group (-OCF

      
      ) at the ortho position stabilizes the carboxylate anion via inductive effects, making this significantly more acidic than unsubstituted benzoic acid (pKa 4.2) or salicylic acid (pKa 2.97).
      
  • Thermal Instability:

    • Upon incineration, the -OCF

      
       group decomposes to release Carbonyl Fluoride (COF
      
      
      
      )
      and Hydrogen Fluoride (HF) .
    • Constraint: Standard laboratory incinerators without scrubbers cannot handle this waste; it requires a facility equipped for halogenated waste.

Waste Segregation & Pre-Disposal Treatment

Effective disposal starts at the bench. Segregation prevents cross-contamination that could render large volumes of non-hazardous waste expensive to treat.

Decision Logic: Waste Classification

Use the following logic flow to categorize your waste stream immediately after generation.

WasteSegregation Start Waste Generated: This compound State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Solution / Mother Liquor State->Liquid HaloSolid BIN: Halogenated Organic Solids (Label: HF Precursor) Solid->HaloSolid Pure or Contaminated Debris SolventCheck Solvent Type? Liquid->SolventCheck AqStream Aqueous Solution SolventCheck->AqStream Water/Buffer OrgStream Organic Solution SolventCheck->OrgStream DCM, EtOAc, MeOH HaloLiquid BIN: Halogenated Solvents (Do NOT mix with non-halo) AqStream->HaloLiquid Adjust pH to 6-8, then collect OrgStream->HaloLiquid

Figure 1: Decision tree for segregating fluorinated benzoic acid waste. Note the strict requirement to keep liquid waste in the "Halogenated" stream regardless of the solvent used.

Detailed Disposal Protocols
Protocol A: Routine Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing boats, filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential acidic corrosion.

  • Labeling: Mark clearly with:

    • Chemical Name: this compound.[4]

    • Hazard Class:Corrosive (Acidic), Toxic, Halogenated.

    • Warning: "Contains Fluorine - Potential HF Generation."

  • Storage: Store in a cool, dry area away from strong bases (e.g., NaOH, KOH) and oxidizers.

  • Hand-off: Transfer to your facility’s EHS department specifically requesting incineration with flue gas scrubbing .

Protocol B: Spill Management (Self-Validating System)

Applicability: Benchtop spills (< 50g).

Step 1: PPE Verification

  • Nitrile gloves (double gloving recommended).

  • Safety goggles (tight-fitting).

  • Lab coat.

  • If powder is fine/dusty: N95 or P100 respirator.

Step 2: Containment & Neutralization

  • Dry Spill: Do not add water. Gently sweep into a dustpan to minimize aerosolization.

  • Wet Spill / Solution:

    • Surround the spill with absorbent pads (polypropylene).

    • Neutralization (The Validation Step): Sprinkle Sodium Carbonate (Na

      
      CO
      
      
      
      )
      or Calcium Carbonate (CaCO
      
      
      )
      over the spill.
    • Observation: Wait for foaming (CO

      
       release) to cease.
      
    • Validation: Use a pH strip on the wet residue. It must read pH 6–8 before collection.

Step 3: Collection

  • Scoop the neutralized slurry into a hazardous waste bag or HDPE jar.

  • Label as "Debris contaminated with Fluorinated Acid".

  • Do not throw in regular trash.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, Resp Spill->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Sweep Gently Sweep (No Dust) Dry->Sweep Absorb Absorb & Neutralize (Na2CO3) Wet->Absorb Collect Collect in HDPE Container Sweep->Collect Check Validation: pH 6-8? Absorb->Check Check->Absorb No (Acidic) Check->Collect Yes Label Label: Halogenated Waste Collect->Label

Figure 2: Spill response workflow with a mandatory pH validation loop.

Regulatory Compliance & Environmental Impact
Why "Halogenated" Classification Matters

Under regulations such as the US RCRA (Resource Conservation and Recovery Act) or EU Waste Framework Directive, this compound is a halogenated organic .

  • The Risk: Incinerating fluorinated compounds in standard medical/municipal incinerators (typically operating at 850°C) may result in incomplete combustion and the release of HF gas, which corrodes incinerator linings and is highly toxic.

  • The Solution: Specialized chemical waste incinerators operate at higher temperatures (>1100°C) and utilize alkaline scrubbers (spraying lime or caustic soda) to capture HF as Calcium Fluoride (CaF

    
    ) or Sodium Fluoride (NaF).
    
Ecotoxicity

Trifluoromethoxy groups are biologically stable. If released into waterways (e.g., via sink disposal), they may persist and bioaccumulate. Sink disposal is strictly prohibited.

References
  • American Elements. this compound Safety Data Sheet & Properties.[4] Available at: [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Gore-Tex / Karlsruhe Institute of Technology. Waste Incineration of Polytetrafluoroethylene (PTFE) to Evaluate Potential Formation of PFAS (Combustion of Fluorinated Organics). Available at: [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-Hydroxy-6-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Safety and Handling Protocol

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. This compound, a fluorinated benzoic acid derivative, represents a class of compounds with significant potential. However, its unique chemical structure necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4][5][6][7]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4][5][6][7]

Given these potential hazards, a proactive and thorough approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection Level Required PPE Rationale
Primary Engineering Control Chemical Fume HoodAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for preventing contact with the eyes, which are particularly vulnerable to serious irritation from this class of compounds.[8][9][10][11]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[2][8][10][11]
Body Protection Laboratory CoatProtects skin and personal clothing from accidental splashes or spills.[2][8][9]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgeRecommended when working with large quantities of the solid material outside of a fume hood, or if there is a potential for aerosol generation.[8][10][11][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood before handling the compound.

  • Donning PPE: Put on all required PPE before opening the chemical container.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Avoid creating dust.[5][8]

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are secure.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic reactions.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.

  • Purification: Conduct all purification steps, such as chromatography or recrystallization, in a well-ventilated area, preferably within the fume hood.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and any nearby colleagues.

  • Assess: From a safe distance, assess the extent of the spill.

  • Cleanup (if safe to do so):

    • For small powder spills, gently cover with an absorbent material and then carefully sweep into a designated waste container.[5]

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5][6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3][4][5][6]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed container for halogenated organic waste.[8][13]

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[13]

Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2][3][4][6][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Diagrams and Visualizations

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood solid_or_liquid Handling Solid or Liquid? fume_hood->solid_or_liquid Yes large_quantity Large Quantity or Aerosol Potential? solid_or_liquid->large_quantity ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat large_quantity->ppe_standard No respirator Add NIOSH-Approved Respirator large_quantity->respirator Yes end Proceed with Caution ppe_standard->end respirator->ppe_standard

A decision-making workflow for selecting appropriate PPE.

Waste Disposal Pathway

Waste_Disposal_Pathway Waste Disposal Pathway for this compound start Generate Waste waste_type Solid or Liquid Waste? start->waste_type solid_container Seal in Labeled Halogenated Solid Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Halogenated Liquid Waste Container waste_type->liquid_container Liquid ehs_contact Contact Environmental Health & Safety (EHS) solid_container->ehs_contact liquid_container->ehs_contact disposal Proper Hazardous Waste Disposal ehs_contact->disposal

A streamlined process for the proper disposal of waste.

References

  • Benchchem. (n.d.). Personal protective equipment for handling N-(trifluoromethylthio)saccharin.
  • MilliporeSigma. (2025, June 24). Safety Data Sheet: 2,6-Bis(trifluoromethyl)benzoic acid.
  • Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet: 2,6-Bis(trifluoromethyl)benzoic acid.
  • Thermo Fisher Scientific. (2009, June 23). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic acid.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,4,6-Trifluorobenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
  • Synquest Labs. (n.d.). 2-Amino-6-(trifluoromethyl)benzoic acid.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-(Trifluoromethoxy)benzoic acid.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment.
  • Covestro. (2013, March). Guidance for the Selection of Protective Clothing for TDI Users.
  • EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
  • TCI EUROPE N.V. (2025, November 5). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Acid.
  • MedChemExpress. (2025, December 8). Safety Data Sheet: 2-hydroxymethyl benzoic acid.
  • Al-Wasidi, A. S., Al-Ghamdi, S. N., & Al-Otaibi, A. M. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • Globe Pest Solutions. (n.d.). PPE & Personal Safety Equipment.
  • Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.